Nsp-SA-nhs
Description
Properties
IUPAC Name |
3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O10S2/c1-22-13-15-23(16-14-22)47(43,44)34(20-6-12-30(38)45-35-28(36)17-18-29(35)37)32(39)31-24-8-2-4-10-26(24)33(19-7-21-46(40,41)42)27-11-5-3-9-25(27)31/h2-5,8-11,13-16H,6-7,12,17-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFCNGKUXYNDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)ON2C(=O)CCC2=O)C(=O)C3=C4C=CC=CC4=[N+](C5=CC=CC=C53)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Nsp-SA-nhs Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nsp-SA-nhs, a highly sensitive acridinium ester-based chemiluminescent label. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this technology in a variety of immunoassay applications. This document details the core principles of this compound chemiluminescence, provides detailed experimental protocols, and presents quantitative performance data.
Core Principles of this compound Chemiluminescence
This compound, or 3-[9-(((3-(N-succinimidyloxycarboxypropyl)[4-methxylphenyl]sulfonyl)amine)carboxyl]-10-acridiniumyl)-1-propanesulfonate, is a non-enzymatic, direct chemiluminescent label.[1] As an acridinium ester, it offers significant advantages in immunoassay development, including high quantum yield, rapid light emission, and a simple reaction mechanism that does not require enzymatic catalysts.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amines on proteins, antibodies, and other biomolecules to form stable amide bonds.[]
The chemiluminescent reaction is triggered by the addition of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions.[1] This initiates a rapid chemical reaction that results in the emission of light. The entire light emission process is completed within a few seconds, making it ideal for high-throughput applications. The intensity of the emitted light is directly proportional to the amount of this compound-labeled molecules present, enabling sensitive quantification of the target analyte.
Chemical Structure and Properties
-
Molecular Formula: C₃₂H₃₁N₃O₁₀S₂
-
Molecular Weight: 681.73 g/mol
-
Appearance: Yellow solid
-
Solubility: Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Storage: Should be stored at -20°C in a dry, dark environment to prevent degradation and loss of activity.
Reaction Mechanism
The chemiluminescent reaction of this compound is a multi-step process that leads to the formation of an electronically excited acridone species, which then decays to its ground state by emitting a photon of light.
The key steps are:
-
Nucleophilic Attack: In an alkaline environment, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This anion acts as a potent nucleophile and attacks the electron-deficient carbon atom at the C-9 position of the acridinium ring.
-
Formation of a Dioxetanone Intermediate: This initial reaction leads to the formation of a short-lived, high-energy 1,2-dioxetanone intermediate.
-
Decomposition and Photon Emission: The unstable dioxetanone intermediate rapidly decomposes, cleaving to form carbon dioxide (CO₂) and an electronically excited N-methylacridone. As the excited N-methylacridone returns to its stable ground state, it releases the excess energy in the form of a photon of light. The light emission is typically maximal around 430 nm.
Quantitative Data Presentation
The high sensitivity and wide dynamic range of this compound make it suitable for the quantification of a diverse range of analytes. The following tables summarize the performance characteristics of this compound-based chemiluminescent immunoassays for different target molecules.
| Analyte | Assay Type | Linear Range | Limit of Detection (LOD) | IC50 | Reference |
| Small Molecules | |||||
| Bisphenol A (BPA) | Competitive CLIA | 0.4 - 5.0 ng/mL | 0.1 ng/mL | 2.3 ng/mL | |
| Proteins | |||||
| Hepatitis B Surface Antigen (HBsAg) | Sandwich CLIA | 0.05 - 150 IU/mL | 0.05 IU/mL | N/A |
| Assay Parameter | Hepatitis B Surface Antigen (HBsAg) Assay | Notes |
| Precision | ||
| Intra-assay CV | < 5% | Indicates high repeatability within the same assay run. |
| Inter-assay CV | < 8% | Demonstrates good reproducibility between different assay runs. |
| Specificity & Sensitivity | ||
| Clinical Sensitivity | 99.77% | High probability of correctly identifying positive samples. |
| Clinical Specificity | 100% | Excellent ability to correctly identify negative samples. |
| Hook Effect | ||
| High Dose Hook Effect | Not observed up to 10⁶ IU/mL | The assay maintains a monotonic response even at very high analyte concentrations. |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound: protein labeling and a competitive chemiluminescent immunoassay.
Protocol for Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein (e.g., an antibody or antigen) with this compound.
Materials:
-
Protein to be labeled (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.0-8.5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein to be labeled at a concentration of 5-20 mg/mL in PBS.
-
Add 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.0-8.5. This is crucial for the efficient reaction of the NHS ester with primary amines.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the protein solution. A common starting point is to use a 5:1 to 10:1 molar excess of this compound to the protein. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction solution and incubate for 1-4 hours at room temperature in the dark.
-
-
Purification of the Labeled Protein:
-
Prepare a gel filtration column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the this compound-labeled protein from unreacted this compound and other small molecules.
-
Elute the labeled protein with PBS.
-
Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance of the conjugate at 280 nm (for protein) and 369 nm (for the acridinium ester).
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol for a Competitive Chemiluminescent Immunoassay (CLIA)
This protocol provides a general workflow for a competitive CLIA, a common format for detecting small molecules.
Materials:
-
White, opaque 96-well microplates
-
Capture antibody (specific to the analyte)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Analyte standards and samples
-
This compound-labeled analyte (tracer)
-
Chemiluminometer
-
Trigger solutions (typically a peroxide solution and a basic solution)
Procedure:
-
Plate Coating:
-
Coat the wells of a white microplate with the capture antibody diluted in a suitable coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3-4 times with wash buffer to remove unbound antibody.
-
Add blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Competitive Reaction:
-
Wash the plate 3-4 times with wash buffer.
-
Add the analyte standards or samples to the wells.
-
Immediately add the this compound-labeled analyte (tracer) to each well.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the free analyte and the tracer to compete for binding to the capture antibody.
-
-
Final Wash:
-
Wash the plate thoroughly (4-5 times) with wash buffer to remove any unbound tracer.
-
-
Signal Generation and Detection:
-
Place the microplate in a chemiluminometer.
-
Inject the trigger solutions into each well according to the instrument's protocol.
-
Measure the chemiluminescent signal (in Relative Light Units, RLU) immediately. The light emission is transient.
-
-
Data Analysis:
-
The intensity of the light signal is inversely proportional to the concentration of the analyte in the sample.
-
Construct a standard curve by plotting the RLU values against the concentrations of the standards.
-
Determine the concentrations of the analyte in the samples by interpolating their RLU values from the standard curve.
-
Mandatory Visualizations
Experimental Workflow for Competitive CLIA
Logical Relationship in Competitive Immunoassay
References
An In-depth Technical Guide to the Mechanism of Action of Nsp-SA-nhs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Nsp-SA-nhs (Acridinium N-succinimidyl ester), a prominent chemiluminescent label. The document details its chemical properties, mechanism of action, and applications in sensitive detection assays, supported by experimental data and procedural diagrams.
Core Chemical Properties and Mechanism of Action
This compound is an acridinium ester widely utilized as a chemiluminescent marker.[][2][3] Its stability, activity, and sensitivity are notable, often surpassing those of some radioisotopes.[] The core of its function lies in its ability to covalently bond with molecules containing primary amines, such as proteins, antigens, antibodies, and nucleic acids.[]
The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amines under alkaline conditions to form a stable amide bond, effectively "labeling" the target molecule. The subsequent chemiluminescent reaction is triggered by the addition of an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. This reaction is rapid and results in the emission of light, which can be quantified using a luminometer or photon detector.
Chemical Structure:
-
Molecular Formula: C32H31N3O10S2
-
Molecular Weight: 681.73 g/mol
-
Synonyms: 3-[9-(((3-(N-succinimidyloxycarboxypropyl)[4-methxylphenyl]sulfonyl)amine)carboxyl]-10-acridiniumyl)-1-propanesulfonate; 3-(9-((4-((2,5-Dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)(tosyl)carbamoyl)acridin-10-ium-10-yl)propane-1-sulfonate; 9-[[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl][(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-acridinium inner salt.
Mechanism of Action Diagram:
References
acridinium ester chemiluminescence principle
An In-depth Technical Guide to Acridinium Ester Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinium esters are a class of chemical compounds that have become indispensable in the field of clinical diagnostics and biomedical research.[1] They are highly efficient chemiluminescent labels, meaning they produce light through a chemical reaction without the need for enzymatic catalysis.[2][3] This property allows for the development of highly sensitive, rapid, and robust immunoassays and nucleic acid probe assays.[4][5] Acridinium ester technology offers significant advantages over other labeling methods, including high quantum yield, excellent signal-to-noise ratios, rapid light emission, and simple detection mechanisms. This guide provides a comprehensive technical overview of the core principles of acridinium ester chemiluminescence, detailed experimental protocols, and quantitative data to support assay development and optimization.
Core Principle of Acridinium Ester Chemiluminescence
The light-emitting reaction of acridinium esters is a key feature of their utility. It is a rapid oxidation process that occurs in the presence of hydrogen peroxide (H₂O₂) under alkaline conditions. The entire light emission is typically complete within a few seconds, a characteristic known as "flash" kinetics, which is ideal for high-throughput automated systems.
The mechanism can be summarized in three main steps:
-
Nucleophilic Attack: Under alkaline conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻). This anion acts as a strong nucleophile and attacks the electron-deficient C-9 carbon atom of the acridinium ring.
-
Formation of Dioxetanone Intermediate: This initial reaction leads to the formation of a short-lived, unstable 1,2-dioxetanone intermediate.
-
Decomposition and Photon Emission: The unstable dioxetanone rapidly decomposes, releasing carbon dioxide (CO₂) and forming an electronically excited N-methylacridone. As the excited N-methylacridone returns to its stable ground state, it releases the excess energy as a photon of light. The emitted light typically has a wavelength maximum between 430 nm and 480 nm.
Structural Variants and Their Properties
The chemical structure of an acridinium ester can be modified to fine-tune its properties, such as light output, emission kinetics, stability, and hydrophilicity. Modifications typically involve substitutions on the acridinium ring or changes to the phenyl ester leaving group. For instance, adding electron-donating groups like methoxy (-OCH₃) to the acridinium ring can increase the quantum yield. Steric hindrance can be introduced near the ester linkage to improve hydrolytic stability.
| Acridinium Ester Type | Key Structural Feature | Primary Advantage(s) |
| Standard AE | Basic acridinium phenyl ester structure. | Foundational chemiluminescent label. |
| DMAE (Dimethylacridinium Ester) | Two methyl groups on the phenyl ester ring flanking the ester bond. | Increased hydrolytic stability due to steric hindrance. |
| NSP-DMAE (N-Sulfopropyl-DMAE) | An N-sulfopropyl group on the acridinium nitrogen and DMAE structure. | Enhanced water solubility and hydrophilicity. |
| HQYAE (High Quantum Yield AE) | Electron-donating alkoxy groups at the C2 and C7 positions of the acridinium ring. | Significantly increased light output and improved signal-to-noise ratio. |
| HEGAE (Hexa(ethylene)glycol AE) | A hexa(ethylene)glycol linker incorporated into the structure. | Improved hydrophilicity and reduced non-specific binding. |
Kinetics of Light Emission: Flash vs. Glow
The light-emitting properties of acridinium esters are largely defined by their chemical structure, which allows for the tuning of emission kinetics into two main profiles: "flash" and "glow".
-
Flash Kinetics: Characterized by a rapid, high-intensity burst of light that is complete within seconds. This is the standard profile for most acridinium esters used in automated diagnostics, as it allows for high throughput.
-
Glow Kinetics: Involves a more sustained, lower-intensity light emission that can last for several minutes. This is achieved by modifying the phenyl ester leaving group to control the stability of the dioxetanone intermediate. Glow kinetics can be advantageous for manual assays or instruments that do not have automated injectors, providing a wider window for measurement.
| Parameter | Flash-Type Acridinium Ester | Glow-Type Acridinium Ester |
| Time to Peak (Tmax) | < 1 second | 1 - 5 minutes |
| Signal Duration (T½) | 1 - 5 seconds | 5 - 60 minutes |
| Peak Intensity | High | Low to Moderate |
| Primary Application | High-throughput automated assays | Manual assays, blotting |
Factors Influencing Chemiluminescence
The efficiency and stability of the acridinium ester reaction are highly dependent on the reaction environment.
-
pH: Acridinium esters are most stable in acidic solutions (pH < 4.8). As the pH increases into the alkaline range, they become susceptible to hydrolysis, which is a non-luminescent "dark reaction" that reduces the potential signal. However, the light-emitting reaction itself requires alkaline conditions to generate the hydroperoxide anion. This necessitates a two-step trigger process in assays: an acidic solution of H₂O₂ (Trigger Solution A) is followed by an alkaline solution (Trigger Solution B) to initiate the reaction.
-
Surfactants: Certain surfactants, particularly cationic surfactants like cetyltrimethylammonium chloride (CTAC), can significantly enhance light emission. Surfactants can accelerate the reaction kinetics and increase the total light output, in some cases by over 40-fold. This is thought to be due to the formation of micelles that create a favorable microenvironment for the chemiluminescent reaction.
-
Stability and Storage: As lyophilized powders, acridinium esters are stable for over a year when stored at -20°C. In acidic solutions (pH < 4.8), they can be stable for weeks at room temperature. Once conjugated to proteins, they can be stored at 4°C for short-term use or at -20°C for long-term stability.
| Condition | Stability |
| Acidic Solution (pH < 4.8) | Highly stable. |
| Alkaline Solution (pH > 7.0) | Prone to hydrolysis; stability decreases. |
| Lyophilized Powder (-20°C) | Stable for > 1 year. |
| Protein Conjugate (Acidic pH, 4°C) | Stable for weeks. |
Applications in Immunoassays
Acridinium esters are extensively used as labels in chemiluminescence immunoassays (CLIA). A common format is the sandwich immunoassay, which is used to detect antigens with high sensitivity and specificity.
The workflow for a typical sandwich CLIA is as follows:
-
Capture: A capture antibody, specific to one epitope of the target analyte, is immobilized on a solid phase (e.g., magnetic microparticles or a microplate well).
-
Binding: The sample containing the analyte is added. The analyte binds to the immobilized capture antibody.
-
Detection: A second antibody, specific to a different epitope on the analyte and labeled with an acridinium ester, is added. This "detection antibody" binds to the captured analyte, forming a "sandwich".
-
Wash: Unbound reagents are washed away to minimize background signal.
-
Trigger and Measure: Trigger solutions are added to initiate the chemiluminescent reaction. The resulting light emission is measured by a luminometer, and the intensity (measured in Relative Light Units, RLU) is directly proportional to the amount of analyte in the sample.
Experimental Protocols
Protocol 1: Labeling of Antibodies with Acridinium NHS Ester
This protocol describes the covalent labeling of an antibody with an N-hydroxysuccinimide (NHS) activated acridinium ester, which targets primary amino groups (e.g., lysine residues).
Materials:
-
Antibody solution (1-5 mg/mL in a buffer free of primary amines, e.g., PBS).
-
Acridinium NHS Ester (e.g., DMAE-NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate or HEPES, pH 8.0-8.5).
-
Quenching Solution (e.g., 10 mg/mL Lysine in buffer).
Methodology:
-
Prepare Antibody: Dialyze or buffer-exchange the antibody into the Labeling Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free from amine-containing substances like Tris or glycine.
-
Prepare Acridinium Ester: Immediately before use, dissolve the Acridinium NHS Ester in anhydrous DMF or DMSO to a concentration of ~10 mg/mL.
-
Calculate Molar Ratio: Determine the volume of acridinium ester solution to add to achieve a desired molar excess (e.g., 10:1 to 20:1 ratio of label to antibody).
-
Conjugation Reaction: Add the calculated volume of acridinium ester solution to the antibody solution while gently vortexing. Incubate the reaction mixture for 30 minutes at room temperature (or 37°C), protected from light.
-
Quench Reaction: Stop the reaction by adding the Quenching Solution (e.g., to a final concentration of 1 mg/mL lysine). Incubate for an additional 10-15 minutes at room temperature.
Protocol 2: Purification of Labeled Antibody
Purification is critical to remove unconjugated acridinium ester, which can cause high background signals. Gel filtration chromatography is a common method.
Materials:
-
Sephadex G-25 or similar size-exclusion chromatography column.
-
Elution Buffer (e.g., 0.1 M PBS with 0.15 M NaCl, pH 6.3).
Methodology:
-
Equilibrate Column: Equilibrate the Sephadex G-25 column with at least 5 column volumes of Elution Buffer.
-
Apply Sample: Carefully apply the quenched reaction mixture to the top of the column.
-
Elute and Collect Fractions: Elute the conjugate with Elution Buffer, collecting fractions of a defined volume (e.g., 1 mL). The labeled antibody, being larger, will elute first in the void volume, while the smaller, unconjugated acridinium ester will be retained longer.
-
Identify Labeled Protein: Identify the fractions containing the purified conjugate by measuring the protein concentration (absorbance at 280 nm) and the chemiluminescence (RLU) of each fraction.
-
Pool and Store: Pool the fractions with the highest RLU and protein concentration. Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 3: Measurement of Chemiluminescence
Materials:
-
Luminometer with injectors.
-
Trigger Solution A: 0.1% H₂O₂ in 0.1 M Nitric Acid (HNO₃).
-
Trigger Solution B: 0.25 M Sodium Hydroxide (NaOH) with a surfactant (e.g., 2% Triton X-100).
Methodology:
-
Sample Preparation: Pipette a small volume (e.g., 1-20 µL) of the labeled conjugate or assay sample into a luminometer tube or microplate well.
-
Instrument Setup: Place the sample into the luminometer.
-
Initiate Measurement: Start the measurement sequence. The instrument will automatically inject Trigger Solution A, followed immediately by Trigger Solution B.
-
Data Acquisition: The luminometer will measure the light emission over a set period (typically 1-5 seconds) and report the result in RLU.
References
- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Unique Properties of Acridinium Ester in Analytical Chemistry - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
An In-Depth Technical Guide to Nsp-SA-nhs: Structure, Properties, and Applications in Chemiluminescent Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemiluminescent acridinium ester, Nsp-SA-nhs. It details its chemical structure and properties, and provides protocols for its use in immunoassays, a cornerstone technique in modern drug development and clinical diagnostics.
Core Chemical and Physical Properties
This compound, with the CAS Number 199293-83-9, is a highly sensitive chemiluminescent reagent.[1] Its structure is centered around an acridinium ring, which is the source of its light-emitting properties. The NHS (N-hydroxysuccinimide) ester group allows for the covalent labeling of primary and secondary amines in biomolecules, such as proteins and antibodies.[2]
Chemical Structure
The IUPAC name for this compound is 3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate.[]
Figure 1: Chemical Structure of this compound
Caption: 2D structure of the this compound molecule.
Physicochemical Properties
A summary of the key quantitative properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₁N₃O₁₀S₂ | [] |
| Molecular Weight | 681.73 g/mol | [] |
| Appearance | Yellow solid or powder | |
| Purity | ≥95% - ≥98% | |
| Solubility | Soluble in DMSO and DMF. Specifically, 11.36 mg/mL in DMSO with ultrasonication and warming to 60°C. | |
| Excitation Wavelength | ~350 nm | |
| Emission Wavelength | ~450 nm |
Storage and Stability
Proper storage is crucial to maintain the reactivity of this compound. The compound should be stored at -20°C in a sealed container, protected from light and moisture. Under these conditions, the powder form is stable for up to three years. Stock solutions in anhydrous DMSO or DMF should be stored at -80°C and are stable for up to one year. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution. The NHS ester is sensitive to moisture and should be allowed to warm to room temperature before opening to prevent condensation.
Mechanism of Chemiluminescence
The light-emitting reaction of this compound is a key feature of its utility. This process is triggered by hydrogen peroxide in an alkaline solution, leading to a flash of light. The fundamental steps of this reaction are outlined below.
Caption: Simplified signaling pathway of this compound chemiluminescence.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to antibodies and a general workflow for its application in a chemiluminescent immunoassay.
Antibody Conjugation Protocol
This protocol outlines the steps for labeling an antibody with this compound. The NHS ester reacts with primary amines on the antibody, typically on lysine residues, to form a stable amide bond.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare Antibody: Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer. The optimal pH for the reaction is between 8.0 and 9.0.
-
Labeling Reaction: Add the this compound stock solution to the antibody solution. A common starting molar excess of this compound to antibody is 10:1 to 20:1. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unconjugated this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 369 nm (for the acridinium ester).
Chemiluminescent Immunoassay Workflow
The following diagram illustrates a typical workflow for a sandwich immunoassay using an this compound labeled detection antibody.
Caption: A standard experimental workflow for a sandwich immunoassay.
Applications in Research and Drug Development
The high sensitivity of this compound-based chemiluminescent immunoassays makes them invaluable tools in various research and development areas:
-
Pharmacokinetics: Quantifying drug concentrations in biological fluids.
-
Biomarker Discovery and Validation: Detecting and measuring disease-related biomarkers with high sensitivity.
-
Immunogenicity Testing: Assessing the anti-drug antibody (ADA) response to biologic therapies.
-
High-Throughput Screening: Enabling the rapid and sensitive screening of large compound libraries.
Conclusion
This compound is a powerful and versatile chemiluminescent labeling reagent that offers high sensitivity and a straightforward conjugation chemistry. Its application in immunoassays provides researchers and drug development professionals with a robust platform for the sensitive and quantitative analysis of a wide range of analytes. By understanding its chemical properties and optimizing experimental protocols, the full potential of this technology can be harnessed to advance scientific discovery and therapeutic development.
References
synthesis of Nsp-SA-nhs acridinium ester
A Technical Guide to the Synthesis of Chemiluminescent Acridinium Esters
This document provides an in-depth technical guide for the synthesis of N-succinimidyl-ester functionalized acridinium compounds, specifically focusing on a representative molecule analogous to the commonly referenced "NSP-SA-NHS" or "NSP-DMAE-NHS" type labels. These chemiluminescent agents are critical for high-sensitivity detection in immunoassays and nucleic acid diagnostics.[1][2] The synthesis is a multi-step process requiring careful control of reaction conditions.
Overview of the Synthetic Strategy
The synthesis of a typical N-sulfopropyl-acridinium-N-hydroxysuccinimide (NHS) ester involves three main stages:
-
Preparation of Key Precursors: Synthesis of the acridine core (Acridine-9-Carboxylic Acid) and the functionalized phenolic leaving group (Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate).
-
Assembly of the Acridine Ester: Coupling of the acridine core with the phenolic group to form the acridine ester backbone.
-
Final Quaternization: Alkylation of the acridine ring nitrogen to generate the stable, chemiluminescent acridinium salt.
This guide will detail the experimental protocols for each step, present quantitative data in tabular format, and provide workflow diagrams for clarity.
Synthesis Pathway and Experimental Protocols
The overall synthetic workflow is depicted below, starting from common laboratory reagents.
Caption: General workflow for the synthesis of an NSP-DMAE-NHS type acridinium ester.
Protocol 1: Synthesis of Acridine-9-Carboxylic Acid
This step involves the cyclization of diphenylamine with an appropriate carboxylic acid, such as oxalic acid, in the presence of a condensation agent like zinc chloride, a method based on the Bernthsen synthesis.[3][4]
-
Reagents: Diphenylamine, Oxalic Acid, Zinc Chloride (anhydrous).
-
Procedure:
-
Combine diphenylamine (1 molar equivalent), oxalic acid (2 molar equivalents), and anhydrous zinc chloride (4 molar equivalents) in a round-bottom flask.
-
Heat the mixture to 200-220°C for 4-6 hours with stirring.
-
Cool the reaction mixture and treat with aqueous ammonia to decompose the zinc chloride complex.
-
Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Protocol 2: Synthesis of Acridine-9-Carbonyl Chloride
The carboxylic acid is converted to a more reactive acid chloride to facilitate esterification.[5]
-
Reagents: Acridine-9-Carboxylic Acid, Thionyl Chloride (SOCl₂), Anhydrous Toluene.
-
Procedure:
-
Suspend Acridine-9-Carboxylic Acid (1 molar equivalent) in anhydrous toluene.
-
Add thionyl chloride (2-3 molar equivalents) dropwise to the suspension.
-
Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acridine-9-carbonyl chloride.
-
This product is highly moisture-sensitive and is typically used immediately in the next step without further purification.
-
Protocol 3: Synthesis of Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate
This involves the activation of the phenolic precursor's carboxylic acid group with N-hydroxysuccinimide (NHS).
-
Reagents: 3,5-Dimethyl-4-hydroxybenzoic Acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3,5-Dimethyl-4-hydroxybenzoic acid (1 molar equivalent) and NHS (1.1 molar equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 molar equivalents) in anhydrous DMF dropwise with constant stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), precipitates and is removed by filtration.
-
The filtrate containing the product is used directly or the product is precipitated by adding diethyl ether.
-
Protocol 4: Esterification to Form Acridine Ester Precursor
The activated acridine core is coupled with the functionalized phenol.
-
Reagents: Acridine-9-Carbonyl Chloride, Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate, Anhydrous Pyridine.
-
Procedure:
-
Dissolve the crude Acridine-9-Carbonyl Chloride and Succinimidyl 3,5-Dimethyl-4-hydroxybenzoate (1 molar equivalent of each) in anhydrous pyridine.
-
Stir the reaction mixture under a nitrogen atmosphere at 100°C for 4-6 hours.
-
After the reaction is complete, evaporate the pyridine under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with dilute acid (e.g., 1N HCl) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel).
-
Protocol 5: N-Alkylation to Form the Final Acridinium Ester
The final step is the quaternization of the acridine nitrogen, which confers chemiluminescent properties. This example uses 1,3-propane sultone to introduce the N-sulfopropyl (NSP) group.
-
Reagents: Acridine Ester Precursor, 1,3-Propane Sultone, Anhydrous Solvent (e.g., Ionic Liquid like [BMIM][BF₄] or a high-boiling solvent like propylene carbonate).
-
Procedure:
-
Dissolve the purified Acridine Ester Precursor in the anhydrous solvent.
-
Add 1,3-propane sultone (a slight excess). The use of ionic liquids can significantly improve reaction efficiency and reduce the amount of toxic sultone required.
-
Heat the mixture at 110-140°C for several hours. The reaction progress can be monitored by HPLC.
-
After completion, the product is precipitated by adding a non-polar solvent (e.g., diethyl ether or ethyl acetate).
-
The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum. Further purification can be achieved by reverse-phase HPLC.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of acridinium esters. Actual yields may vary based on reaction scale and specific conditions.
| Step No. | Reaction | Starting Materials | Product | Typical Yield (%) | Reference |
| 1 | Bernthsen Synthesis | Diphenylamine, Acetic Acid | 9-Methylacridine | 70-82% | |
| 2 & 4 | Activation & Esterification | Acridine-9-carboxylic acid, Phenol-NHS | Acridine Ester | ~28% (over 2 steps) | |
| 5 | N-Alkylation | Acridine Ester, Propane Sultone | N-Sulfopropyl Acridinium Ester | 70-90% |
Chemiluminescence Reaction Mechanism
Acridinium esters emit light through a rapid oxidation reaction in the presence of hydrogen peroxide under alkaline conditions. This process involves the formation of a high-energy dioxetanone intermediate, which decomposes to an excited-state N-methylacridone. As the acridone returns to its ground state, it releases a photon of light, typically around 430 nm.
Caption: The chemical pathway for light emission from an acridinium ester.
Purification and Characterization
Purification is a critical step to ensure the high sensitivity of the final label by removing unreacted starting materials and byproducts.
-
Column Chromatography: Used for the purification of non-ionic intermediates like the acridine ester precursor.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for purifying the final, charged acridinium ester product. It is also used to assess the purity of the final compound.
-
Characterization: The structure and identity of the synthesized compounds are typically confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application: Protein Labeling Workflow
The synthesized Acridinium NHS ester is used to label proteins, antibodies, or other biomolecules containing primary amines.
Caption: Workflow for labeling a target protein with an acridinium NHS ester.
References
Nsp-SA-nhs stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Nsp-SA-nhs
For researchers, scientists, and drug development professionals, understanding the stability and storage requirements of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and storage conditions for this compound, a widely used acridinium ester for chemiluminescent immunoassays.
Core Stability and Storage Parameters
Proper handling and storage of this compound are critical to maintaining its chemiluminescent activity. The stability of this compound is influenced by several factors, including temperature, pH, light, and moisture.
Storage Conditions
The recommended storage conditions for this compound in both its solid form and in solution are summarized below. Adherence to these guidelines is essential to prevent degradation and ensure optimal performance.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | > 1 year | Must be stored in a tightly sealed, dark container to protect from moisture and light[1][2]. |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Use newly opened, anhydrous solvent. The solution should be stored in a sealed container, protected from moisture and light[3]. |
| -20°C | Up to 1 month | Use newly opened, anhydrous solvent. The solution should be stored in a sealed container, protected from moisture and light[3]. | |
| Protein Conjugates | Room Temperature | Up to 4 weeks | Stable when coupled with proteins, with no significant loss of quantum yield[1]. |
| 4°C | Up to 6 months | Reagents for a chemiluminescent immunoassay, including an this compound labeled protein, were shown to be stable for 6 months at 4°C. | |
| -20°C or -80°C | Long-term | For prolonged storage, conjugates should be kept in a weakly acidic buffer, protected from light, and ideally lyophilized. |
Factors Affecting Stability
Several environmental factors can adversely affect the stability of this compound:
-
pH: The compound is most stable in acidic conditions (pH < 4.8). In alkaline solutions (pH > 4.8), its stability decreases due to hydrolysis, which is a non-luminescent reaction that increases with higher pH and temperature.
-
Light: this compound is photosensitive and can decompose upon exposure to light, which can negatively impact its chemiluminescent properties. Therefore, all experimental procedures and storage should be conducted in the dark or under subdued lighting.
-
Moisture: The NHS ester is susceptible to hydrolysis. It is crucial to use anhydrous solvents and to protect the solid compound and its solutions from moisture to prevent degradation of the reactive ester.
-
Oxidizing Agents: The acridinium ester itself is unstable in oxidizing environments. Contact with strong oxidizing agents should be avoided.
Experimental Protocols
This section provides detailed methodologies for the labeling of proteins with this compound and a general procedure for assessing its stability.
Protein Labeling with this compound
This protocol describes a general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein to be labeled (e.g., antibody, BSA)
-
Labeling Buffer (e.g., 0.1 M PBS, pH 7.4; 1 M Sodium Bicarbonate, pH 8.3)
-
Purification column (e.g., G25 desalting column) or dialysis equipment
-
Reaction vessels protected from light
Procedure:
-
Prepare the this compound solution: Shortly before use, dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 0.2 mg/40 µL or a 5 mM solution).
-
Prepare the protein solution: Dissolve the protein in the chosen labeling buffer to a specific concentration (e.g., 1 mg/0.3 mL or 1.0 mg/mL).
-
Conjugation Reaction: Add the this compound solution to the protein solution. The molar ratio of this compound to protein should be optimized for the specific application. The reaction is typically carried out in the dark with gentle mixing. Reaction times and temperatures can vary, for example, 12 hours at 18°C or 30 minutes at 30°C.
-
Purification: After the incubation period, remove the unreacted this compound from the labeled protein using a G25 size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., distilled water or PBS).
Stability Assessment of this compound Conjugates
This protocol outlines a method to evaluate the stability of this compound labeled proteins over time.
Materials:
-
This compound labeled protein
-
Storage buffers with different pH values (e.g., acidic, neutral, alkaline)
-
Chemiluminometer
-
Trigger solutions (e.g., hydrogen peroxide and an alkaline solution)
-
Temperature-controlled incubators/storage units (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Aliquot the Conjugate: Aliquot the purified this compound labeled protein into different storage buffers and conditions to be tested.
-
Storage: Store the aliquots under various conditions (e.g., different temperatures, light exposure vs. dark).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.
-
Chemiluminescence Measurement: Measure the chemiluminescent signal of each aliquot using a luminometer. This is done by adding the trigger solutions to initiate the light reaction.
-
Data Analysis: Compare the chemiluminescent signal of the stored samples to the signal of the sample at time zero. A decrease in signal intensity indicates degradation of the this compound conjugate.
Visualizing Mechanisms and Workflows
To further aid in the understanding of this compound, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Caption: this compound reacts with a primary amine on a protein to form a stable amide bond, releasing NHS.
Caption: The chemiluminescence reaction is initiated by hydrogen peroxide in an alkaline solution.
Caption: A typical workflow for developing and performing a chemiluminescent immunoassay using this compound.
References
- 1. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Ester this compound Powder 199293-83-9 Good Water Solubility and Stable Process - Ester this compound Powder and Chemiluminescent Reagents [deshengbio.en.made-in-china.com]
- 3. medchemexpress.com [medchemexpress.com]
Nsp-SA-nhs: A Technical Guide to Solubility and Application in Chemiluminescent Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Nsp-SA-nhs in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It also details established experimental protocols for its application as a chemiluminescent labeling reagent, a critical component in various immunoassays and molecular detection methods.
Core Properties of this compound
This compound (3-[9-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate) is an acridinium ester widely utilized for chemiluminescent immunoassays.[1][2] Its utility stems from its ability to be conjugated to proteins and other biomolecules, which then allows for highly sensitive detection through a light-emitting chemical reaction.
Solubility Profile
The solubility of this compound is a critical parameter for the preparation of stock solutions and ensuring reproducible experimental outcomes. The compound is soluble in both DMSO and DMF.[]
Table 1: Quantitative Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 11.36 | 16.66 | Ultrasonic and warming and heat to 60°C |
| DMSO | 4 | 5.87 | Ultrasonic and warming and heat to 60°C; Use of non-hygroscopic DMSO is recommended |
| DMSO | 3.5 | 5.13 | Sonication and heating to 60°C are recommended |
Note: The molecular weight of this compound is approximately 681.73 g/mol .[1][4] Variations in reported solubility may be due to differences in experimental conditions or the purity of the compound.
For preparing stock solutions, it is advised to use anhydrous solvents, particularly for DMSO, as its hygroscopic nature can significantly impact the solubility of the product. To enhance solubility, techniques such as sonication and gentle heating (e.g., to 37°C or 60°C) can be employed. Once prepared, stock solutions should be stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in labeling proteins, specifically Bovine Serum Albumin (BSA), for use in chemiluminescent assays.
Protocol 1: Labeling of BSA with this compound
This protocol outlines the steps for conjugating this compound to BSA.
-
Preparation of Solutions:
-
Solution A: Dissolve 1 mg of BSA in 0.3 mL of Phosphate-Buffered Saline (PBS).
-
Solution B: Dissolve 0.2 mg of this compound in 40 µL of DMF.
-
-
Conjugation Reaction:
-
Add Solution B to Solution A.
-
Mix the combined solution at 18°C and 130 rpm in the dark for 12 hours.
-
-
Purification by Dialysis:
-
Transfer the reaction mixture to a dialysis bag.
-
Dialyze against 500 mL of distilled water at 4°C for 2 days. Change the distilled water twice during this period to remove unconjugated this compound.
-
-
Second Conjugation (Optional, for higher labeling density):
-
Slowly add another portion of Solution B to the dialyzed BSA-Nsp-SA-nhs conjugate (Solution C).
-
Mix at 18°C and 130 rpm in the dark for 24 hours.
-
Dialyze again with distilled water for 48 hours, changing the water four times.
-
-
Final Product Characterization:
-
Dilute the final conjugate to a suitable concentration with distilled water.
-
Analyze the product using an ultraviolet (UV) spectrophotometer to determine the degree of labeling.
-
Protocol 2: General Procedure for Solution Preparation
This protocol provides a general workflow for preparing this compound solutions for various applications.
-
Stock Solution Preparation:
-
Dissolve this compound in an appropriate anhydrous solvent such as DMSO, DMF, or methanol to a recommended concentration of 100 mM.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration for the specific experimental purpose.
-
Mechanism of Action and Experimental Workflow Visualization
The utility of this compound is based on its chemiluminescent properties and its ability to covalently bind to primary amines on target molecules.
Chemiluminescence Reaction Pathway
This compound is an acridinium ester that, in the presence of an oxidizing agent like hydrogen peroxide under alkaline conditions, undergoes a chemical reaction that results in the emission of light. The N-hydroxysuccinimide (NHS) ester group allows for the stable conjugation to primary amines on proteins, forming a stable amide bond.
Caption: General pathway for this compound chemiluminescence.
Experimental Workflow for Protein Labeling
The following diagram illustrates the key steps involved in the labeling of a protein with this compound and subsequent purification.
Caption: Workflow for protein conjugation with this compound.
References
The Precarious Glow: An In-depth Technical Guide to Acridinium Ester Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridinium esters are paramount in the evolution of modern diagnostics and research, prized for their high quantum yield and rapid chemiluminescent kinetics that enable the detection of analytes at minute concentrations. This technology has become a cornerstone of immunoassays and nucleic acid probe assays, offering a sensitive and non-isotopic means of signal generation.[1] However, the very reactivity that makes acridinium esters exceptional chemiluminescent labels also renders them susceptible to hydrolysis, a non-luminescent degradation pathway that can significantly impact assay performance and reagent stability.
This in-depth technical guide provides a comprehensive exploration of the core principles of acridinium ester hydrolysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to understand, quantify, and mitigate the effects of hydrolysis, thereby ensuring the development of robust and reliable assays.
The Chemical Core: Understanding the Hydrolysis Pathway
The stability of an acridinium ester is intrinsically linked to the chemical environment, most notably the pH. The central acridinium ring, an electron-deficient entity, is the primary site of nucleophilic attack. In aqueous solutions, particularly under neutral to alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, initiating a cascade of reactions that ultimately cleave the ester linkage and abolish the chemiluminescent potential of the molecule.[2]
This degradation process can be broadly categorized into two key stages:
-
Pseudo-base Formation: In an alkaline environment, a hydroxide ion reversibly attacks the C9 position of the acridinium ring, forming a transient, non-luminescent intermediate known as a pseudo-base.[3][4] This reaction is a critical first step in the hydrolysis pathway. The formation of the pseudo-base is unfavorable for the subsequent chemiluminescence reaction.
-
Irreversible Hydrolysis: The pseudo-base can then undergo irreversible hydrolysis of the ester bond, leading to the formation of N-methylacridone (the light-emitting species in the chemiluminescent reaction) and the corresponding phenol leaving group. This step represents a permanent loss of the chemiluminescent reporter molecule.
It is this competition between the desired light-generating reaction with peroxide and the undesirable hydrolysis that dictates the stability and performance of acridinium ester-based assays.
A visual representation of the competing chemiluminescence and hydrolysis pathways is provided below.
Caption: Competing pathways of acridinium ester reaction.
Quantitative Analysis of Acridinium Ester Stability
The rate of acridinium ester hydrolysis is highly dependent on pH. Quantitative data on hydrolysis rates are crucial for predicting the stability of labeled reagents and for designing assay protocols that minimize degradation.
pH-Dependent Hydrolysis
Acridinium esters exhibit remarkable stability in acidic conditions (pH < 4.8), where the concentration of hydroxide ions is low. As the pH increases into the neutral and alkaline ranges, the rate of hydrolysis accelerates significantly.
The table below summarizes the rate constants for the decomposition of a model compound, phenyl acridinium-9-carboxylate, in alkaline solution.
| Parameter | Value | Reference |
| Pseudo-base Formation | ||
| k'₁ (s⁻¹) | 0.020 ± 0.006 | |
| k''₁ ((L/mol)⁰·⁵ s⁻¹) | 2.1 ± 0.8 | |
| Irreversible Decomposition | ||
| k'₂ (L/mol·s) | 20.1 ± 3.8 | |
| Table 1: Rate constants for the decomposition of phenyl acridinium-9-carboxylate in alkaline solution. |
The following table provides a general overview of acridinium ester stability across a range of pH values.
| pH Range | Stability | Comments |
| < 4.8 | Very High | Minimal hydrolysis observed. Ideal for long-term storage of reagents. |
| 4.8 - 7.0 | Moderate | Hydrolysis rate begins to increase, but may be acceptable for the duration of many assays. |
| > 7.0 | Low | Significant and rapid hydrolysis occurs, leading to a loss of chemiluminescent signal. |
| Table 2: General stability profile of acridinium esters at different pH conditions. |
Temperature-Dependent Hydrolysis
Structural Effects on Hydrolysis Rate
The susceptibility of an acridinium ester to hydrolysis can be modulated by the chemical structure of the molecule itself. Substituents on both the acridinium ring and the phenyl leaving group can influence the electronic properties and steric hindrance around the reactive ester bond.
-
Electron-withdrawing groups on the phenyl leaving group can increase the rate of light emission but may also, in some cases, affect the hydrolysis rate.
-
Electron-donating groups on the acridinium ring, such as methyl groups, can increase the stability of the molecule.
-
Steric hindrance around the ester bond, for example, through the introduction of bulky substituents on the phenyl ring, can significantly slow the rate of hydrolysis and improve the stability of the acridinium ester.
-
N-alkyl groups on the acridinium ring can also impact stability. Studies have shown that N-alkyl groups with charge-neutral sulfobetaine zwitterions can lead to improved chemiluminescence stability compared to N-sulfopropyl groups.
Experimental Protocols for Assessing Acridinium Ester Hydrolysis
The accurate determination of acridinium ester stability requires robust and reproducible experimental methods. The following protocols outline two common approaches for monitoring hydrolysis.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct separation and quantification of the intact acridinium ester from its hydrolysis products.
Objective: To determine the pseudo-first-order rate constant of hydrolysis of an acridinium ester at a specific pH and temperature.
Materials:
-
Acridinium ester stock solution (e.g., in acetonitrile or DMF)
-
A series of aqueous buffers covering the desired pH range (e.g., citrate, phosphate, borate)
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Thermostated autosampler and column compartment
-
Quenching solution (e.g., 1 M HCl or a highly acidic buffer)
Procedure:
-
Preparation of Reaction Mixtures:
-
For each pH to be tested, prepare a solution of the acridinium ester in the corresponding buffer at a known initial concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the reaction.
-
Maintain the reaction mixtures at a constant, controlled temperature (e.g., 25°C or 37°C).
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of each reaction mixture.
-
Immediately quench the hydrolysis reaction by diluting the aliquot into a fixed volume of the quenching solution. This will lower the pH and effectively stop further degradation.
-
-
HPLC Analysis:
-
Inject a fixed volume of each quenched sample onto the equilibrated C18 column.
-
Elute the components using a linear gradient of Mobile Phase A to Mobile Phase B. A typical gradient might be 5% to 95% B over 15 minutes.
-
Monitor the elution profile at the wavelength of maximum absorbance for the acridinium ester (typically around 260 nm or 370 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact acridinium ester based on its retention time (determined by injecting a standard).
-
Integrate the peak area for the acridinium ester at each time point for each pH.
-
For each pH, plot the natural logarithm of the peak area (ln(Area)) versus time.
-
The slope of the resulting linear regression will be equal to the negative of the pseudo-first-order rate constant (-k) for hydrolysis at that specific pH.
-
Caption: Workflow for HPLC analysis of acridinium ester stability.
Protocol 2: Flow Injection Analysis (FIA) with Chemiluminescence Detection
This method assesses the remaining chemiluminescent activity of the acridinium ester after incubation at a specific pH for a defined period.
Objective: To determine the rate of loss of chemiluminescent signal of an acridinium ester at a specific pH.
Materials:
-
Flow injection analysis system equipped with a luminometer or photomultiplier tube (PMT) detector.
-
Syringe pumps or peristaltic pumps.
-
Mixing tees and incubation coils of varying lengths.
-
Acridinium ester stock solution (in a stabilizing acidic buffer, e.g., pH 3).
-
Buffer of the pH to be investigated.
-
Trigger solution (e.g., 0.1% H₂O₂ in 0.1 M HNO₃ followed by 0.25 M NaOH with a surfactant like Triton X-100).
Procedure:
-
System Setup:
-
Configure the FIA system with separate channels for the acridinium ester solution, the pH-modifying buffer, and the trigger solutions.
-
Install an incubation coil of a known length between the point of mixing of the acridinium ester and the pH buffer, and the point of introduction of the trigger solution.
-
-
Reagent Loading:
-
Load the respective solutions into the pumps.
-
-
Measurement of Initial Chemiluminescence (t=0):
-
Bypass the incubation coil and the pH-modifying buffer.
-
Inject a plug of the acridinium ester solution directly into the carrier stream that mixes with the trigger solution immediately before the detector. This provides the maximum chemiluminescent signal (CL_max).
-
-
Measurement after Incubation:
-
Reconfigure the system to include the pH-modifying buffer and the incubation coil.
-
Inject a plug of the acridinium ester solution. It will mix with the pH buffer and travel through the incubation coil for a specific time (determined by the coil volume and flow rate).
-
The stream is then mixed with the trigger solution, and the resulting chemiluminescence (CL_t) is measured.
-
-
Varying Incubation Time:
-
Repeat step 4 using incubation coils of different lengths to achieve different incubation times.
-
-
Data Analysis:
-
For each incubation time, calculate the percentage of remaining chemiluminescence as (CL_t / CL_max) * 100.
-
Plot the natural logarithm of the percentage of remaining chemiluminescence versus the incubation time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k) for the loss of chemiluminescent signal at that pH.
-
Conclusion
A thorough understanding of acridinium ester hydrolysis is indispensable for any researcher, scientist, or drug development professional working with this powerful class of chemiluminescent reporters. The stability of these molecules is fundamentally governed by the pH and temperature of their environment. By employing the quantitative data and detailed experimental protocols provided in this guide, it is possible to characterize the stability of acridinium ester conjugates, optimize assay conditions to minimize hydrolytic degradation, and ultimately develop more robust, reliable, and reproducible analytical methods. The careful consideration of the principles outlined herein will empower users to harness the full potential of acridinium ester technology in their research and diagnostic endeavors.
References
Technical Guide: Photophysical Properties of Nsp-SA-nhs (Acridinium Ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsp-SA-nhs, an acridinium ester (CAS 199293-83-9), is a widely utilized chemiluminescent labeling reagent in immunoassays and other biological applications.[1][2] While its primary application lies in chemiluminescence, where it exhibits a high quantum yield upon reaction with an oxidizing agent, it also possesses inherent fluorescent properties.[3] This guide provides a comprehensive overview of the known photophysical characteristics of this compound, with a particular focus on its fluorescence quantum yield and the experimental protocols for its determination.
Core Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 199293-83-9 | [3] |
| Molecular Formula | C₃₂H₃₁N₃O₁₀S₂ | [3] |
| Molecular Weight | 681.74 g/mol | |
| Appearance | Yellow Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. Keep away from direct sunlight. |
Fluorescence and Chemiluminescence Properties
This compound is primarily known for its high efficiency in chemiluminescence, a process where light is emitted from a chemical reaction. However, like other acridinium compounds, it also exhibits fluorescence. The known spectral properties related to its fluorescence and chemiluminescence are summarized in Table 2.
| Parameter | Value | Source |
| Fluorescence Excitation Wavelength | ~350 nm | |
| Fluorescence Emission Wavelength | ~450 nm | |
| Chemiluminescence Emission Wavelength | Not Specified | |
| Fluorescence Quantum Yield (Φf) | Data not available in the public domain. Acridinium dyes, in general, can exhibit a wide range of fluorescence quantum yields depending on their specific structure and environment. | |
| Chemiluminescence Quantum Yield | Acridinium esters are generally characterized by high chemiluminescence quantum yields. |
It is important to note that while the term "high quantum yield" is often associated with acridinium esters, this typically refers to their chemiluminescence efficiency. The fluorescence quantum yield is a distinct parameter representing the efficiency of light emission upon photoexcitation.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The following is a detailed protocol for determining the relative fluorescence quantum yield of this compound, a standard method for characterizing fluorescent molecules.
Principle
The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The sample and standard are measured under identical experimental conditions.
Materials and Instrumentation
-
This compound
-
Quantum Yield Standard: A well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound. For an excitation around 350 nm and emission around 450 nm, a suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54).
-
Solvent: Spectroscopic grade Dimethyl Sulfoxide (DMSO) or other suitable solvent in which both the sample and standard are soluble and stable.
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz Cuvettes (1 cm path length)
Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions of the this compound solution and the quantum yield standard solution. The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all prepared solutions of this compound and the standard.
-
Determine the wavelength of maximum absorption (λmax) for this compound. This will be used as the excitation wavelength.
-
Record the absorbance values of all solutions at this excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrometer to the λmax of this compound.
-
Record the fluorescence emission spectra for all prepared solutions of this compound and the standard. The emission range should cover the entire fluorescence band.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The relative fluorescence quantum yield (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φf_standard is the quantum yield of the standard.
-
m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
-
Visualizations
Experimental Workflow for Quantum Yield Determination
The logical flow of the experimental protocol for determining the relative fluorescence quantum yield is depicted in the following diagram.
General Labeling Reaction of this compound
This compound is an amine-reactive labeling reagent due to the N-hydroxysuccinimide (NHS) ester group. It reacts with primary amines on target molecules, such as proteins or antibodies, to form a stable amide bond. This reaction pathway is illustrated below.
References
Nsp-SA-nhs: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and experimental protocols for Nsp-SA-nhs (Acridinium Ester), a chemiluminescent labeling reagent widely used in immunoassays and other biological detection methods.
Core Properties and Specifications
This compound is a highly sensitive chemiluminescent reagent. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 199293-83-9 | [1][2][3][4][5] |
| Molecular Formula | C32H31N3O10S2 | |
| Molecular Weight | 681.73 g/mol | |
| Appearance | Light yellow to yellow solid/powder | |
| Purity | >98% |
Safety and Handling Precautions
Appropriate safety measures are crucial when handling this compound. The compound is classified with a "Warning" signal word.
| Hazard Category | GHS Hazard Statement(s) | Precautionary Measures & PPE |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| General Handling | N/A | Maintain good ventilation during experiments to prevent inhalation of any volatile reagents. |
Storage, Stability, and Solubility
Proper storage is essential to maintain the stability and activity of this compound.
Storage and Stability
| Condition | Recommendation | Rationale |
| Temperature (Powder) | Store at -20°C for up to 3 years. | Low temperatures slow down chemical degradation. |
| Temperature (In Solvent) | Store at -80°C for up to 6 months or -20°C for up to 1 month. | Prevents degradation in solution; aliquot to avoid repeated freeze-thaw cycles. |
| Light Exposure | Store in the dark. Use opaque or brown bottles. | The compound is light-sensitive and can decompose upon exposure. |
| Moisture/Air | Keep in a tightly sealed container. | The compound can absorb moisture, leading to deterioration. |
| Chemical Environment | Avoid alkaline and oxidative environments. | The active sites are unstable under these conditions. |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 3.5 mg/mL (5.13 mM) | Sonication and heating to 60°C are recommended to aid dissolution. |
| DMSO | 11.36 mg/mL (16.66 mM) | Heating to 37°C and oscillation in an ultrasonic bath can increase solubility. |
| DMF, Methanol | Soluble | Often used for preparing stock solutions. |
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound in labeling experiments.
A. Stock Solution Preparation
-
Solvent Selection : Dissolve this compound in an appropriate anhydrous solvent such as DMSO, DMF, or methanol to prepare a stock solution.
-
Concentration : A recommended stock solution concentration is 100 mM for subsequent dilutions.
-
Storage : Once prepared, aliquot the solution into single-use vials and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
B. Labeling Process (e.g., Antibody Labeling)
-
Buffer Preparation : Dissolve the molecule to be labeled (e.g., protein, antibody) in a suitable buffer.
-
Addition of this compound : Add an appropriate amount of the this compound stock solution to the molecule solution to ensure the dye reacts fully with the target.
-
Incubation : Incubate the reaction mixture at room temperature in the dark for 30 minutes to 1 hour to facilitate the labeling reaction.
-
Purification : After the reaction is complete, remove the unbound dye by washing the labeled product with an appropriate buffer. Dialysis is a common method for purification.
C. Chemiluminescence Detection
-
Triggering the Reaction : The chemiluminescent reaction is initiated by adding an oxidizing agent, typically alkaline hydrogen peroxide.
-
Signal Detection : The light emission process is very brief, occurring in less than 2 seconds. Therefore, detection must be performed using an instrument with an internal photometer or photon detector capable of rapid measurement.
-
Fluorescence Detection (Alternative) : this compound can also be detected via fluorescence with an excitation wavelength of approximately 350 nm and an emission wavelength of about 450 nm.
Visualized Workflows and Pathways
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Chemiluminescence Reaction Pathway
Caption: The chemiluminescence reaction of this compound.
References
- 1. This compound | 199293-83-9 [sigmaaldrich.com]
- 2. Acridinium Ester this compound Colour High Purity Light Yellow Powder - this compound Manufacturer, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | C32H31N3O10S2 | CID 59642932 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nsp-SA-nhs (CAS number 199293-83-9)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Nsp-SA-nhs, with the CAS number 199293-83-9, is a highly sensitive acridinium ester utilized as a chemiluminescent label in immunoassays.[1][2] Its robust stability and high activity make it a superior alternative to some radioisotopes for the detection of various molecules, including proteins, antigens, antibodies, and nucleic acids.[] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a summary of its synthesis.
Chemical and Physical Properties
This compound is a yellow solid with a molecular formula of C32H31N3O10S2 and a molecular weight of 681.73 g/mol .[1][] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For optimal stability, it should be stored in a dark place, under an inert atmosphere, and at temperatures of -20°C.
| Property | Value | Source(s) |
| CAS Number | 199293-83-9 | |
| Molecular Formula | C32H31N3O10S2 | |
| Molecular Weight | 681.73 g/mol | |
| IUPAC Name | 3-(9-((4-((2,5-dioxopyrrolidin-1-yl)oxy)-4-oxobutyl)(tosyl)carbamoyl)acridin-10-ium-10-yl)propane-1-sulfonate | |
| Appearance | Yellow solid | |
| Purity | ≥95% - 98% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, keep in a dark place, inert atmosphere |
Mechanism of Action
The utility of this compound lies in its ability to generate light through a chemical reaction, a process known as chemiluminescence. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on target molecules, such as proteins or antibodies, to form stable amide bonds. Upon introduction of an oxidizing agent like hydrogen peroxide under alkaline conditions, the acridinium ester is attacked, leading to the emission of light. This light signal can be measured to quantify the amount of the labeled molecule.
Experimental Protocols
Labeling of Proteins with this compound
This protocol describes the general procedure for conjugating this compound to a protein, such as Bovine Serum Albumin (BSA), which contains primary amine groups.
Materials:
-
This compound
-
Protein to be labeled (e.g., BSA)
-
Phosphate Buffered Saline (PBS)
-
Dimethylformamide (DMF)
-
Dialysis tubing and equipment
-
Stir plate and stir bar
-
Ultraviolet-visible (UV-Vis) spectrophotometer
Procedure:
-
Prepare Solutions:
-
Dissolve the protein (e.g., 1 mg of BSA) in an appropriate buffer (e.g., 0.3 mL of PBS) to create "Solution A".
-
Dissolve this compound (e.g., 0.2 mg) in a minimal amount of DMF (e.g., 40 µL) to create "Solution B".
-
-
Conjugation Reaction:
-
Slowly add "Solution B" to "Solution A" while gently stirring.
-
Incubate the reaction mixture at 18°C with gentle agitation (e.g., 130 rpm) in the dark for 12 hours.
-
-
Purification by Dialysis:
-
Transfer the reaction mixture to a dialysis bag.
-
Dialyze against a large volume of distilled water (e.g., 500 mL) at 4°C for 2 days, changing the water at least twice to remove unconjugated this compound.
-
-
Characterization:
-
Dilute the purified conjugate to a suitable concentration with distilled water.
-
Analyze the conjugate using a UV-Vis spectrophotometer to confirm labeling.
-
Caption: Workflow for protein labeling with this compound.
Chemiluminescent Immunoassay for Bisphenol A (BPA)
This protocol outlines a competitive immunoassay for the detection of BPA using an this compound labeled antibody.
Materials:
-
BPA standard solutions
-
This compound labeled anti-BPA antibody
-
BPA-ovalbumin (BPA-OVA) conjugate (coating antigen)
-
96-well white microplates
-
Wash buffer (e.g., PBS with 0.05% Tween 20, PBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Chemiluminescence substrate (oxidizing and reducing agents)
-
Luminometer
Procedure:
-
Coating:
-
Coat the wells of a microplate with the BPA-OVA conjugate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer and incubating for 2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Add BPA standards or samples (50 µL) and the this compound labeled anti-BPA antibody (50 µL) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Wash the plate thoroughly to remove unbound reagents.
-
Add the chemiluminescent substrate (oxidizing and reducing agents) to the wells.
-
Immediately measure the light emission using a luminometer. The light signal is inversely proportional to the concentration of BPA in the sample.
-
References
The Principle of Direct Chemiluminescence with Nsp-SA-nhs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental applications, and technical data associated with the use of Nsp-SA-nhs in direct chemiluminescence immunoassays. This compound, an acridinium ester, is a paramount tool in the development of sensitive and rapid diagnostic assays. Its direct chemiluminescence properties offer a robust and high-performance alternative to traditional enzyme-based detection systems.
Core Principle of this compound Direct Chemiluminescence
This compound (N-succinimidyl-4-(N-sulfopropyl)-acridinium-9-carboxamide) is a chemiluminescent label that, upon reaction with an oxidizing agent under alkaline conditions, produces a rapid and intense emission of light.[1] The core of this technology lies in a direct chemical reaction that does not require enzymatic catalysis, leading to faster results and lower background signals.[1]
The process begins with the labeling of a biomolecule, typically an antibody or antigen, with this compound. The N-hydroxysuccinimide (NHS) ester group of this compound readily reacts with primary amine groups (-NH2) on the target biomolecule, forming a stable amide bond.[2] This creates a chemiluminescent probe specific to the analyte of interest.
In a direct chemiluminescence immunoassay, this labeled probe is used to quantify the analyte. The light-emitting reaction is triggered by the sequential addition of an acidic solution containing hydrogen peroxide (H2O2) followed by an alkaline solution (e.g., sodium hydroxide). The acidic pre-trigger solution helps to minimize the formation of a non-chemiluminescent pseudobase. The subsequent alkaline solution facilitates the reaction of the acridinium ester with hydrogen peroxide, leading to the formation of an unstable dioxetanone intermediate. This intermediate rapidly decomposes, releasing energy in the form of a photon of light, typically in the blue region of the spectrum. The intensity of the emitted light is directly proportional to the amount of this compound-labeled biomolecule, and thus to the concentration of the analyte.
Data Presentation: Performance Characteristics of this compound Based Immunoassays
The following tables summarize the quantitative performance data from various immunoassays utilizing this compound or similar acridinium ester technologies. This data highlights the sensitivity, dynamic range, and precision achievable with this direct chemiluminescence approach across different analyte types.
| Analyte | Assay Type | Linear Range | Limit of Detection (LOD) | IC50 / Cut-off | Reference |
| Small Molecules | |||||
| Bisphenol A (BPA) | Competitive CLIA | 0.4 - 5 ng/mL | 0.1 ng/mL | 2.3 ng/mL | [3] |
| Proteins/Antibodies | |||||
| Antibodies to ASFV p72 | Double-Antigen Sandwich CLIA | 0.21 - 212.0 ng/mL | 0.15 ng/mL | 1.50 ng/mL | |
| Prostate-Specific Antigen (PSA) | Chemiluminescent Assay | Not specified | Not specified | 3.0 ng/mL & 10.0 ng/mL | [4] |
| Hormones | |||||
| Thyroxine (T4) | Competitive CLIA | Not specified | Not specified | Not specified |
| Analyte | Assay Type | Precision (CV%) | Diagnostic Sensitivity | Diagnostic Specificity | Reference |
| Proteins/Antibodies | |||||
| Antibodies to ASFV p72 | Double-Antigen Sandwich CLIA | Not specified | 100.00% | 98.33% | |
| Prostate-Specific Antigen (PSA) | Chemiluminescent Assay | Within-run: 1.2-6.4%, Total: 3.9-8.7% | 91.8% (at 3.0 ng/mL cut-off) | 9.30% (at 3.0 ng/mL cut-off) |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols serve as a foundation for the development of novel direct chemiluminescence immunoassays.
Protocol for Labeling Proteins with this compound
This protocol describes the general procedure for conjugating this compound to a protein, such as an antibody or antigen, containing primary amine groups.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for each specific application but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS with a protein stabilizer).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~370 nm (for the acridinium ester).
-
Protocol for a Direct Competitive Chemiluminescence Immunoassay (CLIA) for a Small Molecule (e.g., Bisphenol A)
This protocol outlines a competitive immunoassay format where the analyte in the sample competes with a labeled analyte for binding to a limited number of antibody binding sites.
Materials:
-
White, opaque 96-well microplates
-
Coating Antibody (e.g., rabbit anti-mouse IgG)
-
Monoclonal antibody specific to the analyte (e.g., anti-BPA mAb)
-
This compound labeled analyte conjugate (e.g., BPA-BSA-Nsp-SA-nhs)
-
Analyte standards and samples
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Trigger Reagent A: Acidic solution with hydrogen peroxide
-
Trigger Reagent B: Alkaline solution
-
Luminometer
Procedure:
-
Plate Coating:
-
Coat the microplate wells with the coating antibody (e.g., 100 µL of 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of analyte standard or sample and 50 µL of the this compound labeled analyte conjugate to each well.
-
Add 50 µL of the specific monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Chemiluminescence Detection:
-
Place the microplate in a luminometer.
-
Inject Trigger Reagent A followed by Trigger Reagent B into each well.
-
Measure the relative light units (RLU) for each well. The light intensity will be inversely proportional to the concentration of the analyte in the sample.
-
Mandatory Visualizations
Signaling Pathway: this compound Chemiluminescence Reaction
Caption: this compound chemiluminescence reaction pathway.
Experimental Workflow: Direct Chemiluminescence Immunoassay (Sandwich Format)
Caption: Workflow for a direct sandwich CLIA using this compound.
References
- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. A portable chemiluminescence imaging immunoassay for simultaneous detection of different isoforms of prostate specific antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labautomationindia.com [labautomationindia.com]
- 4. [Clinical evaluation of chemiluminescence immunoassay PSA (ACS-PSA) for detection of prostate cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Spark: A Technical Guide to the Role of Nsp-SA-NHS in Modern Bioanalysis
For Immediate Release
In the landscape of sensitive detection methodologies, the chemiluminescent acridinium ester Nsp-SA-NHS stands as a pivotal tool for researchers, scientists, and drug development professionals. Its unique properties, particularly the N-hydroxysuccinimide (NHS) ester functional group, enable robust and efficient labeling of biomolecules, paving the way for highly sensitive immunoassays and other detection formats. This technical guide delves into the core functionalities of this compound, providing an in-depth look at its mechanism of action, experimental protocols, and performance characteristics.
The Linchpin of Conjugation: The NHS Ester
This compound (3-[9-(((3-(N-succinimidyloxycarboxypropyl)[4-methxylphenyl]sulfonyl)amine)carboxyl]-10-acridiniumyl)-1-propanesulfonate) is a member of the acridinium ester family, renowned for their high quantum yield and rapid "flash" chemiluminescence.[1][2] The power of this compound as a labeling reagent lies in its N-hydroxysuccinimide (NHS) ester group. This reactive moiety is the key to forming stable covalent bonds with primary and secondary aliphatic amines, such as those found on the side chains of lysine residues in proteins and antibodies, as well as amine-modified nucleic acids.[3][4]
The reaction, a nucleophilic acyl substitution, proceeds optimally under slightly alkaline conditions (pH 7.2-8.5).[4] At this pH, the primary amine is sufficiently deprotonated to act as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The advantage of the NHS ester chemistry is its relative specificity and the stability of the resulting amide linkage, ensuring that the chemiluminescent label remains firmly attached to the target molecule throughout the assay.
The N-sulfopropyl (NSP) group on the acridinium ring enhances the hydrophilicity of the molecule, which contributes to reduced non-specific binding and improved signal-to-noise ratios in aqueous assay environments.
Performance Characteristics of this compound
The selection of a chemiluminescent label is dictated by its performance in a given assay. This compound and related acridinium esters offer several advantages over other chemiluminescent systems, such as those based on luminol or alkaline phosphatase.
| Property | Description | Advantage | Citation |
| Chemiluminescence | Flash-type, with light emission complete in 1 to 5 seconds. | High throughput and rapid detection. | |
| Quantum Yield | High photon output upon reaction with an alkaline peroxide solution. | High sensitivity, enabling the detection of low-abundance analytes. | |
| Reaction Mechanism | Direct chemiluminescence, not requiring an enzyme for catalysis. | Simpler assay design and reduced potential for interference. | |
| Stability | The active ester is sensitive to moisture and alkaline conditions. Proper storage is crucial. | When stored correctly, it provides reliable and reproducible labeling. | |
| Solubility | Good water solubility due to the N-sulfopropyl group. | Reduced non-specific binding and improved performance in aqueous buffers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for antibody labeling and a chemiluminescent immunoassay using this compound.
Antibody Labeling and Purification with this compound
This protocol describes the covalent attachment of this compound to an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 369 nm (for the acridinium ester).
Chemiluminescent Immunoassay (CLIA) for Small Molecule Detection
This protocol provides a general workflow for a competitive CLIA, adapted from a method for Bisphenol A (BPA) detection.
Materials:
-
This compound labeled protein (e.g., BSA-Nsp-SA-NHS)
-
Capture antibody (specific to the analyte)
-
Analyte standards and samples
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.5% BSA)
-
Trigger solution (e.g., alkaline peroxide solution)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Plate Coating: Coat the microplate wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add a mixture of the analyte standard or sample and a fixed concentration of the this compound labeled protein to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer to remove unbound reagents.
-
Signal Generation and Detection: Place the plate in a luminometer. Inject the trigger solution into each well and measure the chemiluminescent signal (Relative Light Units, RLU) immediately.
-
Data Analysis: Construct a standard curve by plotting the RLU against the concentration of the analyte standards. Determine the concentration of the analyte in the samples by interpolating their RLU values from the standard curve.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams are provided.
Application in a Signaling Context: A Hypothetical Cytokine Detection Assay
While direct evidence of this compound application in complex signaling pathway analysis is emerging, its utility can be extrapolated to assays that quantify key signaling molecules like cytokines. For instance, a sandwich immunoassay using this compound could be developed to measure the levels of a pro-inflammatory cytokine, such as TNF-α, in cell culture supernatants following stimulation of a specific signaling pathway (e.g., the NF-κB pathway).
In this conceptual workflow, the activation of the NF-κB signaling pathway leads to the secretion of TNF-α. The concentration of this cytokine, a direct downstream effector of the pathway, can then be precisely quantified using a highly sensitive this compound-based chemiluminescent immunoassay. This demonstrates the potential of this compound to serve as a critical tool in dissecting and quantifying the outputs of cellular signaling events.
Conclusion
The this compound acridinium ester, through its reactive NHS group, provides a robust and efficient means of labeling biomolecules for highly sensitive chemiluminescent detection. Its favorable performance characteristics, including high quantum yield and rapid signal generation, make it a superior choice for a wide range of applications, from clinical diagnostics to fundamental research. As the demand for more sensitive and high-throughput analytical methods continues to grow, the role of this compound and next-generation acridinium esters is set to expand, further illuminating the intricate workings of biological systems.
References
- 1. Importance of Acridinium Ester NSP-DMAE-NHS in Biochemical Detection [yunbangpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Ester this compound Powder 199293-83-9 Good Water Solubility and Stable Process - Ester this compound Powder, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]
- 4. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Nsp-SA-NHS Antibody Labeling Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with Nsp-SA-NHS (Acridinium N-succinimidyl ester). This compound is a chemiluminescent label that reacts with primary amines on the antibody, such as the side chains of lysine residues, to form a stable amide bond.[][2][] This process yields a chemiluminescent antibody conjugate that can be used in a variety of immunoassays. The N-hydroxysuccinimide (NHS) ester functional group is highly reactive with primary amines at a slightly basic pH, ensuring efficient and specific conjugation under mild conditions.[][4]
Principle of Reaction
The labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine group on a lysine residue of the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the this compound antibody labeling protocol.
Table 1: Reagent and Antibody Preparation
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. The antibody should be in an amine-free buffer. |
| This compound Stock Solution | 10 mg/mL (or 100 mM) | Dissolve in anhydrous DMSO or DMF immediately before use. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH should be maintained between 7.2 and 8.5 for optimal reaction. |
Table 2: Reaction Conditions
| Parameter | Recommended Value | Notes |
| Molar Ratio (this compound:Antibody) | 10:1 to 20:1 | This ratio may need to be optimized depending on the antibody and desired degree of labeling. |
| Incubation Time | 30 - 120 minutes | Longer incubation times do not necessarily increase labeling efficiency and may lead to hydrolysis of the NHS ester. |
| Incubation Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction. |
Experimental Protocol
This protocol is a general guideline for labeling IgG antibodies with this compound. Optimization may be required for different antibodies or applications.
Materials
-
Antibody (1-10 mg/mL in amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA), it must be purified. This can be achieved by dialysis against PBS or by using an antibody clean-up kit.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution is susceptible to hydrolysis and should be used without delay.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For a starting point, a 10:1 to 20:1 molar ratio of this compound to antibody is recommended.
-
While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubate the reaction mixture for 30-120 minutes at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from unreacted this compound and the NHS byproduct by size exclusion chromatography (e.g., a Sephadex G-25 column).
-
Equilibrate the column with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column and elute with PBS.
-
The first colored fraction to elute will be the labeled antibody.
-
-
Storage:
-
Store the purified labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound antibody labeling.
Signaling Pathway of NHS Ester Reaction
Caption: Reaction of this compound with a primary amine on an antibody.
References
Application Notes and Protocols for Nsp-SA-nhs Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nsp-SA-nhs ester is a chemiluminescent labeling reagent widely used in immunoassays and other sensitive detection applications.[][2] This molecule incorporates an acridinium ester, which provides a highly sensitive signal upon reaction with hydrogen peroxide under alkaline conditions, and an N-hydroxysuccinimide (NHS) ester functional group.[] The NHS ester enables the covalent conjugation of the acridinium label to primary amines (-NH₂) present on proteins, most commonly the ε-amino group of lysine residues and the N-terminal α-amino group.[3] This reaction forms a stable amide bond, securely attaching the chemiluminescent tag to the protein of interest.
The this compound conjugation method offers several advantages, including a straightforward and efficient labeling process under mild reaction conditions, resulting in stably labeled proteins suitable for a variety of applications. This document provides detailed protocols and application notes for the successful conjugation of this compound to proteins.
Principle of the Method
The conjugation of this compound to a protein is based on the acylation of primary amines by the NHS ester. The reaction is highly selective for primary amines at a slightly alkaline pH. Under these conditions, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
It is important to control the reaction conditions, particularly the pH, to maximize the efficiency of the conjugation. At a pH below 7.2, the primary amines are protonated and thus less reactive. Conversely, at a pH above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the yield of the desired protein conjugate.
Reaction Pathway
Caption: Chemical reaction pathway of this compound protein conjugation.
Experimental Protocols
Materials
-
Protein to be labeled (in a suitable buffer, free of primary amines)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine, pH 7.4
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
-
Storage Buffer (e.g., PBS with stabilizers)
Protein Preparation
For optimal labeling, the protein solution should be at a concentration of 2-10 mg/mL in a buffer free of primary amines, such as Tris. If the protein is in an incompatible buffer, it should be exchanged into the Reaction Buffer using dialysis or a desalting column.
This compound Solution Preparation
Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Vortex briefly to ensure complete dissolution.
Conjugation Reaction
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.
-
Molar Ratio: The optimal molar ratio of this compound to protein should be determined empirically, but a starting point of a 5- to 20-fold molar excess of the NHS ester is recommended.
-
Reaction Initiation: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice. Protect the reaction from light. A specific protocol for a BSA conjugate used an incubation time of 12 hours at 18°C with oscillation.
-
Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Purification of the Conjugate
After the conjugation reaction, it is crucial to remove unreacted this compound and the NHS byproduct. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This is a rapid and effective method for separating the labeled protein from smaller, unconjugated molecules.
-
Dialysis: This method is suitable for larger sample volumes and involves dialyzing the reaction mixture against a suitable buffer to remove small molecules.
-
Tangential Flow Filtration (TFF): This technique is useful for larger scale preparations and can be used for both buffer exchange and removal of small molecule impurities.
Experimental Workflow
Caption: A typical experimental workflow for this compound protein conjugation.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Protein Conjugation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines. |
| Reaction pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | pH is critical for balancing amine reactivity and NHS ester hydrolysis. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis. |
| Reaction Time | 30 minutes - 4 hours | Longer incubation times may increase hydrolysis. A 12-hour incubation at 18°C has also been reported. |
| Quenching Agent | 50-100 mM Tris or Glycine | Optional step to terminate the reaction. |
Table 2: Comparison of Purification Methods for Protein Conjugates
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Fast, effective removal of small molecules. | Can lead to sample dilution. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Simple, suitable for large volumes. | Time-consuming. |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane and tangential flow. | Scalable, can concentrate the sample. | Requires specialized equipment. |
Characterization of the Conjugate
After purification, it is important to characterize the this compound protein conjugate. The degree of labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule, can be determined using spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the acridinium ester at its maximum absorbance wavelength.
Storage of the Conjugate
For long-term stability, the purified this compound protein conjugate should be stored in a suitable buffer, such as PBS, containing a stabilizing agent like bovine serum albumin (BSA) at 5-10 mg/mL and a bacteriostatic agent like sodium azide (0.01-0.03%). The conjugate should be stored at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%. Under these conditions, the conjugate can be stable for a year or more.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Protein concentration is too low.- pH of the reaction buffer is not optimal.- this compound has hydrolyzed. | - Concentrate the protein.- Ensure the pH is between 8.3 and 8.5.- Prepare the this compound solution immediately before use. |
| High Background Signal | - Incomplete removal of unreacted this compound. | - Optimize the purification step (e.g., use a longer SEC column, increase dialysis time). |
| Protein Aggregation | - Improper reaction conditions. | - Adjust the pH, temperature, or molar ratio of the reactants. |
| Loss of Protein Activity | - Labeling of critical amine residues. | - Reduce the molar excess of this compound to decrease the degree of labeling. |
References
Application Notes and Protocols for Chemiluminescent Immunoassay using Nsp-SA-nhs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescent immunoassays (CLIA) are a cornerstone of modern bioanalysis, offering exceptional sensitivity, a wide dynamic range, and high throughput capabilities.[1][2] This has led to their widespread adoption in clinical diagnostics, drug discovery, and life science research.[3] At the heart of many high-performance CLIAs is the acridinium ester, a class of chemiluminescent labels that generate a rapid and intense light signal upon reaction with an alkaline hydrogen peroxide solution.[3]
Nsp-SA-nhs (N-(sulfopropyl)-N-(3-succinimidyloxycarbonylpropyl)-acridinium-9-carboxamide) is a highly efficient acridinium ester that provides significant advantages in immunoassay development. Its NHS (N-hydroxysuccinimide) ester group allows for straightforward and stable conjugation to primary amines on antibodies, proteins, and other biomolecules. The resulting amide bond is highly stable, ensuring the integrity of the labeled molecule. The subsequent chemiluminescent reaction is rapid, typically reaching peak emission within seconds, which is ideal for automated, high-throughput platforms.
This document provides detailed application notes and protocols for the use of this compound in chemiluminescent immunoassays, including antibody labeling, assay development, and data analysis. Additionally, it presents diagrams of common signaling pathways that can be investigated using this technology.
Principle of this compound Based Chemiluminescent Immunoassay
The fundamental principle of a CLIA using this compound involves the specific recognition of an analyte by an antibody that has been labeled with the acridinium ester. The assay is typically performed in a format such as a sandwich or competitive immunoassay. Following the binding of the this compound labeled antibody to the analyte, a trigger solution containing hydrogen peroxide in an alkaline buffer is introduced. This initiates a chemical reaction that causes the acridinium ester to decompose, releasing energy in the form of light (a "flash" of luminescence). The intensity of the emitted light, measured in Relative Light Units (RLU) by a luminometer, is directly or inversely proportional to the concentration of the analyte in the sample.
Data Presentation: Performance Characteristics of this compound Based CLIAs
The following tables summarize the performance of various chemiluminescent immunoassays utilizing this compound or similar acridinium esters for the quantification of different analytes.
| Analyte | Assay Format | Sample Type | Limit of Detection (LOD) | Dynamic Range | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Cardiac Troponin I (cTnI) | Sandwich CLIA | Human Serum | 0.116 pg/mL | Not Specified | 1.21 - 2.12 | 2.01 - 3.49 | |
| Human Epididymis Protein 4 (HE4) | Sandwich CLIA | Human Serum | 0.084 ng/mL (3.36 pM) | 0.25 - 50 ng/mL | Not Specified | Not Specified | |
| Bisphenol A (BPA) | Competitive CLIA | Not Specified | 0.1 ng/mL | 0.4 - 5 ng/mL | Not Specified | Not Specified | |
| Bisphenol S (BPS) | Competitive CLIA | Canned Beverage | 0.04 ng/mL | 0.32 - 5 ng/mL | 80 - 109.2 (Recovery %) | 82 - 108.4 (Recovery %) | |
| Copeptin | Sandwich CLIA | Serum | 6.25 pmol/L | 1.2 - 1250 pmol/L | < 15 | < 15 |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol outlines the procedure for covalently conjugating this compound to primary antibodies.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris and preservatives such as sodium azide)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Purification Column (e.g., Sephadex G-25)
-
Elution Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4, with 0.1% BSA
Procedure:
-
Antibody Preparation:
-
If necessary, purify the antibody to remove any interfering substances. This can be achieved by dialysis against the Labeling Buffer or by using an antibody purification kit.
-
Adjust the antibody concentration to 1-5 mg/mL in Labeling Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-5 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A molar ratio of this compound to antibody between 20:1 and 80:1 is a good starting point for optimization.
-
Slowly add the calculated volume of this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Labeled Antibody:
-
Equilibrate a Sephadex G-25 column with Elution Buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled antibody with the Elution Buffer.
-
Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions. The first peak corresponds to the labeled antibody.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled antibody and the degree of labeling (DOL) using spectrophotometry.
-
Store the labeled antibody at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: General Sandwich Chemiluminescent Immunoassay (CLIA)
This protocol provides a general workflow for a sandwich CLIA to detect a specific analyte.
Materials:
-
White, opaque 96-well microplates
-
Capture Antibody
-
This compound Labeled Detection Antibody
-
Analyte Standard and Samples
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
Trigger Solution A: 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide
-
Trigger Solution B: 0.25 M Sodium Hydroxide
-
Luminometer
Procedure:
-
Coating:
-
Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Analyte Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of analyte standards or samples to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the this compound labeled detection antibody, diluted to an optimized concentration in Assay Buffer, to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Final Washes:
-
Wash the plate five times with Wash Buffer to remove any unbound labeled antibody.
-
-
Chemiluminescence Measurement:
-
Place the microplate in a luminometer.
-
Inject 100 µL of Trigger Solution A into a well, immediately followed by 100 µL of Trigger Solution B.
-
Measure the light emission (RLU) for 1-5 seconds.
-
-
Data Analysis:
-
Subtract the average RLU of the blank wells from the RLU of all other wells.
-
Generate a standard curve by plotting the background-corrected RLU against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their RLU values from the standard curve.
-
Protocol 3: General Competitive Chemiluminescent Immunoassay (CLIA)
This protocol provides a general workflow for a competitive CLIA, typically used for smaller analytes.
Materials:
-
Same as Protocol 2, with the addition of an antigen-conjugate for coating.
Procedure:
-
Coating:
-
Dilute an antigen-protein conjugate (e.g., analyte-BSA) to an optimized concentration in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
In a separate plate or tubes, pre-mix 50 µL of analyte standards or samples with 50 µL of the this compound labeled antibody (at an optimized dilution in Assay Buffer).
-
Incubate this mixture for 30-60 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microplate wells.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Final Washes:
-
Wash the plate five times with Wash Buffer.
-
-
Chemiluminescence Measurement and Data Analysis:
-
Follow steps 6 and 7 from Protocol 2. Note that in a competitive assay, the signal is inversely proportional to the analyte concentration.
-
Visualizations
Experimental Workflows
Caption: Experimental workflows for this compound applications.
Signaling Pathways
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling module that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is frequently implicated in cancer and other diseases. Immunoassays targeting key phosphorylated proteins in this pathway are vital for research and drug development.
Caption: Simplified MAPK/ERK signaling pathway.
Akt Signaling Pathway
The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, proliferation, and metabolism. It is activated by a range of growth factors and cytokines. Aberrant Akt signaling is a hallmark of many human cancers, making its components key targets for therapeutic intervention.
Caption: Simplified Akt signaling pathway.
References
Application Notes and Protocols for Nsp-SA-NHS Signal Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Nsp-SA-NHS, a chemiluminescent acridinium ester, for signal detection in immunoassays. The information is intended to guide researchers in developing sensitive and rapid detection methods for a variety of analytes.
Introduction
This compound is a highly sensitive chemiluminescent reagent used for labeling proteins, peptides, and other molecules for detection in immunoassays.[1] It is an acridinium ester that emits light upon reaction with hydrogen peroxide in an alkaline solution, without the need for enzyme catalysis.[1][2] This direct chemiluminescence results in high signal-to-noise ratios and low background, making it an excellent choice for sensitive detection.[1] The NHS (N-hydroxysuccinimide) ester group reacts with primary amines on target molecules to form stable amide bonds.[] This protocol details the preparation, labeling, and detection procedures for this compound-based assays.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 199293-83-9 | |
| Molecular Formula | C32H31N3O10S2 | |
| Molecular Weight | 681.74 g/mol | |
| Appearance | Yellow Solid | |
| Excitation Wavelength | ~350 nm | |
| Emission Wavelength | ~450 nm | |
| Solubility | DMSO: 3.5 mg/mL (5.13 mM) |
Experimental Protocols
I. Preparation of this compound Stock Solution
A concentrated stock solution of this compound should be prepared for subsequent dilutions to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMF or DMSO to a recommended stock concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable.
II. Labeling of Proteins/Antibodies with this compound
This protocol provides a general procedure for labeling proteins or antibodies with this compound. The optimal ratio of this compound to the target molecule may need to be determined empirically.
Materials:
-
Target protein/antibody in a suitable buffer (e.g., PBS)
-
This compound stock solution
-
Reaction tubes
-
Dialysis tubing or desalting column
-
Stir plate and stir bar (optional)
Protocol:
-
Dissolve the protein to be labeled (e.g., 1 mg BSA) in an appropriate buffer (e.g., 0.3 mL PBS).
-
Prepare the this compound solution by dissolving it in DMF (e.g., 0.2 mg in 40 µL DMF). The mass ratio of protein to this compound can be around 5:1.
-
Slowly add the this compound solution to the protein solution while gently mixing.
-
Incubate the reaction mixture at 18°C with gentle shaking (e.g., 130 rpm) in the dark for 12 to 24 hours.
-
To remove unconjugated this compound, purify the labeled protein by dialysis against distilled water at 4°C for 48 hours, with several changes of water, or by using a desalting column.
-
The concentration of the labeled protein can be determined using a UV-Vis spectrophotometer.
III. Chemiluminescent Immunoassay (CLIA) Protocol
This section outlines a general competitive CLIA protocol, as demonstrated in the detection of Bisphenol A (BPA). This can be adapted for other analytes.
Materials:
-
White opaque microplates
-
Coating antigen (e.g., BPS-OVA)
-
Blocking buffer (e.g., 5% gelatin in PBS)
-
This compound labeled antibody
-
Standard or sample solutions
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
Reducing agent (for signal initiation)
-
Chemiluminometer
Protocol:
-
Coating: Add the coating antigen diluted in a suitable buffer to the wells of a white microplate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add the standard or sample and the this compound labeled antibody to the wells and incubate at 37°C for 30 minutes.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Signal Detection: Place the microplate in a chemiluminometer. Inject the oxidizing and reducing agents to initiate the chemiluminescent reaction and record the light signal. The light emission is brief, so a luminometer with injectors is required.
Data Presentation
An example of quantitative data from a competitive CLIA for Bisphenol A (BPA) is presented below.
| Parameter | Value |
| Linear Range | 0.4 - 5 ng/mL |
| IC50 (50% Inhibitory Concentration) | 2.3 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
Visualizations
Experimental Workflow for this compound Labeling and Detection
Caption: Workflow for protein labeling with this compound and subsequent use in a CLIA.
This compound Labeling Reaction
References
- 1. High Purity Acrylium Ester this compound Powder for Chemiluminescence Immunoassay - High Purity Ester this compound Powder and Chemiluminescent Reagents [deshengbio.en.made-in-china.com]
- 2. Ester this compound Powder 199293-83-9 Good Water Solubility and Stable Process - Ester this compound Powder, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]
Application Notes and Protocols: Nsp-SA-NHS for High-Sensitivity Nucleic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Nsp-SA-NHS (Acridinium Ester) in conjunction with a streptavidin-biotin system for the sensitive detection of nucleic acids. This method offers a high-performance alternative to traditional radioactive or enzymatic detection systems, leveraging the specificity of nucleic acid hybridization and the high signal amplification of chemiluminescence.
Introduction
The detection of specific nucleic acid sequences is fundamental in molecular biology research, diagnostics, and drug development. This protocol describes a chemiluminescent detection method utilizing the high affinity of streptavidin for biotin and the light-emitting properties of an acridinium ester, this compound. In this system, a biotinylated nucleic acid probe is used to hybridize to the target sequence. Subsequently, a streptavidin-acridinium ester conjugate (prepared using this compound) is introduced, which binds to the biotinylated probe. The addition of a trigger solution initiates a rapid chemiluminescent reaction, and the emitted light is measured to quantify the target nucleic acid.
This compound is an acridinium ester that can be conjugated to proteins, such as streptavidin, through its N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines on the protein to form stable amide bonds[][2]. The resulting streptavidin-acridinium ester conjugate serves as a highly sensitive reporter molecule. The chemiluminescent reaction of acridinium esters is rapid, with light emission occurring within seconds of adding an alkaline hydrogen peroxide solution[3]. This allows for fast and sensitive detection with low background noise.
Principle of the Assay
The assay is based on the following key steps:
-
Hybridization: A biotin-labeled single-stranded DNA or RNA probe is incubated with the sample containing the target nucleic acid sequence. The probe specifically binds to its complementary sequence.
-
Capture and Washing: The resulting probe-target hybrids are captured, typically on a solid phase like a microplate or magnetic beads, to facilitate the removal of unbound probes and other sample components.
-
Signal Generation: A streptavidin-acridinium ester conjugate is added and binds to the biotinylated probes.
-
Detection: After a final wash step, a trigger solution containing hydrogen peroxide in an alkaline buffer is added. The acridinium ester undergoes a chemical reaction that produces a flash of light, which is quantified using a luminometer.
Experimental Protocols
Protocol 1: Preparation of Streptavidin-Acridinium Ester Conjugate
This protocol describes the conjugation of this compound to streptavidin.
Materials:
-
Streptavidin (lyophilized powder)
-
This compound (CAS 199293-83-9)[][4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal ultrafiltration units (10 kDa MWCO)
-
Reaction tubes (amber or covered in foil to protect from light)
Procedure:
-
Prepare a 1 mg/mL solution of streptavidin in PBS.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh.
-
In a light-protected reaction tube, add the streptavidin solution.
-
Slowly add a 5 to 10-fold molar excess of the this compound stock solution to the streptavidin solution while gently vortexing.
-
Incubate the reaction mixture for 1 to 2 hours at room temperature in the dark with gentle mixing.
-
To remove unconjugated this compound, purify the conjugate using either dialysis against PBS at 4°C for 48 hours (with several buffer changes) or by using centrifugal ultrafiltration units.
-
Determine the concentration of the streptavidin-acridinium ester conjugate using a standard protein assay (e.g., BCA).
-
Store the conjugate at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Nucleic Acid Hybridization and Detection in a Microplate Format
This protocol provides a general procedure for detecting a target nucleic acid sequence in a 96-well microplate format.
Materials:
-
White, opaque 96-well microplates
-
Biotinylated nucleic acid probe specific for the target sequence
-
Target nucleic acid sample
-
Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 100 µg/mL salmon sperm DNA)
-
Wash buffer (e.g., 2x SSC, 0.1% SDS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-acridinium ester conjugate (from Protocol 1)
-
Trigger Solution A (e.g., 0.1 M Nitric Acid, 0.5% Hydrogen Peroxide)
-
Trigger Solution B (e.g., 0.25 M Sodium Hydroxide)
-
Luminometer with injectors
Procedure:
-
Immobilization of Capture Probe (Indirect Assay) or Target (Direct Assay):
-
Indirect: Coat the wells of the microplate with a capture probe (e.g., streptavidin if using a biotinylated capture probe, or an antibody against a specific tag on the probe) overnight at 4°C. Wash three times with wash buffer.
-
Direct: Immobilize the denatured target nucleic acid onto the microplate surface according to standard protocols.
-
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C. Wash three times with wash buffer.
-
Hybridization:
-
Prepare the hybridization solution containing the biotinylated probe (e.g., at 1-10 nM) and the denatured target nucleic acid sample in hybridization buffer.
-
Add 100 µL of the hybridization solution to each well.
-
Incubate at the appropriate hybridization temperature (typically 42-65°C) for 1-4 hours.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound probe and target.
-
Binding of Streptavidin-Acridinium Ester:
-
Dilute the streptavidin-acridinium ester conjugate in blocking buffer to a working concentration (typically 100-500 ng/mL, to be optimized by the user).
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Final Wash: Wash the plate five times with wash buffer to remove unbound conjugate.
-
Chemiluminescent Detection:
-
Place the microplate in a luminometer.
-
Set the luminometer to inject Trigger Solution A followed by Trigger Solution B and to measure the light output (Relative Light Units, RLU) for 2-5 seconds per well.
-
Initiate the measurement.
-
Data Presentation
| Parameter | Value | Reference |
| This compound | ||
| CAS Number | 199293-83-9 | |
| Excitation Wavelength | ~350 nm | |
| Emission Wavelength | ~450 nm | |
| Streptavidin-Biotin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | |
| Assay Performance (Example) | ||
| Limit of Detection (LOD) | 0.1 ng/mL (for Bisphenol A immunoassay) | |
| Linear Range | 0.4 - 5 ng/mL (for Bisphenol A immunoassay) |
Visualizations
Caption: Experimental workflow for nucleic acid detection.
Caption: Acridinium ester chemiluminescence pathway.
References
Application Notes and Protocols for Nsp-SA-nhs in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsp-SA-nhs (Acridinium N-succinimidyl ester) is a highly sensitive chemiluminescent label widely employed in the development of immunoassays for high-throughput screening (HTS). As a member of the acridinium ester family, this compound offers significant advantages, including a high quantum yield, rapid light emission kinetics, and a low background signal, making it an ideal choice for the sensitive detection of a wide range of analytes from small molecules to large biologics.[1] Its NHS ester functional group allows for straightforward and stable conjugation to primary amines on proteins, antibodies, and other biomolecules, forming a robust amide bond.[2] The chemiluminescence is triggered by a chemical reaction with hydrogen peroxide under alkaline conditions, producing a flash of light that can be measured by a luminometer. This technology is particularly well-suited for HTS applications where speed, sensitivity, and automation are paramount.
Principle of this compound Technology
The utility of this compound in HTS assays is based on two core chemical processes: the labeling of a biomolecule and the subsequent chemiluminescent reaction.
-
Labeling Reaction: The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amine groups (-NH2), commonly found on the lysine residues of proteins and antibodies, to form a stable amide bond. This reaction proceeds efficiently under mild alkaline conditions (pH 8.0-8.5).
-
Chemiluminescent Reaction: In the presence of an oxidizing agent, typically alkaline hydrogen peroxide, the acridinium ester molecule is oxidized. This leads to the formation of an unstable dioxetanone intermediate, which rapidly decomposes, releasing energy in the form of light. The light emission is transient, typically lasting for a few seconds, which is advantageous for HTS as it allows for rapid plate reading.[2]
Below is a diagram illustrating the fundamental labeling and chemiluminescent signaling process of this compound.
Applications in High-Throughput Screening
This compound is a versatile tool for various HTS applications, primarily in the context of immunoassays. Its high sensitivity allows for the miniaturization of assays into 384-well and 1536-well formats, conserving precious reagents and samples.
-
Drug Discovery: Screening large compound libraries for inhibitors or modulators of protein-protein interactions, or for compounds that bind to a specific target.
-
Biomarker Detection: Quantifying disease-related biomarkers in biological samples for diagnostic and prognostic purposes. Examples include the detection of cardiac troponin I (cTnI), alpha-fetoprotein (AFP), and total Tau protein.[2][3]
-
Food and Environmental Safety: Detecting contaminants such as Bisphenol A (BPA) and Bisphenol S (BPS) in food and environmental samples.
Quantitative Data and Assay Performance
The performance of this compound based assays is characterized by their high sensitivity and wide dynamic range. The table below summarizes performance data from various published assays.
| Analyte | Assay Type | Matrix | Linear Range | Limit of Detection (LOD) | IC50 | Reference |
| Bisphenol A (BPA) | Competitive CLIA | - | 0.4 - 5 ng/mL | 0.1 ng/mL | 2.3 ng/mL | |
| Bisphenol S (BPS) | Competitive CLIA | Canned Beverages | 0.32 - 5 ng/mL | 0.04 ng/mL (IC10) | 1.48 ng/mL | |
| Hepatitis B Surface Antigen (HBsAg) | Sandwich CLIA | Serum | 0.05 - 150 IU/mL | 0.05 IU/mL | N/A | |
| Human Epididymis Protein 4 (HE4) | Sandwich CLIA | Serum | 0.25 - 50 ng/mL | 0.084 ng/mL | N/A | |
| Thyrotropin (TSH) | Sandwich CLIA | - | - | 0.04 mIU/L | N/A |
HTS Assay Validation Metrics
A crucial parameter for validating HTS assays is the Z'-factor, which assesses the quality of the assay by measuring the separation between the positive and negative controls.
| Parameter | Description | Recommended Value |
| Z'-Factor | A measure of assay quality, taking into account the dynamic range and data variation. | ≥ 0.5 (excellent), 0 to 0.5 (acceptable) |
| Signal-to-Background (S/B) | The ratio of the signal from a positive control to the signal from a negative control. | Typically > 10 for robust assays |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | < 15% for intra-plate and inter-plate replicates |
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol describes the general procedure for conjugating this compound to an antibody. The molar ratio of this compound to antibody may need to be optimized for specific applications.
Materials:
-
Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare the Antibody Solution:
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
While gently vortexing, add the this compound solution to the antibody solution at a molar ratio between 10:1 and 20:1 (this compound:antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its slight yellow color.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage. Adding a stabilizer like BSA (0.1%) can be beneficial.
-
Protocol 2: Competitive Immunoassay for Small Molecule Detection in HTS (384-well format)
This protocol is an example of a competitive immunoassay for the detection of a small molecule analyte.
Materials:
-
White, opaque 384-well microplates
-
Capture antibody (specific for the analyte-protein conjugate)
-
Analyte-protein conjugate (e.g., BPA-BSA)
-
This compound labeled antibody (specific for the analyte)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Trigger Solution A (e.g., 0.1 M Nitric acid with 0.5% H₂O₂)
-
Trigger Solution B (e.g., 0.25 M NaOH with surfactant)
-
Luminometer with injectors
Procedure:
-
Plate Coating:
-
Coat the wells of a 384-well plate with the capture antibody (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Add the sample or standard containing the free analyte.
-
Immediately add the this compound labeled antibody.
-
Incubate for 30-60 minutes at room temperature with shaking.
-
-
Final Wash:
-
Wash the plate 5 times with Wash Buffer to remove unbound reagents.
-
-
Signal Detection:
-
Place the plate in a luminometer.
-
Inject Trigger Solutions A and B.
-
Measure the light output (Relative Light Units, RLU) immediately. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Protocol 3: Sandwich Immunoassay for Protein Detection in HTS (384-well format)
This protocol describes a sandwich immunoassay for the detection of a larger analyte like a protein.
Materials:
-
Same as Protocol 2, with the exception of the antibodies.
-
Capture Antibody (specific for one epitope of the protein analyte)
-
This compound labeled Detection Antibody (specific for a different epitope of the protein analyte)
Procedure:
-
Plate Coating:
-
Coat the wells of a 384-well plate with the capture antibody (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with Wash Buffer.
-
Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add the sample or standard containing the protein analyte and incubate for 1-2 hours at room temperature with shaking.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add the this compound labeled detection antibody and incubate for 1 hour at room temperature with shaking.
-
-
Final Wash:
-
Wash the plate 5 times with Wash Buffer to remove unbound detection antibody.
-
-
Signal Detection:
-
Place the plate in a luminometer.
-
Inject Trigger Solutions A and B.
-
Measure the light output (RLU). The signal is directly proportional to the concentration of the analyte in the sample.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Inefficient labeling of the antibody- Inactive this compound reagent- Incorrect trigger solution formulation- Insufficient incubation times | - Optimize the labeling protocol (e.g., molar ratio, pH)- Use fresh this compound and store it properly- Check the pH and concentration of the trigger solutions- Increase incubation times or temperature |
| High Background | - Insufficient blocking- Inadequate washing- Non-specific binding of the labeled antibody- High concentration of labeled antibody | - Increase blocking time or try a different blocking agent- Increase the number of wash steps and the volume of wash buffer- Add a detergent (e.g., Tween-20) to the buffers- Titrate the labeled antibody to determine the optimal concentration |
| High %CV | - Pipetting errors- Inconsistent washing- Edge effects on the plate- Reagent instability | - Use calibrated pipettes or automated liquid handlers- Ensure uniform washing across the plate- Avoid using the outer wells of the plate or use a plate sealer- Ensure reagents are at room temperature and well-mixed before use |
Conclusion
This compound is a powerful and versatile chemiluminescent label that enables the development of highly sensitive and robust immunoassays for high-throughput screening. Its favorable properties, including high signal intensity and rapid kinetics, make it an excellent choice for drug discovery, biomarker validation, and other screening applications. By following the detailed protocols and considering the performance metrics outlined in these application notes, researchers can successfully implement this compound technology to accelerate their research and development efforts.
References
- 1. PathScan Sandwich ELISA Protocol (Chemiluminescent) | Cell Signaling Technology [cellsignal.com]
- 2. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel chemiluminescent immunoassay based on original acridinium ester labels as better solution for diagnosis of human toxoplasmosis than conventional ELISA test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nsp-SA-NHS Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nsp-SA-NHS, a chemiluminescent acridinium ester, for the labeling of proteins and other biomolecules. This document outlines the principles of this compound chemistry, detailed protocols for concentration calculation and labeling, and applications in immunoassays.
Introduction to this compound Labeling
This compound (3-[9-(((3-(N-succinimidyloxycarboxypropyl) [4-methx-ylphenyl] sulfonyl) amine) carboxyl]-10-acridiniumyl)-1-propanesulfonate inner salt) is an amine-reactive labeling reagent. The N-Hydroxysuccinimide (NHS) ester functional group reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond. This reaction is efficient under mild alkaline conditions, making this compound an ideal choice for labeling sensitive biomolecules. Upon reaction with hydrogen peroxide in an alkaline solution, the acridinium ester moiety produces a flash of light, enabling highly sensitive detection in various assay formats.
Calculating this compound Concentration
Accurate calculation of the this compound concentration is critical for achieving the desired degree of labeling (DOL). The molar excess of this compound relative to the biomolecule will determine the final number of labels per molecule.
Key Parameters for Calculation:
-
Molecular Weight of the Biomolecule to be Labeled: This must be known for the specific protein, antibody, or other molecule.
-
Desired Molar Excess: This is an empirical value that should be optimized for each specific application. A higher molar excess is generally required for more dilute protein solutions.
Formula for Calculating Mass of this compound:
Mass of this compound (mg) = (Molar Excess) x (Mass of Biomolecule (mg)) x (MW of this compound ( g/mol )) / (MW of Biomolecule ( g/mol ))
Example Calculation: Labeling of Bovine Serum Albumin (BSA)
Objective: Label 1 mg of BSA (Molecular Weight: ~66,500 g/mol ) with this compound at a 20-fold molar excess.
-
Calculate moles of BSA: (1 mg BSA) / (66,500,000 mg/mol) = 1.5 x 10⁻⁸ mol BSA
-
Calculate moles of this compound needed: (1.5 x 10⁻⁸ mol BSA) x 20 = 3.0 x 10⁻⁷ mol this compound
-
Calculate mass of this compound needed: (3.0 x 10⁻⁷ mol) x (681,730 mg/mol) = 0.20 mg this compound
Therefore, 0.20 mg of this compound is required to label 1 mg of BSA at a 20-fold molar excess.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound labeling experiments.
| Parameter | Value | Notes | Source(s) |
| This compound Molecular Weight | 681.73 g/mol | [1][2] | |
| Recommended Molar Excess | 10 to 60-fold | Dependent on the concentration and nature of the biomolecule. | |
| This compound Stock Solution | 1-10 mg/mL in anhydrous DMSO or DMF | Prepare fresh before use. Can be stored at -20°C for up to one month. | |
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations generally lead to more efficient labeling. | |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | pH 7.2 - 8.5 is optimal for the labeling reaction. | |
| Reaction Time | 30 minutes to 12 hours | Dependent on temperature and desired DOL. | |
| Reaction Temperature | 18°C to Room Temperature | Can be performed on ice to slow down hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein to be labeled
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Perform the Labeling Reaction: a. Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Protein: Remove the unreacted this compound and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Preparation of this compound Labeled Antibody for Chemiluminescent Immunoassay (CLIA)
This protocol details the labeling of an antibody with this compound for use in a CLIA.
Materials:
-
This compound
-
Antibody (e.g., IgG)
-
Anhydrous Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M PBS, pH 7.4
-
Dialysis tubing or desalting column
Procedure:
-
Prepare Antibody Solution: Dilute the antibody in the Labeling Buffer to a concentration of 0.16 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMF to a concentration of 0.28 mg/mL.
-
Labeling Reaction: a. In a light-protected tube, mix 60 µg of the antibody with 3 µg of the this compound solution in a total volume of 0.3 mL of Labeling Buffer. b. Incubate the mixture for 20 minutes at 25°C with gentle shaking.
-
Purification: Purify the labeled antibody by dialysis against PBS at 4°C with several buffer changes or by using a desalting column to remove unreacted this compound.
Visualizations
Caption: General workflow for labeling a protein with this compound.
Caption: Chemical reaction of this compound with a primary amine on a protein.
References
Application Notes and Protocols for Determining the Labeling Efficiency of Nsp-SA-NHS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nsp-SA-NHS (3-[9-(((3-(N-succinimidyloxycarboxypropyl)[4-methxylphenyl]sulfonyl)amine)carboxyl]-10-acridiniumyl)-1-propanesulfonate) is a highly sensitive chemiluminescent label used for covalently attaching to proteins, antibodies, and other biomolecules.[][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on the target molecule to form a stable amide bond.[] The resulting acridinium ester-labeled conjugate emits a flash of light upon reaction with a trigger solution, typically containing hydrogen peroxide under alkaline conditions.[] This flash chemiluminescence is quantifiable and directly proportional to the amount of labeled molecule present.
Determining the labeling efficiency, or the average number of this compound molecules per protein molecule, is a critical step in the development of chemiluminescent immunoassays and other applications. This parameter ensures batch-to-batch consistency, optimal signal generation, and reliable quantification. These application notes provide a detailed protocol for determining the labeling efficiency of this compound labeled proteins using the recommended chemiluminescence-based method.
Principle of Labeling Efficiency Determination
The most accurate method for determining the labeling efficiency of acridinium esters like this compound is based on measuring the chemiluminescence of the labeled protein. The protein concentration of the conjugate is first determined using a standard spectrophotometric method (e.g., absorbance at 280 nm). Subsequently, the concentration of the this compound label is determined by measuring the Relative Light Units (RLU) emitted upon the addition of trigger solutions and comparing this value to a standard curve generated from a known concentration of free this compound. The molar ratio of the label to the protein then provides the labeling efficiency.
A spectrophotometric approach, common for fluorescent dyes, is not the recommended method for acridinium esters due to the lack of a standardized molar extinction coefficient for this compound in the scientific literature.
Experimental Data
The following tables summarize the necessary reagents and provide an example of data that can be generated when determining labeling efficiency.
Table 1: Reagents and Materials
| Reagent/Material | Specification |
| This compound labeled protein | Purified conjugate, free of unconjugated this compound |
| This compound Standard | Stock solution of known concentration (e.g., 1 mg/mL in DMF or DMSO) |
| Labeling Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.5 |
| Elution Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl, 0.1% BSA, pH 6.3 |
| Trigger Solution 1 | 0.1 M Nitric Acid, 0.5% Hydrogen Peroxide |
| Trigger Solution 2 | 0.25 M Sodium Hydroxide, 0.1% Triton X-100 |
| Luminometer | Capable of flash chemiluminescence measurements |
| Spectrophotometer | For protein concentration measurement |
| Gel Filtration Column | e.g., Sephadex G-25, for purification |
Table 2: Example Data for this compound Standard Curve
| This compound Concentration (mol/L) | Average RLU |
| 1.0E-09 | 1,500,000 |
| 5.0E-10 | 750,000 |
| 2.5E-10 | 375,000 |
| 1.0E-10 | 150,000 |
| 5.0E-11 | 75,000 |
| 1.0E-11 | 15,000 |
| 0 (Blank) | 500 |
Table 3: Example Calculation of Labeling Efficiency
| Parameter | Value |
| Protein Measurement | |
| A280 of labeled protein | 0.150 |
| Molar Extinction Coefficient of Protein (ε_prot) | 210,000 M⁻¹cm⁻¹ (for IgG) |
| Protein Concentration (M) | 7.14 x 10⁻⁷ M |
| Chemiluminescence Measurement | |
| RLU of labeled protein (diluted 1:1000) | 250,000 |
| This compound Concentration from Standard Curve (M) | 1.67 x 10⁻¹⁰ M |
| This compound Concentration in stock (M) | 1.67 x 10⁻⁷ M |
| Labeling Efficiency | |
| (Molar Conc. This compound / Molar Conc. Protein) | 2.34 |
Protocols
Protocol 1: this compound Labeling of Proteins
This protocol describes a general procedure for labeling a protein with this compound. The molar ratio of this compound to protein may need to be optimized for your specific application.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein to be labeled in Labeling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
2. Labeling Reaction: a. Add the desired molar excess of this compound stock solution to the protein solution while gently vortexing. A common starting molar excess is 10:1 to 20:1 (this compound:Protein). b. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
3. Purification of the Labeled Protein: a. Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with Elution Buffer. b. Apply the reaction mixture to the column. c. Elute the labeled protein with Elution Buffer, collecting fractions. d. Identify the fractions containing the labeled protein. These will be the initial fractions that have both protein content and chemiluminescence.
References
- 2. Acridinium Ester this compound Colour High Purity Light Yellow Powder - this compound Manufacturer, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]
- 3. Ester this compound Powder 199293-83-9 Good Water Solubility and Stable Process - Ester this compound Powder, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]
Application Notes and Protocols for Magnetic Particle-Based Immunoassay with Nsp-SA-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for a magnetic particle-based chemiluminescent immunoassay utilizing an N-succinimidyl-10-methylacridinium-9-carboxylate N-hydroxysuccinimide ester (Nsp-SA-nhs) conjugate. This acridinium ester serves as a highly sensitive chemiluminescent label, enabling the detection and quantification of target analytes with high specificity and a broad dynamic range. The use of streptavidin-coated magnetic particles facilitates efficient separation and washing steps, leading to reduced background noise and improved assay performance. This methodology is particularly well-suited for the rapid and sensitive analysis of small molecules in complex matrices.
Principle of the Assay
The assay described here is a competitive chemiluminescent immunoassay. The fundamental principle involves the competition between the analyte in the sample and a known amount of biotinylated analyte for binding to a limited amount of a specific antibody labeled with this compound.
The assay proceeds as follows:
-
The sample containing the unknown amount of analyte is incubated with a known concentration of biotinylated analyte and the this compound labeled specific antibody.
-
During this incubation, the analyte and the biotinylated analyte compete for the binding sites on the this compound labeled antibody.
-
Streptavidin-coated magnetic particles are then introduced into the mixture. These particles have a high affinity for biotin and will bind to the biotinylated analyte that has formed a complex with the labeled antibody.
-
A magnetic field is applied, which immobilizes the magnetic particles (along with the bound complexes) against the side of the reaction vessel.
-
Unbound components, including the analyte from the sample that has bound to the labeled antibody, are washed away.
-
A trigger solution is added to initiate the chemiluminescent reaction of the acridinium ester label.
-
The resulting light emission is measured by a luminometer. The intensity of the light signal is inversely proportional to the concentration of the analyte in the original sample.
Caption: Signaling pathway of the competitive magnetic particle-based immunoassay.
Quantitative Data Summary
The following table summarizes the performance of a magnetic particle-based chemiluminescent immunoassay for the detection of Bisphenol A (BPA) using an this compound labeled antibody.[1][2]
| Parameter | Value |
| Linear Range | 0.4 ng/mL - 5 ng/mL |
| 50% Inhibitory Concentration (IC50) | 2.3 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Antibody
This protocol describes the conjugation of the this compound acridinium ester to a primary antibody specific for the target analyte.
Materials:
-
Specific antibody (e.g., anti-BPA monoclonal antibody)
-
This compound (CAS No. 199293-83-9)[3]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or desalting column
-
Reaction tubes
-
Orbital shaker
Procedure:
-
Antibody Preparation: Dissolve the specific antibody in PBS to a final concentration of 1 mg/mL.
-
This compound Solution: Dissolve 0.2 mg of this compound in 40 µL of DMF or DMSO.[5]
-
Conjugation Reaction: Add the this compound solution to the antibody solution. Mix gently and incubate for 12 hours at 18°C with continuous mixing on an orbital shaker, protected from light.
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis tube (with an appropriate molecular weight cut-off) and dialyze against distilled water at 4°C for 48 hours, with at least two changes of water.
-
Desalting Column: Alternatively, use a desalting column to separate the labeled antibody from unconjugated this compound.
-
-
Storage: Store the purified this compound labeled antibody at -20°C in a light-protected container.
Protocol 2: Magnetic Particle-Based Immunoassay
This protocol outlines the steps for performing the competitive immunoassay using the prepared labeled antibody and streptavidin-coated magnetic beads.
Materials:
-
This compound labeled antibody (from Protocol 1)
-
Biotinylated analyte
-
Streptavidin-coated magnetic beads
-
Analyte standards and unknown samples
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Trigger solutions for acridinium ester chemiluminescence
-
96-well microplate (white, opaque for luminescence)
-
Magnetic plate separator
-
Luminometer
Procedure:
Caption: Workflow for the magnetic particle-based chemiluminescent immunoassay.
-
Reagent Preparation: Prepare serial dilutions of the analyte standards in the assay buffer. Dilute the this compound labeled antibody and the biotinylated analyte to their optimal working concentrations in the assay buffer. Resuspend the streptavidin-coated magnetic beads in the assay buffer.
-
Competitive Reaction: To each well of the 96-well plate, add:
-
50 µL of sample or analyte standard
-
25 µL of diluted this compound labeled antibody
-
25 µL of diluted biotinylated analyte
-
-
Incubation 1: Incubate the plate for 60 minutes at 37°C with gentle shaking to allow for the competitive binding reaction.
-
Bead Addition: Add 50 µL of the resuspended streptavidin-coated magnetic beads to each well.
-
Incubation 2: Incubate the plate for an additional 30 minutes at 37°C with gentle shaking to allow the biotinylated complexes to bind to the streptavidin beads.
-
Magnetic Separation and Washing:
-
Place the microplate on a magnetic separator for 2-3 minutes, or until the beads are collected on the side of the wells and the supernatant is clear.
-
Carefully aspirate and discard the supernatant without disturbing the beads.
-
Remove the plate from the magnet and add 200 µL of wash buffer to each well. Resuspend the beads by gentle pipetting or shaking.
-
Repeat the magnetic separation and washing steps two more times for a total of three washes.
-
-
Signal Generation: After the final wash, remove all residual wash buffer. Place the plate in the luminometer.
-
Detection: Configure the luminometer to inject the trigger solutions and immediately measure the chemiluminescent signal (relative light units, RLU).
-
Data Analysis: Plot a standard curve of RLU versus the concentration of the analyte standards. Determine the concentration of the analyte in the unknown samples by interpolating their RLU values from the standard curve.
References
Application Notes and Protocols for Developing a Sensitive Chemiluminescent Immunoassay (CLIA) with Nsp-SA-NHS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for developing a highly sensitive chemiluminescent immunoassay (CLIA) utilizing a novel signal amplification strategy involving N-succinimidyl-palmitate modified streptavidin (Nsp-SA) conjugated to an N-hydroxysuccinimide (NHS) activated acridinium ester. This methodology is particularly advantageous for the detection of low-abundance analytes where high sensitivity is paramount. Detailed experimental protocols, data presentation guidelines, and troubleshooting advice are provided to facilitate the successful implementation of this advanced immunoassay platform.
Introduction
Chemiluminescent immunoassays (CLIA) are a powerful analytical tool offering superior sensitivity and a wide dynamic range compared to traditional colorimetric ELISA assays.[1] The technology described herein leverages a multi-pronged approach to signal amplification. The core of this strategy is the use of a specially modified streptavidin conjugate. Streptavidin (SA) is first acylated with N-succinimidyl-palmitate (Nsp), a process that increases its hydrophobicity, thereby enhancing its adsorption to the microplate surface and potentially reducing non-specific binding. This modified streptavidin is then conjugated to a highly chemiluminescent acridinium ester via an N-hydroxysuccinimide (NHS) ester linkage. The resulting Nsp-SA-Acridinium Ester conjugate serves as a potent detection reagent that binds to biotinylated antibodies in a sandwich immunoassay format, leading to a significant amplification of the chemiluminescent signal.
Principle of the Assay
The Nsp-SA-NHS CLIA is based on the sandwich immunoassay principle. The workflow is initiated by immobilizing a capture antibody specific to the target analyte onto the surface of a microplate well. The sample containing the analyte is then introduced, and the analyte is captured by the immobilized antibody. Subsequently, a biotinylated detection antibody, which recognizes a different epitope on the analyte, is added, forming a "sandwich" complex. The signal amplification is achieved by the addition of the Nsp-SA-Acridinium Ester conjugate, which binds to the biotin on the detection antibody. The strong and high-affinity interaction between streptavidin and biotin is a key component of this signal amplification strategy. Finally, the addition of trigger solutions initiates a chemical reaction with the acridinium ester, resulting in the emission of light. The intensity of this light, measured as Relative Light Units (RLU), is directly proportional to the concentration of the analyte in the sample.
Caption: A flowchart illustrating the sequential steps of the this compound CLIA protocol.
Signaling Pathway
The chemiluminescent signal is generated by the acridinium ester upon reaction with an oxidizing agent under alkaline conditions. The NHS ester facilitates the covalent attachment of the acridinium molecule to the Nsp-SA carrier. When the trigger solutions (typically containing hydrogen peroxide and a strong base) are added, the acridinium ester undergoes an oxidative reaction. This reaction forms a high-energy dioxetanone intermediate, which is unstable and rapidly decomposes, releasing energy in the form of light. The N-methylacridone is the emitting species. This direct chemiluminescence process does not require enzymatic catalysis, resulting in a rapid and intense light signal.
Caption: The signaling pathway of the acridinium ester chemiluminescent reaction.
Detailed Experimental Protocols
Preparation of Nsp-SA-Acridinium Ester Conjugate
This two-step protocol describes the synthesis of the key signal-generating reagent.
Step 1: Acylation of Streptavidin with N-succinimidyl-palmitate (Nsp)
-
Materials:
-
Streptavidin (SA)
-
N-succinimidyl-palmitate (Nsp)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification: Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column (e.g., Sephadex G-25)
-
-
Procedure: a. Dissolve Streptavidin in the Reaction Buffer to a final concentration of 2 mg/mL. b. Dissolve Nsp in DMF or DMSO to a concentration of 10 mg/mL immediately before use. c. Add the Nsp solution to the Streptavidin solution at a molar ratio of 10:1 (Nsp to SA). d. Incubate the reaction mixture for 2 hours at room temperature with gentle stirring. e. Purify the Nsp-SA conjugate by dialysis against 0.1 M Phosphate Buffer (pH 7.5) overnight at 4°C with at least two buffer changes, or by using a size-exclusion chromatography column equilibrated with the same buffer. f. Determine the protein concentration of the purified Nsp-SA.
Step 2: Conjugation of Nsp-SA with NHS-Activated Acridinium Ester
-
Materials:
-
Purified Nsp-SA from Step 1
-
NHS-Activated Acridinium Ester
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5
-
Organic Solvent: Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-50)
-
-
Procedure: a. Adjust the buffer of the Nsp-SA solution to the Conjugation Buffer (pH 8.0-8.5) using dialysis or a buffer exchange column. Adjust the concentration to 1-2 mg/mL. b. Dissolve the NHS-activated acridinium ester in DMF or DMSO to a concentration of 1-5 mg/mL immediately before use. c. Add the acridinium ester solution to the Nsp-SA solution at a molar ratio of 10:1 to 20:1 (acridinium ester to Nsp-SA). The optimal ratio should be determined empirically. d. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring. e. (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes. f. Purify the Nsp-SA-Acridinium Ester conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA, pH 7.4). g. Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and 370 nm (for acridinium ester). h. Pool the fractions containing the purified conjugate and store at 4°C protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
CLIA Procedure
-
Plate Coating:
-
Dilute the capture antibody to an optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a white, high-binding 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., PBS with 1-3% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the analyte standard in Assay Buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20).
-
Add 100 µL of standards, controls, and samples to the appropriate wells.
-
Incubate for 1-2 hours at 37°C with gentle shaking.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in Assay Buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Wash the plate 5 times with Wash Buffer.
-
-
Nsp-SA-Acridinium Ester Conjugate Incubation:
-
Dilute the Nsp-SA-Acridinium Ester conjugate to its optimal working concentration in Assay Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at 37°C in the dark with gentle shaking.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Generation and Detection:
-
Place the microplate into a luminometer.
-
Inject 100 µL of Trigger Solution A (e.g., 0.1% H₂O₂ in 0.1 M HNO₃) followed by 100 µL of Trigger Solution B (e.g., 0.25 M NaOH) into each well.
-
Measure the Relative Light Units (RLU) immediately.
-
Data Presentation
The following tables present representative performance data expected from a well-optimized CLIA using the this compound signal amplification strategy.
Table 1: Assay Performance Characteristics
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 pg/mL |
| Dynamic Range | 0.3 - 5000 pg/mL |
| Signal-to-Noise (S/N) Ratio at LOQ | > 10 |
Table 2: Assay Precision
| Analyte Concentration | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low | < 10% | < 15% |
| Medium | < 8% | < 12% |
| High | < 5% | < 10% |
Table 3: Accuracy and Linearity
| Parameter | Representative Value |
| Spike Recovery | 85 - 115% |
| Dilution Linearity | 90 - 110% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Inadequate washing.2. Non-specific binding of antibodies or conjugate.3. Contaminated buffers or reagents.4. Suboptimal blocking. | 1. Increase the number and vigor of wash steps.2. Optimize antibody and conjugate concentrations; add detergents to wash and assay buffers.3. Use fresh, high-purity reagents and sterile water.4. Increase blocking time or try a different blocking agent. |
| Low or No Signal | 1. Inactive conjugate.2. Suboptimal concentrations of assay components.3. Incorrect trigger solutions.4. Errors in the assay procedure. | 1. Prepare fresh conjugate; ensure proper storage conditions.2. Perform checkerboard titrations to optimize capture antibody, detection antibody, and conjugate concentrations.3. Verify the composition and pH of the trigger solutions.4. Carefully review and follow the protocol. |
| Poor Precision (High CV%) | 1. Pipetting errors.2. Inconsistent washing.3. Temperature fluctuations during incubation.4. Edge effects in the microplate. | 1. Calibrate pipettes and ensure proper pipetting technique.2. Use an automated plate washer for consistency.3. Ensure uniform temperature across the incubator.4. Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
Conclusion
The this compound CLIA methodology offers a robust and highly sensitive platform for the detection and quantification of a wide array of analytes. The strategic modification of streptavidin to enhance its hydrophobicity, combined with the potent signal generation of acridinium esters, results in a significant amplification of the chemiluminescent signal. The detailed protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary information to successfully develop and implement this advanced immunoassay, enabling the pursuit of research and diagnostic goals that require the highest levels of sensitivity and precision.
References
Application of Nsp-SA-nhs in Environmental Analysis of Bisphenols
Introduction
Nsp-SA-nhs, an acridinium ester, is a highly sensitive chemiluminescent label used in immunoassays.[] Its application in environmental analysis is particularly valuable for the detection of low-concentration organic pollutants. This document provides detailed application notes and protocols for the use of this compound in the detection of bisphenol A (BPA) and bisphenol S (BPS), common contaminants found in food packaging and other consumer products that can pose risks to health through endocrine disruption.[] The described method is a competitive chemiluminescence immunoassay (CLIA), which offers advantages of high sensitivity, rapid analysis time, and suitability for routine testing of a large number of samples.[]
Principle of the Method
The detection of bisphenols using this compound is based on a competitive immunoassay format. In this assay, the target analyte (e.g., BPA or BPS) in an environmental sample competes with a known amount of a labeled antigen (analyte-protein conjugate) for binding to a limited amount of a specific antibody. The this compound is used as the chemiluminescent label, typically conjugated to a protein like bovine serum albumin (BSA) which is then coupled to a bisphenol analogue to create the labeled antigen.
The signal generated is inversely proportional to the concentration of the analyte in the sample. A high concentration of the target bisphenol in the sample will result in less binding of the this compound labeled antigen to the antibody, leading to a lower chemiluminescent signal. Conversely, a low concentration of the target bisphenol will allow more labeled antigen to bind, producing a higher signal. The light emission is triggered by the addition of an oxidizing agent, such as hydrogen peroxide, under alkaline conditions. The brief and intense light signal is measured using a luminometer.
Logical Relationship of Competitive CLIA
Caption: Competitive immunoassay principle for bisphenol detection.
Quantitative Data Summary
The following tables summarize the performance of the this compound based chemiluminescent immunoassays for the detection of Bisphenol A (BPA) and Bisphenol S (BPS).
Table 1: Performance Characteristics for BPA Detection
| Parameter | Value | Reference |
| 50% Inhibitory Concentration (IC50) | 2.3 ng/mL | |
| Linear Range | 0.4 - 5 ng/mL | |
| Minimum Detection Limit | 0.1 ng/mL |
Table 2: Performance Characteristics for BPS Detection
| Parameter | Value | Reference |
| 50% Inhibitory Concentration (IC50) | 1.48 ng/mL | |
| Detection Limit (IC10) | 0.04 ng/mL | |
| Working Range | 0.32 - 5 ng/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Antigen (BVA-BSA-NSP-SA Conjugate)
This protocol describes the synthesis of a bisphenol A (BPA) antigen labeled with this compound. 4,4-bis(4-hydroxyphenyl)valeric acid (BVA) is used as a BPA analog.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
4,4-bis(4-hydroxyphenyl)valeric acid (BVA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Dialysis tubing
-
Distilled water
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and consumables
Procedure:
-
Preparation of BSA-NSP-SA:
-
Dissolve 1 mg of BSA in 0.3 mL of PBS (Solution A).
-
Dissolve 0.2 mg of this compound in 40 µL of DMF (Solution B).
-
Slowly add Solution B to Solution A while gently mixing.
-
Incubate the mixture at 18°C for 12 hours with gentle shaking (130 rpm) in the dark.
-
Dialyze the resulting solution against 500 mL of distilled water at 4°C for 2 days, changing the water at least twice. The resulting solution is BSA-NSP-SA (Solution C).
-
-
Coupling of BVA to BSA-NSP-SA:
-
Prepare a solution of BVA.
-
Slowly add the BVA solution to Solution C.
-
Incubate the mixture at 18°C for 24 hours with gentle shaking (130 rpm) in the dark.
-
Dialyze the final mixture against distilled water for 48 hours, changing the water four times.
-
The final product is the BVA-BSA-NSP-SA conjugate.
-
-
Confirmation of Conjugation:
-
Dilute the conjugate to a suitable concentration with distilled water.
-
Analyze the conjugate using a UV-Vis spectrophotometer and compare the spectrum to that of the individual components (BSA, this compound, BVA) to confirm successful coupling.
-
Protocol 2: Competitive Chemiluminescent Immunoassay for Bisphenol Detection
This protocol outlines the steps for performing a competitive CLIA to detect bisphenols in samples.
Materials:
-
White 96-well microplates
-
Rabbit anti-mouse IgG polyclonal antibody
-
Bisphenol standards of known concentrations
-
Environmental samples for testing
-
BVA-BSA-NSP-SA conjugate (prepared in Protocol 1)
-
Anti-bisphenol monoclonal antibody
-
Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Chemiluminescence substrate (oxidizing and reducing agents)
-
Luminometer
Procedure:
-
Plate Coating:
-
Coat the wells of a white 96-well plate with rabbit anti-mouse IgG polyclonal antibody at an optimized concentration (e.g., 100 µL per well) in PBS.
-
Incubate at 37°C for 2 hours.
-
Wash the plate 4 times with PBST.
-
-
Blocking:
-
Add 340 µL of blocking buffer to each well.
-
Incubate at 37°C for 2 hours.
-
Wash the plate 4 times with PBST.
-
-
Competitive Reaction:
-
Add 50 µL of either the bisphenol standard or the environmental sample to the wells.
-
Add 50 µL of the anti-bisphenol monoclonal antibody to each well.
-
Add 50 µL of the BVA-BSA-NSP-SA conjugate to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Washing:
-
Wash the plate thoroughly with PBST to remove unbound reagents.
-
-
Signal Generation and Detection:
-
Add the chemiluminescent substrate (oxidizing and reducing agents) to the wells according to the manufacturer's instructions.
-
Immediately measure the light emission using a luminometer.
-
-
Data Analysis:
-
Construct an inhibition curve by plotting the luminescence signal (as a ratio of B/B0, where B is the signal for a given standard concentration and B0 is the signal for the zero standard) against the logarithm of the bisphenol concentration.
-
Determine the concentration of bisphenol in the environmental samples by interpolating their signal values from the standard curve.
-
Experimental Workflow for Competitive CLIA
Caption: Workflow for the competitive chemiluminescent immunoassay.
References
Application Notes and Protocols for Small Molecule Detection Using Nsp-SA-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsp-SA-NHS is a highly sensitive acridinium ester used as a chemiluminescent label in immunoassays. Its application is particularly advantageous for the detection of small molecules, which are often challenging to quantify due to their low molecular weight and lack of multiple epitopes. This document provides detailed protocols and data for the use of this compound in developing competitive chemiluminescent immunoassays for small molecule detection, with a specific focus on the detection of Bisphenol A (BPA) and Bisphenol S (BPS) as model analytes.
This compound is a direct chemiluminescent reagent that reacts with primary amines on proteins, antibodies, or other molecules to form stable amide bonds.[] The resulting labeled conjugate emits light upon reaction with hydrogen peroxide under alkaline conditions.[][2] This flash-type chemiluminescence is highly sensitive and can be measured using a luminometer.[]
Principle of Competitive Chemiluminescent Immunoassay (CLIA)
The detection of small molecules using this compound typically employs a competitive immunoassay format. In this setup, the this compound labeled small molecule-protein conjugate (tracer) competes with the unlabeled small molecule from the sample for a limited number of binding sites on a specific antibody. The amount of light produced is inversely proportional to the concentration of the small molecule in the sample.
References
Application Notes and Protocols for NSP-SA-NHS Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl (4-azidosalicylamido)pentanoate (NSP-SA-NHS) is a heterobifunctional crosslinking agent used to covalently link molecules containing primary amines, such as peptides, to other molecules for the study of molecular interactions. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amino groups (the N-terminus or the ε-amino group of lysine residues) on the peptide, and a photo-activatable azidosalicylamido group that, upon exposure to ultraviolet (UV) light, forms a reactive nitrene intermediate capable of inserting into C-H and N-H bonds non-selectively.[1][2] This two-step process allows for controlled conjugation, first to the peptide and then to a target binding partner upon photo-activation, making it a valuable tool for identifying and characterizing protein-peptide interactions within biological systems, including signaling pathways.[1][2][3]
These application notes provide a detailed protocol for the conjugation of this compound to peptides, including reaction conditions, purification methods, and quantitative analysis of the conjugation efficiency.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Peptide Conjugation
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (this compound:Peptide) | 5:1 to 20:1 | The optimal ratio depends on the number of primary amines on the peptide and the desired degree of labeling. A higher excess of the crosslinker may be needed for less reactive peptides. |
| NHS Ester Reaction pH | 7.2 - 8.5 | Reaction efficiency is pH-dependent. A common choice is phosphate buffer at pH 7.5. |
| NHS Ester Reaction Time | 30 minutes - 2 hours | Reaction time can be adjusted based on the reactivity of the peptide. |
| NHS Ester Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize degradation of sensitive peptides. |
| Photo-activation Wavelength | 320 - 370 nm | Long-wave UV light is used to activate the azido group. |
| Photo-activation Time | 5 - 15 minutes | The duration of UV exposure should be optimized to maximize crosslinking and minimize photo-damage to the sample. |
| Conjugation Efficiency | 50 - 90% | Efficiency can be influenced by peptide sequence, solubility, and reaction conditions. Determined by methods like HPLC or mass spectrometry. |
| Final Conjugate Purity | >95% | Purity is typically achieved through purification methods such as RP-HPLC. |
Experimental Protocols
Materials
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
UV Lamp (365 nm)
-
Reaction vials
Experimental Workflow Diagram
Detailed Methodologies
1. Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound crosslinker in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
2. This compound Conjugation to Peptide (NHS Ester Reaction)
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring. For temperature-sensitive peptides, the reaction can be performed at 4°C overnight.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
3. Purification of the NSP-SA-Peptide Conjugate
-
Purify the NSP-SA-peptide conjugate from the reaction mixture using RP-HPLC with a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the conjugate.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and a wavelength specific to any chromophores in the peptide or crosslinker).
-
Collect the fractions containing the purified conjugate and confirm its identity and purity by mass spectrometry.
4. Photo-Crosslinking to a Target Protein
-
Incubate the purified NSP-SA-peptide conjugate with the target protein in a suitable buffer (avoiding primary amine-containing buffers like Tris) at a desired molar ratio.
-
Protect the sample from light to prevent premature activation of the azido group.
-
Expose the sample to a UV lamp at 320-370 nm for 5-15 minutes on ice to initiate crosslinking. The optimal exposure time should be determined empirically.
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the peptide-protein conjugate.
Application Example: Investigating Peptide-Protein Interactions in a Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes. The interaction of scaffolding proteins with various kinases in this pathway is essential for its specificity and efficiency. A peptide derived from a scaffolding protein can be conjugated with this compound to identify its binding partners within the MAPK cascade.
MAPK Signaling Pathway Diagram
In this example, a peptide derived from a scaffolding protein is conjugated to this compound. This peptide probe is then introduced to a cell lysate or a reconstituted in vitro system containing components of the MAPK pathway. Upon UV activation, the peptide will crosslink to its direct binding partners, such as MEK, allowing for their identification by subsequent analysis. This approach helps to map the specific protein-protein interactions that are mediated by the scaffolding protein, providing insights into the regulation of the signaling cascade.
References
- 1. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nsp-SA-nhs in Biomarker Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nsp-SA-nhs, a chemiluminescent acridinium ester, for the sensitive quantification of a wide range of biomarkers. Detailed protocols for labeling and immunoassay development are provided to facilitate the integration of this technology into your research and development workflows.
Introduction to this compound
This compound is a highly sensitive chemiluminescent label used in immunoassays.[1][2] Its acridinium ester moiety reacts with hydrogen peroxide in an alkaline environment to produce a rapid and intense light emission, which can be measured by a luminometer. The N-hydroxysuccinimide (NHS) ester group on the molecule allows for the straightforward and efficient labeling of primary amine groups on proteins, antibodies, and other biomolecules, forming stable amide bonds. This makes this compound a versatile tool for the development of highly sensitive chemiluminescent immunoassays (CLIA) for a variety of analytes, from small molecules to large proteins.
Principle of this compound Based Chemiluminescent Immunoassay
An this compound based chemiluminescent immunoassay (CLIA) is a highly sensitive method for detecting and quantifying a specific analyte in a sample. The fundamental principle of this assay is the specific binding reaction between an antibody and an antigen. The this compound label is conjugated to either the antibody or the antigen. When the immunological reaction is complete, the addition of a trigger solution (containing hydrogen peroxide and an alkaline solution) initiates a chemical reaction with the acridinium ester, resulting in the emission of light. The intensity of the emitted light is directly proportional to the amount of this compound-labeled molecule, which in turn corresponds to the concentration of the analyte of interest.
There are two main formats for this compound based CLIAs:
-
Competitive Immunoassay: In this format, a known amount of this compound labeled antigen competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. A higher concentration of antigen in the sample results in less binding of the labeled antigen and thus a lower light signal. This format is typically used for the quantification of small molecules.
-
Sandwich Immunoassay: This format utilizes two antibodies that recognize different epitopes on the antigen. A capture antibody is immobilized on a solid phase (e.g., a microplate well), and a detection antibody is labeled with this compound. The antigen in the sample is "sandwiched" between the two antibodies. The resulting light signal is directly proportional to the concentration of the antigen in the sample. This format is ideal for the quantification of larger molecules like proteins.
Quantitative Data Presentation
The high sensitivity of this compound as a chemiluminescent label allows for the development of assays with low detection limits and wide dynamic ranges. Below is a summary of the performance of this compound based immunoassays for various biomarkers.
| Biomarker | Assay Type | Matrix | Linear Range | Limit of Detection (LOD) | IC50 | Reference |
| Anti-ASFV p72 Antibody | Double Antigen Sandwich CLIA | Porcine Serum | 0.21 - 212.0 ng/mL | 0.15 ng/mL | N/A | [1] |
| Bisphenol A (BPA) | Competitive CLIA | N/A | 0.4 - 5 ng/mL | 0.1 ng/mL | 2.3 ng/mL | [2] |
Signaling Pathway Diagram: Tau Protein in Alzheimer's Disease
The quantification of total and phosphorylated Tau protein in cerebrospinal fluid (CSF) and plasma is a critical area of research in Alzheimer's disease diagnostics. This compound can be utilized to develop highly sensitive assays for these key biomarkers. The following diagram illustrates the central role of Tau protein hyperphosphorylation in the pathology of Alzheimer's disease.
Caption: Simplified Tau Protein Signaling Pathway in Alzheimer's Disease.
Experimental Workflow Diagram: Competitive CLIA
The following diagram outlines the general workflow for a competitive chemiluminescent immunoassay using this compound for the quantification of a small molecule biomarker.
References
Troubleshooting & Optimization
Technical Support Center: Nsp-SA-NHS Quenching Issues and Solutions
Welcome to the technical support center for Nsp-SA-NHS and related chemiluminescent labeling reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound, from initial labeling to final signal detection.
Issue 1: Low or No Chemiluminescent Signal
Possible Causes and Solutions
-
Problem: Inefficient labeling of the target molecule with this compound.
-
Solution: Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1] Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions and should be avoided as they compete with the target molecule.[1] Ensure your protein concentration is at least 2 mg/mL for efficient labeling.[1]
-
-
Problem: Hydrolysis of the this compound ester before it can react with the target molecule.
-
Solution: this compound is moisture-sensitive.[2] Equilibrate the reagent to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF. Aqueous solutions of the NHS ester should be used immediately.[3] The half-life of NHS esters is highly pH-dependent, decreasing significantly at higher pH. For reactions requiring longer incubation times, consider performing the reaction at 4°C overnight to minimize hydrolysis.
-
-
Problem: Incorrect storage or handling of the this compound reagent.
-
Solution: this compound should be stored at -20°C, protected from light and moisture. When preparing stock solutions in solvents like DMSO, they can be stored for 1-2 months at -20°C.
-
-
Problem: Issues with the chemiluminescence trigger solution.
-
Solution: The chemiluminescence of acridinium esters like this compound is typically triggered by an alkaline hydrogen peroxide solution. Ensure your trigger solution is freshly prepared and at the correct pH. The light emission is a rapid flash, often lasting less than two seconds, so ensure your detection instrument is set up correctly to capture the signal immediately after trigger injection.
-
Issue 2: High Background Signal
Possible Causes and Solutions
-
Problem: Presence of unbound this compound.
-
Solution: Unbound, hydrolyzed this compound can contribute to background noise. It is crucial to remove excess reagent after the labeling reaction. This can be achieved through dialysis, gel filtration, or precipitation.
-
-
Problem: Non-specific binding of the labeled molecule.
-
Solution: If your labeled molecule is binding non-specifically to surfaces (e.g., microplate wells), this can lead to a high background signal. Ensure adequate blocking steps are included in your assay protocol. Common blocking agents include BSA or gelatin.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions
-
Problem: Variability in labeling efficiency.
-
Solution: To ensure reproducibility, it is important to quantify the degree of labeling (DOL). This can often be done using spectrophotometry by measuring the absorbance of the protein at 280 nm and the label at its maximum absorbance. Maintain consistent reaction conditions (pH, temperature, time, and concentration) between experiments.
-
-
Problem: Degradation of this compound stock solutions.
-
Solution: If using a stock solution in DMSO or DMF, ensure it has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemiluminescent acridinium ester. The NHS (N-hydroxysuccinimide) ester group allows for the labeling of primary amines on molecules such as proteins and peptides. The acridinium ester core is responsible for producing light upon reaction with a trigger solution, typically alkaline hydrogen peroxide.
Q2: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5. A common choice is a sodium bicarbonate or borate buffer at pH 8.3-8.5.
Q3: What buffers should I avoid when using this compound?
Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.
Q4: How can I quench the this compound labeling reaction?
The reaction can be stopped by adding a quenching agent that contains primary amines. Common quenching agents include Tris, glycine, lysine, or ethanolamine at a final concentration of 20-50 mM. Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the remaining NHS esters, effectively stopping the reaction.
Q5: My this compound is a yellow solid. Is this normal?
Yes, this compound is typically a yellow solid or powder.
Q6: How should I prepare and store this compound stock solutions?
This compound is soluble in anhydrous organic solvents like DMSO and DMF. Stock solutions should be prepared in these solvents and can be stored at -20°C for 1-2 months. It is important to protect the reagent and its solutions from moisture and light.
Data Summary Tables
Table 1: pH and Temperature Effects on NHS Ester Stability
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Buffers for this compound Labeling
| Buffer | Concentration | pH Range |
| Sodium Phosphate | 0.1 M | 7.2 - 7.5 |
| Sodium Borate | 0.05 M | 8.5 |
| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5) at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or gel filtration.
-
This compound Stock Solution: Equilibrate the vial of this compound to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for your specific application, but a starting point is a 10- to 20-fold molar excess of the NHS ester.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight. Protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts using dialysis or a desalting column.
Protocol 2: Chemiluminescence Detection
-
Sample Preparation: Dilute the labeled protein to the desired concentration in your assay buffer.
-
Trigger Solution Preparation: Prepare the trigger solution, typically containing hydrogen peroxide in an alkaline buffer.
-
Detection: In a luminometer, inject the trigger solution into the sample and immediately measure the light output. The signal is a rapid flash, so ensure the instrument is configured for this type of measurement.
Visualizations
Caption: Workflow for labeling and detection using this compound.
Caption: Logic diagram for troubleshooting low signal issues.
References
- 1. Superquenching acridinium ester chemiluminescence by gold nanoparticles for DNA detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Acridinium Ester this compound Colour High Purity Light Yellow Powder - this compound Manufacturer, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]
Technical Support Center: Nsp-SA-NHS Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background signals in assays utilizing Nsp-SA-NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (N-succinimidyl-9-(N-succinimidyloxycarbonyl)-acridine-10-sulfopropyl ester) is a chemiluminescent label. Its primary application is in immunoassays and other biological assays where it is conjugated to proteins, antibodies, or other molecules containing primary amines to serve as a sensitive reporter molecule. The acridinium ester emits light upon reaction with an alkaline hydrogen peroxide solution, and this light signal is measured to quantify the analyte of interest.[1]
Q2: What is the chemical basis for the reaction between this compound and a protein?
The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amine groups (-NH2) present on proteins, most commonly on the side chain of lysine residues and the N-terminus. This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond, linking the acridinium ester to the protein. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[2][3]
Q3: What are the common causes of high background signal when using this compound labeled reagents?
High background signal can arise from several factors:
-
Non-specific Binding: The this compound labeled protein may adhere non-specifically to the assay surface (e.g., microplate wells) due to hydrophobic or electrostatic interactions.
-
Excess Reagent Concentration: Using too high a concentration of the this compound labeled conjugate or detection antibodies can lead to increased background.
-
Inadequate Blocking: Insufficient blocking of the solid phase can leave sites available for non-specific binding of the labeled reagent.
-
Inefficient Washing: Failure to remove all unbound labeled reagent during wash steps is a common cause of high background.
-
Hydrolysis of NHS Ester: The NHS ester can hydrolyze in aqueous solutions, creating a carboxyl group that can increase non-specific binding.[4]
-
Presence of Aggregates: Aggregates of the labeled protein can bind non-specifically and contribute to high background.
Q4: Can this compound react with other functional groups on a protein besides primary amines?
While the primary target of NHS esters is primary amines, side reactions with other nucleophilic groups can occur, although generally to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues.
-
Sulfhydryl groups: Cysteine residues.
-
Imidazole groups: Histidine residues.[5] These side reactions typically result in less stable linkages compared to the amide bond formed with primary amines.
Troubleshooting Guides
Issue: High and Uniform Background Across the Entire Plate
A uniformly high background often indicates a systemic issue with one of the assay reagents or a general step in the protocol.
Caption: A stepwise workflow for troubleshooting high background signals.
Step 1: Verify Reagent Concentrations
Problem: The concentration of the this compound labeled protein or a secondary detection reagent may be too high.
Solution: Perform a checkerboard titration to determine the optimal concentrations that provide the best signal-to-noise ratio.
Experimental Protocol: Checkerboard Titration
-
Prepare serial dilutions of the capture antibody (if applicable) and coat the microplate wells. For example, use concentrations of 10 µg/mL, 5 µg/mL, 2.5 µg/mL, and 1.0 µg/mL.
-
After coating and blocking, add your antigen at a constant, saturating concentration to all wells.
-
Prepare serial dilutions of the this compound labeled detection antibody. For example, dilute the antibody to 1:2000, 1:4000, 1:8000, and 1:16000 in assay buffer.
-
Add the different dilutions of the labeled detection antibody to the wells, with each column or row receiving a different concentration, creating a matrix of concentrations.
-
Proceed with the standard assay protocol for incubation, washing, and signal detection.
-
Analyze the results to identify the combination of capture and detection antibody concentrations that yields the highest signal for your positive control and the lowest signal for your negative control (background).
Data Presentation: Example of Checkerboard Titration Results (Signal-to-Noise Ratio)
| Capture Ab (µg/mL) | Labeled Detection Ab (1:2000) | Labeled Detection Ab (1:4000) | Labeled Detection Ab (1:8000) | Labeled Detection Ab (1:16000) |
| 10 | 5.2 | 8.1 | 10.5 | 7.3 |
| 5 | 6.8 | 12.5 | 15.2 | 9.8 |
| 2.5 | 4.1 | 9.3 | 11.8 | 8.1 |
| 1.0 | 2.5 | 6.7 | 8.9 | 5.4 |
In this example, a capture antibody concentration of 5 µg/mL and a labeled detection antibody dilution of 1:8000 provide the optimal signal-to-noise ratio.
Step 2: Optimize Blocking Step
Problem: Inadequate blocking of the microplate wells leaves sites open for non-specific binding of the this compound labeled reagent.
Solution: Test different blocking agents, concentrations, and incubation times.
Experimental Protocol: Optimization of Blocking
-
Coat the microplate wells with the capture antibody or antigen as per your standard protocol.
-
Prepare different blocking buffers to be tested. Common blockers include:
-
1-5% Bovine Serum Albumin (BSA) in PBS
-
1-5% Non-fat dry milk in PBS
-
Commercial blocking buffers (e.g., Pierce™ Protein-Free Blocking Buffer)
-
-
Add the different blocking buffers to separate sets of wells.
-
Vary the incubation time and temperature for blocking (e.g., 1 hour at 37°C vs. overnight at 4°C).
-
After blocking, proceed with the rest of your assay protocol, using a constant, optimized concentration of the this compound labeled reagent.
-
Compare the background signal obtained with each blocking condition.
Data Presentation: Comparison of Blocking Agents
| Blocking Agent | Concentration | Incubation | Average Background (RLU) | Signal-to-Noise Ratio |
| BSA | 1% | 1 hr at 37°C | 15,200 | 8.5 |
| BSA | 3% | 1 hr at 37°C | 12,100 | 10.2 |
| Non-fat Dry Milk | 5% | 1 hr at 37°C | 9,800 | 13.1 |
| Commercial Blocker | Manufacturer's Rec. | 1 hr at 37°C | 7,500 | 16.8 |
| BSA | 1% | Overnight at 4°C | 10,500 | 11.5 |
In this example, the commercial blocking buffer provided the lowest background and the best signal-to-noise ratio.
Step 3: Enhance Washing Protocol
Problem: Insufficient washing fails to remove all unbound this compound labeled reagent.
Solution: Increase the number and duration of wash steps. The addition of a surfactant can also be beneficial.
Experimental Protocol: Optimization of Washing
-
After the incubation step with the this compound labeled reagent, test different washing protocols on separate sets of wells.
-
Increase the number of washes: Compare the background from 3, 5, and 7 wash cycles.
-
Increase the soaking time: For each wash, allow the wash buffer to remain in the wells for 30-60 seconds before aspirating.
-
Add a surfactant: Include 0.05% Tween-20 in your wash buffer to help reduce non-specific binding.
-
Proceed with signal detection and compare the background levels for each washing condition.
Data Presentation: Effect of Washing Protocol on Background Signal
| Number of Washes | Soaking Time (sec) | Tween-20 (0.05%) | Average Background (RLU) |
| 3 | 0 | No | 18,500 |
| 5 | 0 | No | 14,200 |
| 5 | 30 | No | 11,800 |
| 5 | 30 | Yes | 8,900 |
This data suggests that increasing the number of washes, including a soaking step, and adding a surfactant significantly reduces the background signal.
Step 4: Assess this compound Conjugate Quality
Problem: The presence of aggregates or hydrolyzed this compound in the labeled reagent can lead to high background.
Solution: Purify the conjugate after labeling and ensure proper storage.
Experimental Protocol: Conjugate Purification
-
After the labeling reaction of your protein with this compound, it is crucial to remove unconjugated this compound and any small molecule by-products.
-
Use a desalting column or dialysis to purify the labeled protein.
-
Monitor the purification process by measuring the absorbance at 280 nm (for protein) and the characteristic absorbance of the acridinium ester.
-
Store the purified conjugate in a suitable buffer at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.
Chemical Signaling Pathway and Reactions
This compound Reaction with a Primary Amine
The following diagram illustrates the reaction between this compound and a primary amine on a protein, as well as the potential for hydrolysis as a side reaction.
Caption: Reaction of this compound with a primary amine and the competing hydrolysis side reaction.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
troubleshooting low signal intensity in Nsp-SA-nhs assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nsp-SA-NHS (N-(4-methylphenyl)sulfonyl-N-(3-sulfopropyl)acridinium-9-carboxamide succinimidyl ester) assays. Our aim is to help you resolve common issues, with a focus on troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemiluminescent acridinium ester. It is primarily used as a labeling reagent in immunoassays and other biological assays.[1][2][3] The NHS (N-hydroxysuccinimide) ester group reacts with primary amines on proteins, antibodies, or other molecules to form a stable amide bond, thereby tagging them with the chemiluminescent acridinium ester. The subsequent light-emitting reaction, triggered by hydrogen peroxide under alkaline conditions, allows for highly sensitive detection.[]
Q2: What are the critical storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the reagent's activity. This compound is sensitive to light, moisture, and temperature.[5]
| Condition | Recommendation | Rationale |
| Temperature | Store powder at -20°C for long-term (up to 3 years) or 2-8°C for short-term. Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). | Low temperatures minimize degradation and moisture absorption. |
| Light | Store in a dark, opaque container. Avoid exposure to light during handling and incubation. | This compound is light-sensitive, and exposure can cause decomposition, leading to reduced luminescent signal. |
| Moisture | Store in a tightly sealed container in a dry environment. | The reagent is susceptible to hydrolysis, which can decrease its labeling efficiency. |
| Solvent | Dissolve in an anhydrous, aprotic solvent such as DMSO or DMF. | Protonic solvents can react with the NHS ester, reducing its reactivity towards the target molecule. |
Q3: What is the general workflow for an this compound labeling reaction?
The following diagram outlines the key steps involved in a typical this compound labeling experiment.
Troubleshooting Low Signal Intensity
Low signal intensity is a common issue in this compound assays. The following guide provides potential causes and solutions in a question-and-answer format.
Q4: I am observing very low or no chemiluminescent signal. What are the likely causes?
This can be due to a number of factors, ranging from reagent integrity to procedural errors. The following troubleshooting workflow can help pinpoint the issue.
Q5: How can I determine if my this compound reagent has degraded?
-
Improper Storage: As detailed in Q2, exposure to light, moisture, or elevated temperatures can lead to degradation.
-
Age: Over time, especially if not stored correctly, the reagent will lose activity.
-
Solution: Prepare a fresh stock solution of this compound from a new or properly stored vial. Compare the signal generated with the old stock to determine if reagent degradation is the cause.
Q6: My labeling efficiency seems low. How can I optimize the labeling reaction?
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.
-
Solution: Use an amine-free buffer such as PBS, borate, or carbonate buffer at a pH of 7-9.
-
-
Suboptimal Molar Ratio: The ratio of this compound to your target molecule is critical. Too low a ratio will result in insufficient labeling, while too high a ratio can lead to protein precipitation or altered function.
-
Solution: Perform a titration experiment to determine the optimal molar ratio of this compound to your protein. A common starting point is a 10:1 to 20:1 molar excess of the label.
-
| Parameter | Recommendation |
| Buffer | Amine-free (e.g., PBS, Borate) |
| pH | 7.0 - 9.0 |
| This compound:Protein Molar Ratio | Start with 10:1 to 20:1 |
| Incubation Time | 30 - 60 minutes at Room Temperature |
| Incubation Condition | In the dark |
Q7: Could the purification step be causing my low signal?
-
Loss of Labeled Product: Some purification methods, such as extensive dialysis with a large pore size or certain types of chromatography, can lead to the loss of your labeled protein.
-
Solution: Choose a purification method appropriate for your sample size and protein characteristics. Gel filtration or spin columns are often effective for removing unconjugated label with minimal sample loss. Ensure dialysis membranes have an appropriate molecular weight cutoff.
-
Q8: I've confirmed my protein is labeled, but the signal is still weak during detection. What should I check?
-
Brief Luminescence Time: The light emission from acridinium esters is a rapid flash, typically lasting only a few seconds.
-
Solution: Ensure that the detection instrument is set up to inject the trigger reagents and measure the signal immediately. Any delay can result in missing the peak signal.
-
-
Incorrect Trigger Reagent Composition: The chemiluminescence reaction is initiated by specific trigger solutions, typically an acidic pre-trigger solution followed by an alkaline hydrogen peroxide solution.
-
Solution: Verify the composition and concentration of your trigger solutions. Ensure the final pH is alkaline to facilitate the light-emitting reaction.
-
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.5) at a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess. Mix gently and incubate for 30-60 minutes at room temperature in the dark.
-
Purification: Remove the unreacted this compound using a desalting column, spin column, or dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the acridinium ester (at 369 nm).
Protocol 2: Chemiluminescence Detection
-
Sample Preparation: Dilute the labeled protein to the desired concentration in an appropriate assay buffer.
-
Signal Initiation: Use a luminometer equipped with automatic injectors.
-
Inject Trigger Solution 1 (e.g., 0.1 M Nitric Acid with 0.5% Hydrogen Peroxide).
-
Inject Trigger Solution 2 (e.g., 0.25 M Sodium Hydroxide).
-
-
Measurement: Measure the light output (in Relative Light Units, RLU) immediately after the injection of Trigger Solution 2. The integration time should be short (e.g., 1-2 seconds) to capture the flash kinetics of the reaction.
References
Technical Support Center: Optimizing Nsp-SA-nhs Conjugation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Nsp-SA-nhs conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low labeling efficiency with my this compound conjugation. What are the potential causes and how can I improve it?
A1: Low labeling efficiency is a common issue that can stem from several factors related to reaction conditions, reagent quality, and the target molecule itself.
Potential Causes & Solutions:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[1][2] At low pH, the primary amines on your target molecule are protonated (-NH3+) and are not nucleophilic enough to react with the NHS ester.[1] Conversely, at a very high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of reagent available for conjugation.[3][4]
-
Solution: The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. Use amine-free buffers such as Phosphate, Bicarbonate, HEPES, or Borate buffers.
-
-
Presence of Competing Primary Amines: Buffers containing primary amines, such as Tris, will compete with your target molecule for the this compound reagent.
-
Solution: Ensure your reaction buffer is free of primary amines. If your protein is in a buffer like Tris-buffered saline (TBS), a buffer exchange step via dialysis or gel filtration is recommended before starting the conjugation.
-
-
Hydrolyzed this compound Reagent: this compound esters are moisture-sensitive and can hydrolyze over time, especially with improper storage.
-
Solution: Store the solid this compound reagent in a cool, dry place, protected from moisture, preferably in a desiccator. When preparing stock solutions, use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare aqueous solutions of the NHS ester immediately before use.
-
-
Low Reactant Concentration: Low concentrations of your target molecule or the this compound reagent can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate.
-
Solution: Increasing the concentration of the reactants can favor the desired aminolysis reaction. A typical starting protein concentration is 1-10 mg/mL.
-
Q2: My protein is aggregating or precipitating after the conjugation reaction. What can I do?
A2: Protein aggregation post-labeling can be caused by a high degree of labeling or the hydrophobic nature of the label itself.
Potential Causes & Solutions:
-
High Degree of Labeling: Attaching too many this compound molecules to your protein can alter its surface properties and lead to aggregation.
-
Solution: Optimize the molar ratio of this compound to your protein. It is advisable to perform small-scale pilot reactions with varying molar ratios to find the optimal condition for your specific protein. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.
-
-
Hydrophobic Nature of the Label: If the this compound itself is hydrophobic, conjugation can increase the overall hydrophobicity of the protein, causing it to precipitate out of solution.
-
Solution: If possible, consider using a more hydrophilic variant of the label or a linker with increased hydrophilicity. Also, ensure the buffer conditions are optimal for your protein's stability throughout the process.
-
Q3: The this compound reagent is not dissolving properly or precipitates when added to my reaction buffer. What should I do?
A3: Solubility issues with NHS esters are common, especially for those that are not directly water-soluble.
Potential Causes & Solutions:
-
Poor Water Solubility: Many NHS esters have limited solubility in aqueous buffers.
-
Solution: First, dissolve the this compound reagent in a small amount of a dry, amine-free organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution. Then, add the stock solution to your protein solution while gently stirring. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.
-
-
Degraded Solvent: If you are using DMF, be aware that it can degrade into dimethylamine, which has a distinct "fishy" odor and can react with the NHS ester.
-
Solution: Use high-quality, anhydrous DMF. If you notice a fishy smell, discard the solvent and use a fresh bottle.
-
Q4: How can I stop (quench) the conjugation reaction?
A4: Quenching the reaction is important to stop the labeling process and prevent any unreacted this compound from reacting with other molecules in downstream applications.
-
Solution: The reaction can be effectively quenched by adding a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, or hydroxylamine. Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
Q5: What is the best way to purify my conjugated protein?
A5: Purification is a critical step to remove unreacted this compound, the hydrolyzed ester, and any quenching reagents. The choice of method depends on the size of your protein and the scale of your reaction.
-
Common Purification Methods:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a very common and effective method for separating the larger protein conjugate from smaller, unreacted molecules.
-
Dialysis: Suitable for larger scale reactions, dialysis effectively removes small molecules by diffusion across a semi-permeable membrane.
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying larger volumes of protein conjugates.
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Reaction is highly pH-dependent. Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis, especially for longer reaction times. |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) | Optimal time should be determined empirically. |
| Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule. |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare stock solutions in organic solvent before adding to the aqueous reaction buffer. |
| Molar Ratio (NHS:Protein) | 5:1 to 20:1 (starting point) | This should be optimized to achieve the desired degree of labeling without causing protein aggregation. |
Table 2: Stability of NHS Esters in Aqueous Solution (Half-life)
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Prepare the Protein Solution:
-
Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5) to a concentration of 1-10 mg/mL.
-
If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
While gently stirring or vortexing, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect from light if the label is light-sensitive.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or another suitable purification method.
-
Protocol 2: Checking the Reactivity of this compound Reagent
This protocol is based on the principle that the hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
-
Prepare Solutions:
-
Weigh 1-2 mg of the this compound reagent into a tube.
-
Dissolve the reagent in 2 mL of an amine-free buffer. If not water-soluble, first dissolve in 0.25 mL of DMSO or DMF, then add 2 mL of buffer.
-
Prepare a control tube containing only the buffer (and DMSO/DMF if used).
-
-
Measure Initial Absorbance (A_initial):
-
Zero the spectrophotometer with the control solution at 260 nm.
-
Measure the absorbance of the this compound solution. This reading represents any NHS that has already been released due to prior hydrolysis.
-
-
Induce Complete Hydrolysis:
-
Add a small volume of a strong base (e.g., 100 µL of 0.5-1.0 N NaOH) to the this compound solution to rapidly hydrolyze any remaining active ester. Vortex for 30 seconds.
-
-
Measure Final Absorbance (A_final):
-
Immediately (within 1 minute), measure the absorbance of the base-treated solution at 260 nm.
-
-
Assess Reactivity:
-
If A_final is significantly greater than A_initial, the reagent is still active. If the absorbance does not increase, the reagent has likely fully hydrolyzed and should be discarded.
-
Visualizations
Caption: Competing pathways in this compound conjugation reactions.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Technical Support Center: Nsp-SA-NHS Chemiluminescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on Nsp-SA-NHS chemiluminescence. This compound is an acridinium ester widely used as a chemiluminescent label in immunoassays and other biological assays. The intensity of the light signal generated by this compound is highly dependent on the pH of the reaction environment. Understanding and optimizing the pH is critical for achieving maximum sensitivity and reproducibility in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for the chemiluminescent reaction of this compound?
A1: The chemiluminescent reaction of acridinium esters like this compound is triggered by an alkaline solution of hydrogen peroxide. Generally, the optimal pH for light emission is in the alkaline range. While the exact optimum can vary depending on the specific assay conditions, a pH between 9.0 and 10.0 is often a good starting point for optimization. It is important to note that the NHS ester portion of the molecule, used for conjugation to your target, is unstable at high pH. Therefore, the labeling reaction and the chemiluminescent detection step are performed under different pH conditions.
Q2: My chemiluminescent signal is very low. Could pH be the issue?
A2: Yes, an inappropriate pH is a common cause of low signal. Here are a few troubleshooting steps related to pH:
-
Verify the pH of your trigger solution: Ensure that your hydrogen peroxide solution is sufficiently alkaline to initiate the chemiluminescence reaction. Prepare fresh trigger solutions and verify their pH before use.
-
Check for acidic contamination: Any acidic residues in your sample or on your labware can neutralize the alkaline trigger solution, leading to a suboptimal pH for the reaction and consequently, a weaker signal.
-
Consider the stability of this compound: this compound is unstable in alkaline environments.[1] Prolonged incubation in a high pH buffer before the addition of the trigger solution can lead to the degradation of the acridinium ester and a loss of signal.
Q3: I am seeing a high background signal in my assay. Can pH influence this?
A3: High background can be caused by several factors, and pH can play a role. If the pH of your wash buffers is too high, it might induce a low level of chemiluminescence from non-specifically bound this compound conjugates, leading to an elevated background. Ensure your wash buffers have a neutral or slightly acidic pH to minimize this effect.
Q4: Does the pH of the conjugation buffer affect the final chemiluminescent signal?
A4: Absolutely. The conjugation of this compound to your protein or antibody relies on the reaction between the NHS ester and primary amines. This reaction is highly pH-dependent. The optimal pH for this labeling reaction is typically between 7.2 and 8.5. If the pH is too low, the primary amines will be protonated and less reactive. If the pH is too high, the NHS ester will rapidly hydrolyze, reducing the labeling efficiency. A lower labeling efficiency will result in fewer this compound molecules per target, leading to a weaker overall chemiluminescent signal.
Q5: The chemiluminescent signal decays very quickly. Is this normal and is it affected by pH?
A5: Yes, the light emission from this compound is a rapid flash that typically lasts for only a few seconds.[1] The kinetics of this flash can be influenced by pH. While a rapid decay is characteristic of acridinium ester chemiluminescence, a suboptimal pH in the trigger solution might alter the reaction kinetics, potentially leading to an even faster and less intense flash that may be difficult for the luminometer to capture accurately.
Quantitative Data Summary
The following table summarizes the expected relative chemiluminescence intensity of this compound at different pH values of the trigger solution. These values are representative and the optimal pH for your specific assay should be determined empirically.
| pH of Trigger Solution | Relative Light Units (RLU) |
| 7.0 | 15,000 |
| 8.0 | 150,000 |
| 9.0 | 850,000 |
| 9.5 | 1,200,000 |
| 10.0 | 950,000 |
| 11.0 | 500,000 |
| 12.0 | 100,000 |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Chemiluminescence
This protocol describes how to determine the optimal pH for the light-emitting reaction of an this compound conjugate.
Materials:
-
This compound labeled antibody or protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triggering buffers: 0.1 M sodium carbonate-bicarbonate buffers at pH 8.0, 9.0, 9.5, 10.0, and 11.0, each containing 0.1% (v/v) hydrogen peroxide.
-
Luminometer and appropriate microplates or tubes.
Procedure:
-
Prepare a stock solution of the this compound conjugate in PBS.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in PBS.
-
Pipette 20 µL of the diluted conjugate into multiple wells of a white opaque microplate.
-
Prepare the luminometer to inject the trigger solution and measure the light output immediately. Set the integration time to 2 seconds.
-
Inject 100 µL of the pH 8.0 trigger buffer into the first well and record the chemiluminescent signal in Relative Light Units (RLU).
-
Repeat step 5 for each of the different pH trigger buffers, using a new well for each measurement.
-
Perform each measurement in triplicate to ensure reproducibility.
-
Calculate the average RLU for each pH value and plot the RLU versus pH to determine the optimal pH for your this compound conjugate.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound chemiluminescence.
Caption: Simplified reaction pathway for this compound conjugation and subsequent chemiluminescence.
References
temperature sensitivity of Nsp-SA-nhs assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the temperature sensitivity of Nsp-SA-nhs (N-succinimidyl (4-azidosalicylamido) hexanoate) assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid this compound reagent to ensure its stability?
A: Proper storage of the solid (powder) this compound reagent is critical for maintaining its reactivity. It should be stored at -20°C for long-term stability, which can be effective for up to three years.[1] To prevent degradation, the reagent must be kept in a tightly sealed container, protected from moisture and light.[2][3][4] Using brown glass or plastic bottles is also recommended to avoid exposure to light.[5] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.
Q2: What is the correct way to store this compound once it's dissolved in a solvent?
A: Once this compound is dissolved in an anhydrous solvent like DMSO or DMF, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to store the solution in single-use aliquots. Aqueous solutions of this compound are much less stable and should be prepared fresh and used immediately.
Q3: My conjugation efficiency is low. Could temperature be the cause?
A: Yes, temperature plays a crucial role in the efficiency of the conjugation reaction. The reaction involves a competition between the desired reaction with the primary amine on your molecule and the undesired hydrolysis of the NHS ester by water. Higher temperatures accelerate both reactions, but the rate of hydrolysis increases significantly with temperature and pH. If the reaction temperature is too high, the this compound reagent may be hydrolyzing faster than it can react with your target molecule, leading to low yields.
Q4: What is the optimal temperature for the this compound labeling reaction?
A: The optimal temperature depends on the desired reaction time. Most protocols recommend performing the conjugation for 0.5 to 4 hours at room temperature. Alternatively, the reaction can be carried out at 4°C, which slows down the competing hydrolysis reaction, but this typically requires a longer incubation period. Some specific protocols may call for incubation at 18°C for 12-24 hours. It is essential to find the right balance for your specific molecules.
Q5: I observe high background signal in my chemiluminescent assay. Can temperature be a contributing factor?
A: While several factors can contribute to high background, temperature can play an indirect role. If the this compound reagent has degraded due to improper storage temperatures (e.g., exposure to moisture and heat), it can lead to inconsistent labeling and potential aggregation, which may increase non-specific binding and background signals. Furthermore, running the assay itself at temperatures outside the optimized range for your specific protocol can affect antibody-antigen binding kinetics and washing efficiency, leading to higher background.
Q6: Why is it important to use anhydrous solvents like DMSO or DMF to dissolve this compound?
A: this compound contains an N-hydroxysuccinimide (NHS) ester, which is highly susceptible to hydrolysis (reaction with water). This hydrolysis inactivates the reagent, preventing it from conjugating to your target molecule. Using anhydrous (water-free) solvents minimizes premature hydrolysis, ensuring that the maximum amount of reactive this compound is available for the labeling reaction. Even small traces of water can significantly reduce the reagent's efficacy.
Quantitative Data Summary
The stability of the NHS ester is highly dependent on temperature and pH. The following tables summarize key quantitative data for storage and reaction conditions.
Table 1: Recommended Storage Conditions for this compound
| Reagent Format | Temperature | Duration | Key Considerations | Citations |
| Solid (Powder) | -20°C | Up to 3 years | Must be sealed, protected from light and moisture. | |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Store in single-use aliquots to avoid freeze-thaw cycles. | |
| -20°C | Up to 1 month | Store in single-use aliquots. |
Table 2: Half-life of NHS Ester Hydrolysis at Different Temperatures and pH
| pH | Temperature | Half-life | Citations |
| 7.0 | 0°C | 4 - 5 hours | |
| 7.0 | Room Temp | Hours | |
| 8.0 | Room Temp | ~1 hour | |
| 8.6 | 4°C | 10 minutes | |
| 8.6 | Room Temp | 10 minutes |
Experimental Protocols & Methodologies
This section provides a detailed methodology for a typical protein labeling experiment using this compound, with an emphasis on temperature-sensitive steps.
Objective: To covalently label a protein with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Purification column (e.g., desalting column)
Protocol:
-
Reagent Preparation (Temperature Critical):
-
Allow the sealed vial of solid this compound to warm completely to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound by dissolving it in anhydrous DMSO or DMF. This step should be done immediately before use. If dissolution is difficult, gentle warming to 37°C or brief sonication can be applied.
-
-
Protein Solution Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer (pH 8.0-8.5).
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the this compound.
-
-
Conjugation Reaction (Temperature Critical):
-
Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of this compound to protein should be optimized for your specific application, but a starting point is often a 10- to 20-fold molar excess.
-
Incubate the reaction mixture. Choose one of the following temperature/time combinations:
-
Room Temperature: Incubate for 1-4 hours, protected from light.
-
4°C: Incubate for a longer period (e.g., overnight), protected from light. This can help minimize hydrolysis.
-
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting or size-exclusion column.
-
-
Storage of the Labeled Protein (Temperature Critical):
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage. For frozen storage, consider adding a cryoprotectant like glycerol and creating aliquots to avoid freeze-thaw cycles.
-
Visualizations
The following diagrams illustrate key workflows and chemical principles related to this compound assays.
Caption: Workflow for this compound protein labeling highlighting temperature-sensitive steps.
Caption: Competing reactions in this compound conjugation and the effect of temperature and pH.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitive Response and Simple Operation Chemiluminescent Reagents Ester this compound Powder 199293-83-9 - High Purity Ester this compound Powder and Chemiluminescent Reagents [deshengbio.en.made-in-china.com]
- 4. Ester this compound Powder 199293-83-9 Good Water Solubility and Stable Process - Ester this compound Powder and Chemiluminescent Reagents [deshengbio.en.made-in-china.com]
- 5. Do chemiluminescent reagents this compound need to be refrigerated [vacutaineradditives.com]
Technical Support Center: Nsp-SA-nhs Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Nsp-SA-nhs during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound is an acridinium ester widely used as a chemiluminescent label in immunoassays and other biological applications.[1][2] The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines, allowing for the covalent labeling of proteins, antibodies, and other molecules.[] However, this reactivity also makes the NHS ester susceptible to degradation, primarily through hydrolysis. Improper storage can lead to a significant loss of reactivity, resulting in inefficient labeling and unreliable experimental outcomes.
Q2: What are the primary factors that cause this compound degradation during storage?
The degradation of this compound is primarily influenced by the following factors:
-
Moisture: The NHS ester is highly susceptible to hydrolysis, where water molecules attack the ester bond, converting it to an inactive carboxylic acid. This is the most common degradation pathway.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other potential degradation reactions.[4]
-
Light: this compound is a photosensitive compound, and exposure to light can cause decomposition and a loss of chemiluminescent properties.
-
pH: The stability of the NHS ester is highly pH-dependent. Hydrolysis is significantly accelerated at neutral to alkaline pH.
Q3: How should I store the solid (powder) form of this compound?
To ensure the long-term stability of solid this compound, it should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage (up to 3 years).
-
Moisture: Keep in a tightly sealed container with a desiccant to protect it from moisture.
-
Light: Protect from light by using an amber vial or by wrapping the container in foil.
Q4: How should I prepare and store this compound stock solutions?
The preparation and storage of this compound stock solutions require careful attention to prevent degradation:
-
Solvent Choice: Dissolve this compound in a high-quality, anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure the solvent is free of water and amines.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder. Prepare the solution immediately before use whenever possible.
-
Storage of Stock Solutions: If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The vials must be tightly sealed to prevent moisture ingress.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling efficiency | Degradation of this compound due to improper storage. | Verify that the solid this compound and any stock solutions have been stored according to the recommendations (see FAQs). Consider testing the reactivity of your this compound stock (see Experimental Protocols). |
| Presence of moisture in the solvent used for reconstitution. | Use fresh, high-purity anhydrous DMSO or DMF. Store the solvent over molecular sieves to keep it dry. | |
| Use of an inappropriate buffer for the labeling reaction. | Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine) as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS) or bicarbonate buffer at the optimal pH. | |
| Inconsistent results between experiments | Partial degradation of this compound stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening. |
| Degradation of the reagent after reconstitution. | Prepare fresh this compound solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at -20°C. | |
| High background signal in chemiluminescent assay | Presence of hydrolyzed, unbound Nsp-SA in the conjugate solution. | Ensure efficient removal of unreacted this compound and its hydrolysis byproducts after the labeling reaction through dialysis or size-exclusion chromatography. |
Data Summary
The stability of the NHS ester is critically dependent on storage conditions. The following tables summarize the recommended storage conditions and the effect of pH on the stability of NHS esters in aqueous solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dark, dry environment with a desiccant. |
| Stock Solution in Anhydrous DMSO/DMF | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; ensure the vial is tightly sealed. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; ensure the vial is tightly sealed. |
Table 2: Half-life of NHS Ester in Aqueous Solution at Different pH Values
| pH | Approximate Half-life |
| 7.0 | Several hours |
| 8.0 | ~1 hour |
| 8.5 | Minutes |
| > 9.0 | Very short (minutes) |
Note: This data is for general NHS esters. The exact half-life can vary depending on the specific molecule, buffer composition, and temperature.
Experimental Protocols
Protocol 1: Reactivity Test for this compound Stock Solution
This protocol allows for a qualitative assessment of the reactivity of an this compound stock solution by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. An increase in absorbance at 260 nm after base-induced hydrolysis indicates the presence of active NHS ester.
Materials:
-
This compound stock solution in anhydrous DMSO or DMF
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
0.5 M NaOH
-
UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Prepare a diluted solution of this compound: Dilute a small amount of your this compound stock solution in the phosphate buffer to a final concentration suitable for spectrophotometric analysis (e.g., 0.1-0.5 mg/mL).
-
Measure the initial absorbance (A_initial): Immediately after dilution, measure the absorbance of the solution at 260 nm. This reading accounts for any free NHS already present due to spontaneous hydrolysis.
-
Induce complete hydrolysis: To the cuvette, add a small volume of 0.5 M NaOH to raise the pH to >12. Mix gently by inverting the cuvette.
-
Incubate: Allow the solution to incubate at room temperature for 15-30 minutes to ensure complete hydrolysis of the NHS ester.
-
Measure the final absorbance (A_final): After incubation, measure the absorbance of the solution at 260 nm.
-
Assess Reactivity:
-
If A_final > A_initial , it indicates that active NHS ester was present in your stock solution.
-
If A_final ≈ A_initial , your this compound stock solution has likely completely hydrolyzed and is no longer reactive.
-
Visualizations
Caption: Competing pathways of this compound: desired aminolysis versus undesired hydrolysis.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical troubleshooting guide for low labeling efficiency with this compound.
References
Nsp-SA-nhs batch-to-batch variability concerns
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nsp-SA-nhs, a chemiluminescent acridinium ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemiluminescent acridinium ester utilized for labeling proteins, antibodies, and other molecules for use in immunoassays and other detection-based experiments.[1][2][] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on the target molecule to form a stable amide bond.[]
Q2: How should I store this compound?
Proper storage is crucial to maintain the reagent's activity. For long-term storage, keep the solid powder at -20°C in a dark, dry place. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month or -80°C for up to six months. It is recommended to store solutions in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the optimal pH for the labeling reaction?
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5. At lower pH values, the primary amines are protonated and less available for reaction, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.
Q4: What buffers should I use for the labeling reaction?
It is critical to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Q5: How can I determine the concentration of my this compound stock solution?
Due to the nature of the compound, it is best to prepare a stock solution of a known concentration by dissolving a measured mass of this compound in a specific volume of anhydrous DMSO or DMF. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound (molar mass: 681.74 g/mol ) in the required volume of solvent.
Troubleshooting Guide
Low Labeling Efficiency
Q: My labeling efficiency is lower than expected. What could be the cause?
A: Several factors can contribute to low labeling efficiency. Here are the most common issues and how to address them:
-
Incorrect pH: Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. Use a calibrated pH meter to confirm.
-
Presence of Amines in the Buffer: Ensure your buffer is free of primary amines. Buffers like Tris and glycine are not compatible with NHS ester reactions. If necessary, perform a buffer exchange of your protein sample into an appropriate amine-free buffer like PBS.
-
Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis. To minimize this, prepare the this compound stock solution immediately before use and avoid prolonged exposure to aqueous environments before adding it to the protein solution. Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to reduce the rate of hydrolysis.
-
Insufficient Reactant Concentration: Low concentrations of the protein or this compound can lead to a less efficient reaction due to the competing hydrolysis reaction. If possible, increase the concentration of your protein and/or the molar excess of this compound.
-
Inaccessible Amine Groups: The primary amines on your target molecule may be sterically hindered and not readily accessible to the this compound.
High Background Signal
Q: I am observing a high background signal in my assay. What are the potential causes?
A: High background can result from several factors related to the labeling and purification steps:
-
Excess Unreacted this compound: It is crucial to remove all unbound this compound after the labeling reaction. Incomplete removal of the unreacted label will lead to a high background signal. Use a desalting column, dialysis, or size exclusion chromatography to purify your labeled molecule.
-
Precipitation of the Labeled Protein: Over-labeling a protein can alter its solubility and lead to precipitation, which can contribute to background noise. Try reducing the molar excess of this compound used in the reaction.
-
Non-specific Binding: The labeled protein may be binding non-specifically to your assay surface. Ensure proper blocking steps are included in your experimental protocol.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH for efficient labeling. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer incubation times. |
| Incubation Time | 0.5 - 4 hours | Optimization may be required based on temperature and reactant concentrations. |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve labeling efficiency. |
| This compound Storage (Solid) | -20°C | Keep in a dark and dry environment. |
| This compound Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | Use anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be necessary for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If your protein is in a buffer containing amines, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution.
-
Gently mix and incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining this compound.
-
Purification: Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or by performing dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of your labeled protein at 280 nm (for the protein) and the characteristic absorbance for the acridinium ester if applicable, or by using a functional assay.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting workflow for this compound labeling experiments.
References
Technical Support Center: Acridinium Ester Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acridinium ester-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an acridinium ester chemiluminescent immunoassay?
Acridinium ester immunoassays are a type of chemiluminescence immunoassay (CLIA) where an acridinium ester molecule is used as a label.[1] In a typical sandwich immunoassay, a capture antibody is immobilized on a solid phase (e.g., magnetic microparticles). The sample containing the analyte is added, followed by an acridinium ester-labeled detection antibody. These form a "sandwich" complex. After washing away unbound reagents, trigger solutions (typically an oxidizing agent like hydrogen peroxide under acidic conditions, followed by an alkaline solution) are added.[2] This initiates a chemical reaction that causes the acridinium ester to emit a flash of light. The amount of light, measured as Relative Light Units (RLU), is directly proportional to the amount of analyte in the sample.[3]
Q2: What are the critical reagents in an acridinium ester assay?
The critical reagents include the acridinium ester-labeled conjugate (e.g., antibody or nucleic acid probe), the solid phase with the capture molecule, wash buffers, and the trigger solutions. The trigger solutions are typically a two-part system: Trigger Solution A (an acidic solution of hydrogen peroxide) and Trigger Solution B (an alkaline solution, often containing a surfactant).[4][5]
Q3: How should I store my acridinium ester-labeled conjugates?
Proper storage is crucial for maintaining the stability of acridinium ester conjugates. Lyophilized (freeze-dried) conjugates are the most stable and can be stored at -20°C for over a year. Once reconstituted, or for liquid conjugates, storage at 2-8°C in a slightly acidic buffer (pH < 4.8) is recommended for short-term use (up to 4 weeks without significant loss of quantum yield). For long-term storage of liquid conjugates, it is advisable to add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C. Always protect from light.
Troubleshooting Guides
Problem 1: Low or No Signal (Low RLU)
A weak or absent signal is a common issue in acridinium ester assays. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Reagent Degradation | - Acridinium Ester Conjugate: Ensure conjugates have been stored properly (protected from light, at the correct temperature and pH). If degradation is suspected, use a fresh vial or a new lot of conjugate. Consider performing a quality control check on the conjugate (see Experimental Protocols). |
| - Trigger Solutions: Prepare fresh trigger solutions. Ensure the correct concentrations of hydrogen peroxide and sodium hydroxide are used. Contamination of trigger solutions can also lead to reduced signal. | |
| Incorrect Assay-Specific Reagent Concentrations | - Optimize the concentration of the acridinium ester-labeled detection antibody. |
| - Verify the concentration and activity of the capture antibody on the solid phase. | |
| Procedural Errors | - Incorrect Incubation Times or Temperatures: Adhere strictly to the protocol's specified incubation times and temperatures. |
| - Inadequate Washing: Insufficient washing can leave interfering substances in the well, which may quench the chemiluminescent signal. Ensure the specified number of wash steps with the correct volume of wash buffer is performed. | |
| - Reagent Omission: Double-check that all reagents, including the sample, capture antibody, detection antibody, and trigger solutions, were added in the correct order. | |
| Instrument Malfunction | - Luminometer Settings: Verify that the correct protocol and measurement settings are selected on the luminometer. |
| - Injector Issues: Check if the luminometer's injectors are dispensing the correct volumes of trigger solutions. Clogged or malfunctioning injectors can lead to no or low signal. Perform an injector maintenance and calibration check as per the manufacturer's instructions. | |
| - Dirty Reading Chamber: Contamination in the luminometer's reading chamber can obstruct the light path. Perform a cleaning cycle (see Experimental Protocols). |
Problem 2: High Background Signal
High background is characterized by high RLU values in the zero calibrator or negative control wells.
| Potential Cause | Recommended Solution(s) |
| Contamination | - Wash Buffer: Prepare fresh wash buffer using high-purity water. Contaminated wash buffer is a common source of high background. |
| - Reagents: Ensure all reagents are free from contamination. Use fresh aliquots if contamination is suspected. | |
| - Luminometer: A contaminated reading chamber or injectors can lead to high background. Perform a thorough cleaning of the luminometer. | |
| Non-Specific Binding | - Insufficient Blocking: Ensure that the solid phase (e.g., microplate wells or magnetic beads) is adequately blocked to prevent non-specific binding of the acridinium ester conjugate. |
| - Excess Conjugate: Using too high a concentration of the acridinium ester-labeled antibody can lead to increased non-specific binding. Titrate the conjugate to determine the optimal concentration that gives a good signal-to-noise ratio. | |
| Inadequate Washing | - Increase the number of wash cycles or the volume of wash buffer to ensure complete removal of unbound conjugate. |
| Free Acridinium Ester | - If the conjugate solution contains a significant amount of unconjugated (free) acridinium ester, this can lead to high background. Ensure the conjugate is properly purified after labeling. |
Problem 3: Poor Precision (High %CV)
Poor precision, indicated by a high coefficient of variation (%CV) between replicate measurements, can compromise the reliability of results.
| Potential Cause | Recommended Solution(s) |
| Pipetting Errors | - Ensure pipettes are properly calibrated and that pipetting technique is consistent. |
| - Use fresh pipette tips for each reagent addition and sample transfer to avoid cross-contamination. | |
| Inconsistent Washing | - Automate the washing steps if possible. If washing manually, ensure that the procedure is performed consistently for all wells. |
| Temperature Fluctuations | - Allow all reagents and plates to equilibrate to room temperature before starting the assay to avoid temperature gradients across the plate. |
| Mixing | - Ensure thorough but gentle mixing of reagents in the wells, especially after the addition of the sample and conjugate. Inadequate mixing can lead to variability in the reaction kinetics. |
| Luminometer Performance | - Injector Variability: Inconsistent delivery of trigger solutions by the luminometer's injectors can be a major source of imprecision. Perform a maintenance check on the injectors. |
| - Detector Instability: If the luminometer's detector is unstable, it can lead to variable readings. Consult the instrument manual for performance qualification procedures. |
Data Presentation
Table 1: Influence of pH on Acridinium Ester Stability
Acridinium esters are susceptible to hydrolysis, which is highly dependent on the pH of the solution. This hydrolysis is a non-luminescent reaction that leads to a loss of signal.
| pH Range | Stability | Observations |
| < 4.8 | Very Stable | Minimal hydrolysis occurs. Ideal for long-term storage of conjugates. |
| 4.8 - 7.0 | Moderately Stable | The rate of hydrolysis increases as the pH approaches neutral. |
| > 7.0 | Unstable | Rapid hydrolysis occurs, especially in alkaline conditions. This is the principle behind the "flash" kinetics of the chemiluminescent reaction upon addition of the alkaline trigger solution. |
Table 2: Effect of Temperature on Acridinium Ester Assay Performance
Temperature can influence both the kinetics of the chemiluminescent reaction and the stability of the reagents.
| Parameter | Effect of Increased Temperature | Effect of Decreased Temperature |
| Reaction Rate | Faster reaction, leading to a more intense but shorter-lived signal. | Slower reaction, resulting in a weaker but more prolonged signal. |
| Reagent Stability | Increased rate of hydrolysis of the acridinium ester, leading to a decrease in signal over time. | Improved stability of the acridinium ester conjugate. |
| Signal Intensity (RLU) | Generally increases up to an optimal temperature, then may decrease due to accelerated reagent degradation. | Generally decreases. |
Experimental Protocols
Protocol 1: Luminometer Cleaning Procedure
A clean luminometer is essential for accurate and precise measurements. This protocol provides a general cleaning procedure. Always consult your instrument's user manual for specific instructions.
Materials:
-
Cleaning solution (as recommended by the luminometer manufacturer, often a mild detergent or a specific cleaning reagent)
-
Deionized water
-
Lint-free swabs or wipes
Procedure:
-
Power Off: Turn off the luminometer and disconnect it from the power source.
-
Clean Exterior Surfaces: Wipe the exterior surfaces of the instrument with a soft, damp cloth.
-
Clean the Reading Chamber:
-
Open the door to the reading chamber.
-
Using a lint-free swab lightly moistened with the recommended cleaning solution, gently clean the inside of the chamber. Pay special attention to the area where the sample tube or microplate well is positioned.
-
Use a separate lint-free swab moistened with deionized water to rinse away any residual cleaning solution.
-
Allow the chamber to air dry completely before closing the door.
-
-
Clean the Injectors (if applicable):
-
Follow the manufacturer's instructions for priming and flushing the injector lines with cleaning solution, followed by deionized water. This is crucial to remove any crystallized salts or protein buildup.
-
-
Run a Blank Measurement: Once the instrument is dry and reconnected to power, run a measurement with an empty tube or a well with deionized water to ensure that the background reading is within the expected range.
Protocol 2: Quality Control Check of Acridinium Ester Reagents
This protocol can be used to assess the activity of the acridinium ester conjugate and trigger solutions, which is particularly useful when troubleshooting low signal issues.
Materials:
-
Acridinium ester-labeled conjugate (the one used in the assay)
-
Trigger Solution A (acidic hydrogen peroxide)
-
Trigger Solution B (alkaline solution)
-
Assay buffer (the same buffer used to dilute the conjugate in the assay)
-
Luminometer
-
Luminometer tubes or a microplate
Procedure:
-
Prepare a Dilution of the Conjugate: Prepare a dilution of your acridinium ester conjugate in the assay buffer. The dilution factor should be such that the expected signal falls within the linear range of your luminometer. A good starting point is to use the same concentration as in your assay.
-
Set up the Luminometer: Turn on the luminometer and set it to the appropriate protocol for measuring acridinium ester chemiluminescence (i.e., with injection of Trigger A followed by Trigger B).
-
Perform the Measurement:
-
Pipette a defined volume of the diluted conjugate into a luminometer tube or a well of a microplate.
-
Place the tube/plate in the luminometer.
-
Initiate the measurement. The instrument will automatically inject the trigger solutions and record the RLU.
-
-
Analyze the Results:
-
Consistent High Signal: If you obtain a high and consistent RLU reading, your conjugate and trigger solutions are likely active.
-
Low or No Signal: If the RLU is low or absent, this suggests a problem with either the conjugate or the trigger solutions.
-
Troubleshooting Further: To distinguish between a problem with the conjugate versus the trigger solutions, you can test a new lot of conjugate with your current trigger solutions, and vice versa.
-
Mandatory Visualizations
Acridinium Ester Immunoassay Workflow
Caption: Workflow of a typical sandwich immunoassay.
Troubleshooting Decision Tree for Acridinium Ester Assays
Caption: A decision tree for troubleshooting common issues.
References
- 1. The Role of Acridinium Ester Technology in Immunoassays - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Nsp-SA-nhs Chemiluminescent Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nsp-SA-nhs, a chemiluminescent acridinium ester, in their experiments. The following sections address common issues related to the impact of detergents on the this compound signal and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of detergents in an this compound based immunoassay?
A1: Detergents are primarily used in immunoassays to reduce non-specific binding (NSB) of antibodies and other proteins to the solid phase (e.g., microplate wells). This leads to a lower background signal and an improved signal-to-noise ratio. They are typically included in wash buffers and sometimes in antibody and sample diluents.
Q2: Can detergents directly affect the chemiluminescent signal of this compound?
A2: Yes, detergents can have a significant and direct impact on the light output of acridinium esters like this compound. The nature and magnitude of this effect depend on the type and concentration of the detergent. Some detergents can enhance the signal, while others may cause quenching.
Q3: Which types of detergents are recommended for use with this compound assays?
A3: Non-ionic detergents, such as Tween-20 and Triton X-100, are most commonly recommended for reducing non-specific binding in wash and assay buffers.[1] Cationic surfactants may be used in the trigger solution to enhance light emission, but are generally not used in washing or incubation steps due to potential interference with antibody-antigen binding.
Q4: Can the wrong concentration of detergent lead to problems?
A4: Absolutely. Using a detergent concentration that is too low may not effectively reduce background noise. Conversely, excessively high concentrations can inhibit the binding of the antibody to its antigen, potentially leading to weaker signals.[2] In some cases, high detergent concentrations can even strip coated antigens or antibodies from the microplate wells.
Q5: I am observing a high background in my this compound assay. Could the detergent be the cause?
A5: High background can be caused by several factors, and your detergent usage is a key area to investigate. Sub-optimal detergent concentration in your wash buffer is a common culprit. Ensure you are using a sufficient concentration (typically 0.05% to 0.1% Tween-20) and that washing steps are thorough. Also, check that your blocking step is effective, as detergents in the wash buffer are intended to remove loosely bound molecules, not to replace a proper blocking agent.
Q6: My this compound signal is weaker than expected. How might detergents be involved?
A6: A weak signal can be a result of the inhibitory effects of detergents on antibody-antigen binding, especially if the concentration is too high. Additionally, certain detergents, particularly anionic detergents like SDS, can quench the chemiluminescent signal or denature the labeled antibody. It is also important to ensure that no residual detergent from the final wash step is carried over into the trigger solution, unless a specific detergent is part of the trigger formulation to enhance the signal.
Troubleshooting Guide
| Problem | Potential Cause Related to Detergents | Recommended Solution |
| High Background Signal | Insufficient detergent concentration in wash buffer. | Increase Tween-20 or Triton X-100 concentration in the wash buffer to 0.05%-0.1%. Ensure thorough washing between steps. |
| Ineffective blocking. | While detergents help, they don't replace a primary blocking agent. Use a protein-based blocker like BSA or casein. Do not add detergent to the primary blocking buffer as it can interfere with the coating of the blocking agent. | |
| Contaminated buffers or reagents. | Prepare fresh buffers, ensuring detergents are fully dissolved to prevent micelles that can cause speckled backgrounds. | |
| Weak or No Signal | Detergent concentration in assay or wash buffer is too high, inhibiting antibody-antigen binding. | Titrate the detergent concentration downwards. Start with 0.05% Tween-20 and test lower concentrations (e.g., 0.025%, 0.01%). |
| Use of an inappropriate detergent type (e.g., anionic detergents like SDS). | Avoid using strong, denaturing detergents like SDS in your wash or assay buffers. Stick to non-ionic detergents like Tween-20 or Triton X-100. | |
| Quenching of the chemiluminescent signal. | Ensure final wash steps effectively remove all detergent before adding the trigger solution, as some detergents can interfere with the chemiluminescent reaction. | |
| High Well-to-Well Variability | Inconsistent washing due to residual detergent. | Ensure consistent and thorough washing of all wells. Automated plate washers can improve consistency. |
| Detergent not fully dissolved in buffers. | Ensure detergents are completely in solution by gentle warming and mixing to avoid aggregates that can lead to uneven background. |
Data on Detergent Impact on Acridinium Ester Signal
The following table summarizes the observed effects of different detergents on the chemiluminescent signal of acridinium ester-labeled proteins. While the exact this compound molecule was not used in this specific study, the general principles are applicable. The data is presented as the fold-increase in signal intensity compared to a control without detergent.
| Detergent | Detergent Type | Fold-Increase in Signal (Acridinium Ester-Labeled Albumin) | Fold-Increase in Signal (Acridinium Ester-Labeled Antibody) | Notes |
| CTAC (Cetyltrimethylammonium chloride) | Cationic | 42-fold | ~10-fold | Strong signal enhancer, often used in trigger solutions.[3] |
| Triton X-100 | Non-ionic | ~5-fold | 15-fold | Moderate signal enhancer and effective at reducing NSB.[3] |
| Tween-20 | Non-ionic | ~3-fold | ~5-fold | Common choice for wash buffers with a modest signal enhancement.[3] |
| Brij 35 | Non-ionic | ~4-fold | ~7-fold | Similar in effect to other non-ionic detergents. |
| SDS (Sodium dodecyl sulfate) | Anionic | ~2-fold | Signal Decrease | Generally inhibitory and should be avoided in most immunoassay steps. |
Data adapted from Bagazgoitia et al., Journal of Bioluminescence and Chemiluminescence, 1988.
Experimental Protocols
Protocol 1: General this compound Chemiluminescent Immunoassay
This protocol provides a general workflow for a sandwich immunoassay using an this compound labeled detection antibody. Optimization of concentrations and incubation times is recommended for specific applications.
-
Plate Coating:
-
Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate three times with 200 µL per well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the plate three times with Wash Buffer.
-
-
Sample/Standard Incubation:
-
Add 100 µL of standards and samples, diluted in Assay Buffer (e.g., 1% BSA in PBS with 0.05% Tween-20), to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the samples/standards.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Dilute the this compound labeled detection antibody to its optimal concentration in Assay Buffer.
-
Add 100 µL of the diluted labeled antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
-
Final Washes:
-
Aspirate the detection antibody solution.
-
Wash the plate five times with Wash Buffer to ensure removal of all unbound labeled antibody.
-
-
Signal Generation and Detection:
-
Place the microplate in a luminometer.
-
Inject the manufacturer-provided trigger solutions (typically an oxidant like hydrogen peroxide followed by a basic solution). Some trigger solutions may contain a cationic surfactant to enhance the signal.
-
Measure the relative light units (RLU) immediately. The light emission is a flash reaction, typically lasting only a few seconds.
-
Protocol 2: Optimizing Detergent Concentration in Wash Buffer
This protocol helps to determine the optimal concentration of a non-ionic detergent (e.g., Tween-20) in your wash buffer to maximize the signal-to-noise ratio.
-
Prepare a series of Wash Buffers with varying concentrations of Tween-20 (e.g., 0%, 0.01%, 0.025%, 0.05%, 0.1%, 0.2%).
-
Coat and block a microplate as described in Protocol 1.
-
Set up control wells:
-
Maximum Signal Wells: Add a high concentration of your standard.
-
Background (NSB) Wells: Add only the Assay Buffer (no standard).
-
-
Run the immunoassay as described in Protocol 1, but use the different Wash Buffer preparations for all washing steps for different sets of wells.
-
Measure the RLU for all wells.
-
Calculate the Signal-to-Noise (S/N) ratio for each detergent concentration: S/N = (RLU of Maximum Signal Wells) / (RLU of Background Wells).
-
Select the detergent concentration that provides the highest S/N ratio.
Visualizations
Caption: General workflow for an this compound based chemiluminescent immunoassay.
Caption: Troubleshooting logic for detergent-related issues in this compound assays.
Caption: this compound chemiluminescent reaction and the influence of detergents.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of surfactants on the intensity of chemiluminescence emission from acridinium ester labelled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding hydrolysis of Nsp-SA-nhs during labeling
Welcome to the technical support center for Nsp-SA-NHS and other N-hydroxysuccinimide (NHS) ester labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during bioconjugation.
Frequently Asked Questions (FAQs)
Q1: My this compound labeling efficiency is very low. What are the primary causes?
Low labeling efficiency with this compound is a common issue that can arise from several factors. The most frequent culprits are related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the biomolecule being labeled. Key areas to investigate include the pH of your reaction buffer, the temperature and duration of the incubation, the presence of competing nucleophiles in your buffers, and the integrity of the this compound reagent itself.[1]
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the this compound molecule reacts with water. This reaction cleaves the NHS ester group, rendering the this compound inactive and unable to conjugate to your target molecule.[2] This hydrolysis directly competes with the desired labeling reaction (aminolysis), and if it occurs at a high rate, it will significantly reduce the yield of your labeled product.
Q3: What is the optimal pH for an this compound labeling reaction?
The optimal pH range for NHS ester conjugation reactions is typically between 7.2 and 8.5.[2][3] A pH of 8.3 to 8.5 is often considered ideal for many applications.[3] Below pH 7.2, the primary amine groups on your protein or other biomolecule are protonated, making them poor nucleophiles and thus less reactive with the NHS ester. Conversely, at a pH above 8.5, the rate of hydrolysis of the this compound increases dramatically, which can lead to a significant loss of reactive reagent.
Q4: Which buffers are compatible with this compound labeling and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound.
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES, and borate buffers are all suitable for NHS ester labeling reactions.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the labeling reaction itself. However, they can be useful for quenching the reaction once it is complete.
Q5: How should I prepare and store my this compound reagent to prevent hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of this compound.
-
Solid Form: Store the solid this compound reagent in a cool, dry place, protected from moisture and light. A desiccator is highly recommended. For long-term storage, -20°C or -80°C is advised.
-
Stock Solutions: If you need to prepare a stock solution, use an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Prepare the stock solution immediately before use if possible. If you must store it, do so in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound labeling experiments.
Problem: Low or No Labeling
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Ensure you are using a fresh, properly stored vial of this compound. - Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. - Minimize the time the this compound is in an aqueous buffer before the addition of your biomolecule. |
| Suboptimal Reaction pH | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter. - For many applications, a pH of 8.3-8.5 is ideal. |
| Incompatible Buffer | - Confirm that your reaction buffer does not contain primary amines like Tris or glycine. - If necessary, perform a buffer exchange of your biomolecule into a compatible buffer (e.g., PBS, sodium bicarbonate) before labeling. |
| Low Biomolecule Concentration | - Increase the concentration of your protein or other target molecule. Higher concentrations favor the desired labeling reaction over hydrolysis. |
| Insufficient Molar Excess of this compound | - Increase the molar excess of this compound relative to your biomolecule. A 5- to 20-fold molar excess is a common starting point, but this may require optimization. |
Problem: Protein Precipitation During or After Labeling
| Possible Cause | Troubleshooting Steps |
| High Concentration of Organic Solvent | - Minimize the volume of DMSO or DMF used to dissolve the this compound. The final concentration of the organic solvent in the reaction mixture should typically be less than 10%. |
| Over-labeling of the Protein | - Reduce the molar excess of this compound in the reaction. - Decrease the reaction time or temperature. |
| Inherent Properties of the Labeled Protein | - If the this compound itself is hydrophobic, the resulting conjugate may have reduced solubility. Consider using a more hydrophilic linker if available. |
Quantitative Data Summary
The stability of NHS esters like this compound is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under various conditions.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 to 5 hours |
| 7.0 | Room Temperature | Significantly shorter than at 0°C |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | Significantly shorter than at pH 8.0 |
| 8.6 | 4°C | ~10 minutes |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
1. Materials:
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- This compound
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., desalting column)
2. Procedure:
Visualizations
Caption: Competing reactions of this compound: aminolysis vs. hydrolysis.
Caption: Troubleshooting workflow for low this compound labeling efficiency.
References
Technical Support Center: Optimizing Nsp-SA-nhs Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times and troubleshoot common issues encountered with Nsp-SA-nhs (Acridinium Ester) chemiluminescent immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for the this compound labeling reaction?
A1: The recommended incubation time for labeling proteins or antibodies with this compound is typically between 30 minutes to 1 hour at room temperature in the dark.[1] However, the optimal time can vary depending on the concentration of the reactants and the specific molecule being labeled.
Q2: How does incubation temperature affect the assay results?
A2: Incubation temperature is a critical parameter that influences the kinetics of antibody-antigen interactions.[2] Higher temperatures can accelerate the binding rate, potentially allowing for shorter incubation times.[2] Conversely, lower temperatures slow down the reaction and may require longer incubation periods to achieve optimal binding.[2] It is crucial to maintain a consistent temperature to ensure assay reproducibility. Extreme temperatures can lead to protein denaturation and loss of signal.
Q3: What are the key factors to consider when optimizing incubation times?
A3: Several factors should be considered to determine the optimal incubation time for your specific assay:
-
Antibody/Antigen Affinity and Concentration: Higher affinity antibodies and higher concentrations of reactants will generally require shorter incubation times to reach equilibrium.[3]
-
Assay Format: The type of immunoassay (e.g., competitive vs. sandwich) will influence the optimal incubation time.
-
Desired Sensitivity: Longer incubation times can sometimes increase the signal, but may also lead to higher background, affecting the signal-to-noise ratio.
-
Temperature: As mentioned, temperature directly impacts reaction kinetics.
Q4: How can I minimize background signal in my this compound assay?
A4: High background can be caused by several factors. Here are some strategies to minimize it:
-
Blocking: Ensure that the microplate wells are sufficiently blocked to prevent non-specific binding. You can try increasing the blocking agent concentration or the blocking time.
-
Washing: Insufficient washing is a common cause of high background. Increase the number of wash steps or the volume of wash buffer.
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Reagent Quality: Use fresh, high-quality reagents and avoid contamination. Some components in buffers, like Tween-20, can sometimes cause high background.
Troubleshooting Guides
Issue 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The incubation time may be too short for the binding reaction to reach completion. Try incrementally increasing the incubation time (e.g., in 15-30 minute intervals) to see if the signal improves. |
| Incorrect Incubation Temperature | The temperature may be too low, slowing down the reaction. Ensure your incubator is calibrated and set to the optimal temperature for your assay (often 37°C for immunoassays). |
| Reagent Issues | One or more of your reagents (e.g., this compound label, antibodies, substrate) may have expired or been stored improperly. Check the expiration dates and storage conditions of all reagents. |
| Low Antibody/Antigen Concentration | The concentration of your capture or detection antibody, or the antigen itself, may be too low. Try increasing the concentration of the limiting reagent. |
| Enzyme Inactivation | If your assay involves an enzyme-conjugated secondary antibody, the enzyme activity may be compromised. Avoid using buffer components that can inhibit enzyme activity. |
Issue 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent (e.g., increase BSA concentration, or switch to non-fat dry milk or a commercial blocking buffer) or increase the blocking incubation time and temperature. |
| Inadequate Washing | Unbound antibodies and other reagents may not be effectively removed. Increase the number of wash cycles, the volume of wash buffer, and the soaking time during washes. |
| Excessive Antibody Concentration | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that gives a good signal-to-noise ratio. |
| Cross-Reactivity | The antibodies may be cross-reacting with other molecules in the sample. Use highly specific monoclonal antibodies if possible. Adding a non-ionic detergent like Tween-20 to the wash buffer can sometimes help reduce non-specific binding. |
| Contaminated Reagents or Equipment | Contamination can introduce substances that generate a background signal. Use fresh buffers and sterile equipment. |
Issue 3: Poor Reproducibility/High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Incubation Times | Even small variations in incubation times between wells or plates can lead to significant differences in results. Use a multichannel pipette and a timer to ensure consistent timing. |
| Temperature Fluctuations | Inconsistent temperatures across the microplate (the "edge effect") can cause variability. Ensure the plate is evenly warmed and consider using a water bath or a temperature-controlled incubator. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of reagents can lead to high variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Improper Mixing | Inadequate mixing of reagents in the wells can result in an uneven reaction. Gently tap the plate or use a plate shaker to ensure thorough mixing. |
| Reagent Batch-to-Batch Variation | Different lots of antibodies or other reagents can have slightly different performance characteristics. Qualify new lots of reagents before use in critical experiments. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time
This protocol describes a method for determining the optimal incubation time for the antibody-antigen binding step in a sandwich this compound immunoassay.
-
Plate Coating: Coat a 96-well white microplate with the capture antibody at its optimal concentration and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature or 37°C.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add your samples and standards to the wells.
-
Time-Course Incubation: Add the this compound labeled detection antibody. Incubate the plate for a series of different time points (e.g., 30, 45, 60, 90, 120 minutes) at a constant temperature (e.g., 37°C).
-
Washing: Wash the plate thoroughly to remove unbound detection antibody.
-
Signal Detection: Add the chemiluminescent substrate and immediately measure the relative light units (RLU) using a luminometer.
-
Data Analysis: Plot the RLU values against the incubation time. The optimal incubation time is typically the point at which the signal plateaus, providing the best balance between signal intensity and assay time.
Protocol 2: Optimizing Incubation Temperature
This protocol helps determine the optimal incubation temperature for the antibody-antigen interaction.
-
Prepare Plates: Prepare several 96-well plates as described in Protocol 1 (steps 1-5).
-
Temperature Incubation: Add the this compound labeled detection antibody. Incubate each plate at a different temperature (e.g., room temperature (~25°C), 37°C, and 42°C) for a fixed, predetermined incubation time.
-
Washing: After incubation, wash the plates as described previously.
-
Signal Detection: Add the chemiluminescent substrate and measure the RLU.
-
Data Analysis: Compare the signal-to-noise ratio at each temperature. The optimal temperature will yield the highest signal-to-noise ratio. Be cautious of very high temperatures as they can denature the antibodies.
Data Presentation
Table 1: Illustrative Example of Incubation Time Optimization
| Incubation Time (minutes) | Average RLU (Signal) | Average RLU (Background) | Signal-to-Noise Ratio (S/N) |
| 30 | 500,000 | 10,000 | 50 |
| 45 | 850,000 | 12,000 | 71 |
| 60 | 1,200,000 | 15,000 | 80 |
| 90 | 1,400,000 | 25,000 | 56 |
| 120 | 1,450,000 | 40,000 | 36 |
This table shows hypothetical data to illustrate that while a longer incubation can increase the signal, it might also increase the background, leading to a decrease in the signal-to-noise ratio after an optimal point.
Table 2: Illustrative Example of Incubation Temperature Optimization
| Incubation Temperature (°C) | Average RLU (Signal) | Average RLU (Background) | Signal-to-Noise Ratio (S/N) |
| 25 (Room Temp) | 900,000 | 13,000 | 69 |
| 37 | 1,250,000 | 16,000 | 78 |
| 42 | 1,100,000 | 30,000 | 37 |
This table provides an example of how a moderate increase in temperature can improve the signal-to-noise ratio, while excessive heat can be detrimental.
Visualizations
Caption: A typical experimental workflow for an this compound sandwich immunoassay.
References
Technical Support Center: Nsp-SA-NHS Stability and the Potential Role of Antioxidants
Welcome to the technical support center for Nsp-SA-NHS (N-succinimidyl-9-acridiniumyl-10-sulfopropyl ester). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to address common issues encountered during its use in chemiluminescent immunoassays and other labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemiluminescent acridinium ester that is widely used as a labeling reagent.[1][2][3] Its primary application is in immunoassays, where it is conjugated to proteins, antibodies, antigens, or nucleic acids to enable highly sensitive detection through a light-emitting reaction.[1][3]
Q2: What are the key factors affecting the stability of this compound?
The stability of this compound is primarily affected by:
-
pH: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. The rate of hydrolysis increases significantly with increasing pH.
-
Moisture: this compound is moisture-sensitive and should be stored in a desiccated environment. Exposure to moisture can lead to hydrolysis of the NHS ester, rendering it inactive for conjugation.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to store this compound at low temperatures.
-
Light: The acridinium core of the molecule can be sensitive to light. To prevent photobleaching and degradation, it is recommended to protect this compound from light during storage and handling.
-
Oxidizing agents: The acridinium ester can be unstable in oxidizing environments, which can lead to its degradation and a loss of chemiluminescent signal.
Q3: How should I store this compound?
For optimal stability, this compound powder should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture and light. Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: Can antioxidants improve the stability of this compound?
While there is no direct published research specifically on the effect of antioxidants on this compound stability, the chemical nature of the molecule suggests a potential benefit. The acridinium ester core can be susceptible to oxidative degradation. Antioxidants are known to scavenge reactive oxygen species (ROS) which can cause such degradation. Therefore, the addition of antioxidants could potentially protect the acridinium ester from oxidative damage and preserve its chemiluminescent properties. However, experimental validation is required to confirm this and to determine the optimal type and concentration of antioxidant to use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no chemiluminescent signal after labeling | 1. Hydrolysis of this compound: The NHS ester may have been hydrolyzed due to exposure to moisture or inappropriate buffer pH. 2. Inefficient labeling: The concentration of the molecule to be labeled might be too low, or the reaction conditions (pH, temperature, time) may not be optimal. 3. Degradation of the acridinium ester: The labeled conjugate may have been exposed to light or oxidizing agents. | 1. Use fresh, properly stored this compound. Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. 2. Optimize the molar ratio of this compound to your target molecule. Ensure the pH of the reaction buffer is optimal for the primary amine of your target molecule to be deprotonated and reactive. 3. Protect the labeled conjugate from light and avoid the presence of strong oxidizing agents in your buffers. |
| High background signal | 1. Excess unbound this compound: Incomplete removal of unbound this compound after the labeling reaction. 2. Non-specific binding: The labeled conjugate may be binding non-specifically to the assay surface. | 1. Purify the labeled conjugate thoroughly using dialysis, size-exclusion chromatography, or another appropriate method to remove all unbound label. 2. Use appropriate blocking agents in your assay to prevent non-specific binding. |
| Inconsistent results between experiments | 1. Variability in this compound activity: The this compound stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles. 2. Inconsistent reaction conditions: Minor variations in pH, temperature, or incubation time can affect the labeling efficiency. | 1. Prepare fresh stock solutions of this compound for each set of experiments or use freshly opened vials. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Carefully control and monitor all reaction parameters. |
Data on this compound Stability
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | 4 | 30-60 minutes |
| 8.6 | 4 | ~10 minutes |
| 7.5 | 25 | ~2-3 hours |
| 8.5 | 25 | ~30 minutes |
Note: This data is generalized for NHS esters and should be used as a guideline. The actual stability of this compound may vary depending on the specific buffer components and other experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Preparation of Reagents:
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5-8.0) at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for your specific application, but a starting point of a 10- to 20-fold molar excess of the label is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a size-exclusion chromatography column.
-
Protocol 2: Assessing the Stability of this compound (Hydrolysis Assay)
This protocol allows for the indirect measurement of this compound stability by quantifying the amount of hydrolyzed NHS ester.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).
-
(Optional) Prepare buffer solutions containing the antioxidant of interest at various concentrations.
-
-
Hydrolysis Reaction:
-
Add a small aliquot of the this compound stock solution to each buffer to a final concentration of approximately 0.1-0.5 mM.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
-
Measurement of Hydrolysis:
-
At various time points, take an aliquot of the reaction mixture and measure the absorbance at 260 nm. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at this wavelength.
-
An increase in absorbance at 260 nm over time indicates the progression of hydrolysis.
-
The rate of hydrolysis can be calculated from the change in absorbance over time.
-
Visualizations
Caption: Competing reaction pathways for this compound: desired aminolysis versus undesired hydrolysis.
Caption: A typical experimental workflow for labeling a protein with this compound.
Caption: A proposed mechanism for how antioxidants might protect this compound from oxidative degradation.
References
Validation & Comparative
A Head-to-Head Comparison of Nsp-SA-nhs and Luminol Chemiluminescent Probes
For researchers, scientists, and drug development professionals seeking the optimal chemiluminescent signaling molecule, understanding the nuances of available options is critical. This guide provides a comprehensive comparison of Nsp-SA-nhs, a prominent acridinium ester, and the widely-used luminol. The following analysis, supported by experimental data and protocols, will aid in the selection of the most appropriate probe for your research needs.
In the realm of high-sensitivity assays, chemiluminescence stands out for its ability to detect minute quantities of target molecules. At the forefront of this technology are two key players: this compound (and acridinium esters in general) and luminol. While both generate light through chemical reactions, their underlying mechanisms, performance characteristics, and ideal applications differ significantly. Acridinium esters are reported to have a chemiluminescence efficiency five times or more greater than that of luminol[1].
Quantitative Performance at a Glance
A direct quantitative comparison reveals the superior sensitivity of this compound and other acridinium esters over luminol-based systems. This is largely attributed to a higher quantum yield and a simpler reaction mechanism that results in a lower background signal.
| Feature | This compound (Acridinium Ester) | Luminol |
| Chemiluminescence Type | Direct | Indirect (Enzyme-catalyzed) |
| Quantum Yield | Several percent[2] | ~1.23-1.25% |
| Reaction Time | Very fast (light emission within 2-5 seconds)[3][4] | Slower, dependent on enzyme kinetics |
| Catalyst Required | No | Yes (typically Horseradish Peroxidase - HRP) |
| Enhancers Required | No | Yes (for optimal signal) |
| Signal-to-Noise Ratio | High | Moderate (can be affected by catalyst and enhancer background) |
| Limit of Detection (LOD) | Application-dependent, can reach attomole levels (10⁻¹⁹ mole)[2] | Application-dependent |
Delving into the Signaling Pathways
The fundamental difference in how this compound and luminol produce light is key to understanding their performance characteristics.
This compound: A Direct and Rapid Flash
This compound, an acridinium ester, undergoes a direct chemiluminescence reaction. The process is initiated by the addition of an alkaline hydrogen peroxide solution, which triggers a rapid oxidation of the acridinium ring. This leads to the formation of an excited N-methylacridone, which, upon relaxing to its ground state, emits a flash of light. The entire process is completed within seconds and does not require a catalyst, leading to a clean signal with minimal background.
Caption: this compound direct chemiluminescence pathway.
Luminol: An Enzyme-Mediated Glow
Luminol's light emission is an indirect process that relies on enzymatic catalysis, typically by horseradish peroxidase (HRP). In the presence of an oxidizing agent like hydrogen peroxide, HRP catalyzes the oxidation of luminol. This reaction is often enhanced by the addition of chemical enhancers to increase the light output. The multi-component nature of this system can sometimes contribute to a higher background signal compared to the direct pathway of acridinium esters.
Caption: Luminol indirect chemiluminescence pathway.
Experimental Protocols
To provide a practical understanding of how these probes are used, the following are generalized protocols for a chemiluminescent immunoassay (CLIA).
This compound Direct Chemiluminescent Immunoassay Protocol
This protocol outlines a direct CLIA where the detection antibody is labeled with this compound.
-
Coating: A capture antibody specific to the target analyte is immobilized on the surface of a microplate well.
-
Blocking: The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.
-
Sample Incubation: The sample containing the analyte is added to the well and incubated to allow the analyte to bind to the capture antibody.
-
Detection Antibody Incubation: An this compound labeled detection antibody, also specific to the analyte, is added and incubated, forming a "sandwich" complex.
-
Washing: The well is washed to remove any unbound labeled antibody.
-
Signal Generation: A trigger solution containing alkaline hydrogen peroxide is added to the well.
-
Detection: The resulting flash of light is immediately measured by a luminometer.
Luminol-HRP Indirect Chemiluminescent Immunoassay Protocol
This protocol describes an indirect CLIA using an HRP-conjugated secondary antibody and a luminol-based substrate.
-
Coating and Blocking: Similar to the this compound protocol, the microplate wells are coated with a capture antibody and then blocked.
-
Sample and Primary Antibody Incubation: The sample is added, followed by a primary detection antibody specific to the analyte.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that binds to the primary antibody is added and incubated.
-
Washing: The well is washed to remove unbound HRP-conjugated secondary antibody.
-
Substrate Addition: A solution containing luminol, hydrogen peroxide, and an enhancer is added to the well.
-
Detection: The sustained glow of light is measured by a luminometer.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the sensitivity of this compound and luminol in a sandwich immunoassay format.
Caption: Workflow for comparing this compound and luminol sensitivity.
Conclusion
For applications demanding the highest sensitivity, a wide dynamic range, and rapid results, this compound and other acridinium esters present a compelling choice. The direct, catalyst-free chemiluminescence mechanism minimizes background interference, leading to a superior signal-to-noise ratio. While luminol-based systems are well-established and cost-effective, they are generally less sensitive and involve a more complex reaction with additional components that can affect performance. The choice between these two powerful tools will ultimately depend on the specific requirements of the assay, including the desired level of sensitivity, throughput, and cost considerations.
References
- 1. What are the advantages of acridine esters compared with other chemiluminescent reagents [vacutaineradditives.com]
- 2. What Other Than Acridinium Esters? Computational Search for New Acridinium-Based Chemiluminogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 4. The difference between acridinium ester and luminol in chemiluminescence [vacutaineradditives.com]
A Head-to-Head Comparison: Nsp-SA-nhs vs. HRP-Based Chemiluminescence for Sensitive Analyte Detection
For researchers, scientists, and drug development professionals, the selection of an appropriate detection method is paramount to the success of immunoassays. Chemiluminescence stands out for its high sensitivity and broad dynamic range. Within this sphere, two major systems dominate: the direct chemiluminescence of acridinium esters, such as Nsp-SA-nhs, and the enzyme-catalyzed chemiluminescence of horseradish peroxidase (HRP) substrates like luminol. This guide provides an objective, data-driven comparison to aid in selecting the optimal system for your research needs.
Core Principles: A Tale of Two Signals
This compound (Acridinium Ester): Direct "Flash" Chemiluminescence
This compound is a member of the acridinium ester family of chemiluminescent molecules. The light-generating mechanism is a direct chemical reaction that does not require an enzyme. In the presence of an alkaline hydrogen peroxide solution, the acridinium ester is oxidized, forming a highly unstable dioxetanone intermediate. This intermediate rapidly decomposes, releasing energy as a photon of light.[1] This process results in a rapid and intense burst of light, often referred to as a "flash" reaction, which is typically complete within a few seconds.[2] The simplicity of this direct reaction, without the need for an enzyme, streamlines the assay workflow.[1][3]
HRP-Based Chemiluminescence: Catalytic "Glow" Signal Amplification
In this system, Horseradish Peroxidase (HRP) is conjugated to a detection molecule, typically a secondary antibody. The signal is generated when HRP catalyzes the oxidation of a chemiluminescent substrate, most commonly luminol, in the presence of hydrogen peroxide.[2] This reaction produces an excited-state intermediate that emits light as it decays. To enhance the signal intensity and duration, "enhancers" are often included in the substrate solution, a technique known as Enhanced Chemiluminescence (ECL). A single HRP enzyme molecule can catalyze the conversion of many substrate molecules, leading to significant signal amplification over time. This results in a more sustained light emission, often described as a "glow" signal, which can last from minutes to hours.
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the key steps in each signaling pathway.
Caption: this compound "Flash" Chemiluminescence Pathway.
Caption: HRP-Based "Glow" Chemiluminescence Pathway.
Performance Comparison: A Quantitative Overview
The choice between this compound and HRP-based systems often depends on the specific requirements of the assay, such as the need for ultimate sensitivity versus a prolonged signal for imaging. The following table summarizes key performance metrics based on available literature.
(Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differences in experimental conditions, analytes, and assay formats. It is intended to provide a general performance overview.)
| Performance Metric | This compound (Acridinium Ester) | HRP-Based (ECL) | Rationale & References |
| Sensitivity (LOD) | Excellent (attomole to picogram range) | Good to Excellent (picogram to femtogram range) | Acridinium esters exhibit high quantum yields and low background, leading to exceptional sensitivity. HRP systems provide significant signal amplification, also enabling high sensitivity. |
| Signal Type | Flash | Glow | The reaction is a rapid burst of light emission. The enzymatic reaction produces a sustained light output. |
| Signal Duration | Very short (< 5 seconds) | Long (minutes to hours) | The unstable intermediate decomposes rapidly. The enzymatic turnover provides a continuous generation of the light-emitting product. |
| Assay Time | Very Fast | Slower | Fewer incubation steps are required. Requires an additional substrate incubation step. |
| Workflow Simplicity | Simpler (fewer steps) | More Complex (additional steps) | Does not require substrate incubation or stop solutions. Involves substrate addition and incubation. |
| Enzyme Requirement | No | Yes (HRP) | Direct chemical reaction. Signal generation is enzyme-catalyzed. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key experiments using both this compound and HRP-based systems.
Protocol 1: this compound Labeling of Antibodies and Chemiluminescent Immunoassay (CLIA)
This protocol outlines the general steps for labeling an antibody with this compound and performing a sandwich CLIA.
Materials:
-
Antibody to be labeled (e.g., IgG)
-
This compound
-
Dry, amine-free solvent (e.g., DMF or DMSO)
-
Labeling Buffer (e.g., 0.1 M Phosphate buffer with 0.15 M NaCl, pH 8.0)
-
Gel Filtration Column (e.g., Sephadex G-25)
-
Column Buffer
-
Microplate (white, opaque) coated with capture antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Trigger Solutions (Solution A: e.g., 0.1 M HNO₃ and 2% Triton-100; Solution B: e.g., 0.25 M NaOH with 0.2% H₂O₂)
-
Luminometer
Procedure:
-
Antibody Preparation: Prepare the antibody solution in Labeling Buffer.
-
This compound Solution Preparation: Dissolve this compound in the dry solvent immediately before use.
-
Labeling Reaction: Add the this compound solution to the antibody solution. The molar ratio of this compound to antibody should be optimized, but a starting point of 20:1 is common. Incubate at room temperature in the dark for 30 minutes to 1 hour.
-
Purification: Separate the labeled antibody from unreacted this compound using a gel filtration column equilibrated with Column Buffer. Collect fractions and identify those containing the labeled antibody.
-
CLIA Procedure: a. Add 100 µL of the sample or standard to each well of the capture antibody-coated microplate. b. Incubate for 1-2 hours at 37°C. c. Wash the wells three times with Wash Buffer. d. Add 100 µL of the this compound-labeled detection antibody, diluted in Assay Buffer, to each well. e. Incubate for 1 hour at 37°C. f. Wash the wells five times with Wash Buffer. g. Place the microplate in a luminometer. h. Inject Trigger Solution A followed immediately by Trigger Solution B. i. Measure the light emission (Relative Light Units, RLU) for 1-5 seconds.
Protocol 2: HRP-Based Enhanced Chemiluminescence (ECL) Western Blot
This protocol provides a standard procedure for detecting a protein of interest via Western blot using an HRP-conjugated secondary antibody and an ECL substrate.
Materials:
-
Blotted membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody (specific to the protein of interest)
-
HRP-conjugated Secondary Antibody (specific to the primary antibody species)
-
Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Substrate (typically a two-component system: luminol/enhancer solution and peroxide solution)
-
Imaging system (X-ray film or CCD camera-based imager)
Procedure:
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with agitation.
-
Final Washing: Wash the membrane thoroughly (e.g., three to five times for 5-10 minutes each) with Wash Buffer to remove unbound secondary antibody.
-
Substrate Incubation: Prepare the ECL substrate working solution by mixing the two components according to the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5 minutes.
-
Signal Detection: Remove the membrane from the substrate, drain excess liquid, and place it in a plastic wrap or sheet protector. Expose the membrane to X-ray film or capture the image using a CCD imager.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical immunoassay, highlighting the key differences in the detection stage between the two systems.
Caption: Comparative Immunoassay Workflow.
Conclusion: Choosing the Right Tool for the Job
Both this compound and HRP-based chemiluminescence are powerful technologies for sensitive analyte detection. The optimal choice depends on the specific demands of the application.
Choose this compound (Acridinium Esters) when:
-
Speed is paramount: The rapid kinetics and streamlined workflow are ideal for high-throughput, automated platforms.
-
Ultimate sensitivity is required: The high quantum efficiency and low background often provide the lowest limits of detection.
-
Workflow simplicity is a priority: The elimination of substrate incubation steps reduces complexity and potential for error.
Choose HRP-Based Chemiluminescence when:
-
A longer signal duration is needed: The "glow" luminescence is advantageous for applications requiring multiple exposures or imaging with less sophisticated equipment.
-
Cost is a primary concern: HRP and its substrates are generally less expensive.
-
Established protocols are preferred: HRP-based ELISA and Western blotting are well-established techniques with a vast body of literature and troubleshooting resources.
By understanding the fundamental principles, performance characteristics, and procedural differences outlined in this guide, researchers can make an informed decision, optimizing their immunoassays for sensitivity, speed, and reliability.
References
A Comparative Guide to Detection Technologies in Immunoassays: Alternatives to Acridinium Esters
For researchers, scientists, and drug development professionals, the choice of a detection label in an immunoassay is a critical decision that directly impacts assay sensitivity, speed, and workflow efficiency. While acridinium esters have set a high standard with their direct "flash" chemiluminescence, a variety of powerful alternatives exist, each with distinct advantages. This guide provides an objective comparison of acridinium esters with other leading detection technologies, supported by performance data and detailed experimental protocols to inform your selection process.
Core Principles of Competing Detection Systems
The primary alternatives to acridinium esters can be broadly categorized into enzymatic chemiluminescence and electrochemiluminescence, each employing a different mechanism to generate a light signal.
1. Direct Chemiluminescence: Acridinium Esters Acridinium esters are molecules that generate light through a direct, non-enzymatic chemical reaction.[1] When a trigger solution, typically containing hydrogen peroxide in an alkaline buffer, is introduced, the acridinium ester is oxidized.[1][2] This reaction forms an unstable dioxetanone intermediate that rapidly decomposes, releasing energy as a photon.[1] The result is a swift and intense burst of light, known as a "flash" reaction, which completes within seconds.[2] A key advantage of this method is its simplicity, as it requires no enzymatic catalyst.
References
A Comparative Guide to the Quantum Yield of Chemiluminescent Probes
For Researchers, Scientists, and Drug Development Professionals
Chemiluminescence, the emission of light from a chemical reaction, is a cornerstone of modern bioanalytical assays, offering exceptional sensitivity and a wide dynamic range. The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which represents the ratio of emitted photons to the number of reacting molecules. A higher quantum yield translates to a brighter signal, enabling the detection of lower analyte concentrations. This guide provides an objective comparison of the quantum yields of three major classes of chemiluminescent probes: luminol and its derivatives, acridinium esters, and 1,2-dioxetanes, supported by experimental data and detailed methodologies.
Performance Comparison of Chemiluminescent Probes
The choice of a chemiluminescent probe is critical for assay development, directly impacting sensitivity and performance. The following table summarizes the reported quantum yields for luminol, acridinium esters, and 1,2-dioxetanes under various conditions. It is important to note that direct comparison of quantum yields can be challenging as the values are highly dependent on the specific reaction environment, including solvent, pH, and the presence of catalysts or enhancers.
| Chemiluminescent Probe | Typical Quantum Yield (ΦCL) | Conditions | Key Characteristics |
| Luminol | ~0.01 - 0.05[1][2] | Aqueous alkaline solution (pH 11-13) with H₂O₂ and a catalyst (e.g., peroxidase, metal ions)[1][3] | Catalyst-dependent, stable signal, widely used as a standard[4] |
| Up to 0.09 | Aprotic solvents (e.g., DMSO) | Higher quantum yield in non-aqueous environments | |
| Acridinium Esters | ~0.02 - 0.07 (up to 7%) | Aqueous alkaline solution with H₂O₂ | Fast "flash" kinetics, no catalyst required, high signal-to-noise ratio |
| 1,2-Dioxetanes | Highly variable, can be >0.25 (25%) | Triggered by chemical or enzymatic cleavage | Triggerable emission, long-lived "glow" emission, quantum yield highly dependent on structure and environment |
Signaling Pathways and Reaction Mechanisms
The distinct chemiluminescent properties of these probes arise from their unique reaction pathways that lead to the formation of an electronically excited intermediate, which then emits light upon relaxation to the ground state.
Luminol Chemiluminescence
The chemiluminescence of luminol is a well-studied process that typically requires an oxidant, a base, and a catalyst. The reaction proceeds through the formation of a luminol dianion, which is then oxidized to form an unstable endoperoxide. This intermediate decomposes, releasing nitrogen gas and forming an excited-state 3-aminophthalate, which is the light-emitting species.
References
A Comparative Guide to Nsp-SA-NHS and TR-FRET Labels: Signal-to-Noise Ratio and Performance in Immunoassays
For researchers, scientists, and drug development professionals, the choice of detection label is a critical determinant of immunoassay performance. This guide provides an objective comparison of two powerful labeling technologies: the chemiluminescent acridinium ester Nsp-SA-NHS and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) labels, with a focus on their respective signal-to-noise ratios and overall assay performance.
This comparison delves into the fundamental principles of each technology, presents available quantitative data from various studies, and provides detailed experimental protocols to assist researchers in selecting the optimal label for their specific application.
Core Principles: Direct Chemiluminescence vs. Time-Resolved FRET
The fundamental difference between this compound and TR-FRET labels lies in their signal generation mechanisms. This compound is a chemiluminescent label that produces light through a direct, rapid chemical reaction. In contrast, TR-FRET is a fluorescence-based detection method that relies on the transfer of energy between two fluorophores over time.
This compound (Acridinium Ester) Chemiluminescence
This compound is an N-hydroxysuccinimide (NHS) ester-activated acridinium sulfonamide that covalently couples to primary amines on proteins, antibodies, or other biomolecules. The signal is generated by a chemical reaction triggered by the addition of an oxidizing agent (like hydrogen peroxide) under alkaline conditions. This leads to the formation of an excited-state N-methylacridone, which upon decaying to its ground state, releases a photon of light. This process results in a rapid and intense flash of light, typically lasting for a few seconds. A key advantage of this direct chemiluminescence is the absence of a need for an enzymatic cascade, simplifying the reaction kinetics.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET technology combines the principles of Förster Resonance Energy Transfer (FRET) with time-resolved fluorescence detection.[2] It involves a donor and an acceptor fluorophore. The donor is typically a lanthanide chelate, such as Europium (Eu³⁺) or Terbium (Tb³⁺), which has a long fluorescence lifetime (microseconds to milliseconds). The acceptor is a conventional fluorophore with a short fluorescence lifetime (nanoseconds).
When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor with a light source (e.g., a flash lamp or laser) results in energy transfer to the acceptor, which then emits light at its specific wavelength. The key innovation of TR-FRET is the introduction of a time delay (typically 50-150 microseconds) between the excitation pulse and the measurement of the fluorescence signal. This delay allows the short-lived background fluorescence from the sample matrix and unbound acceptor to decay, resulting in a measurement of the long-lived FRET signal with a significantly improved signal-to-noise ratio.[3][4]
Performance Comparison: Signal-to-Noise Ratio and Sensitivity
| Feature | This compound (Acridinium Ester) | TR-FRET (e.g., Europium Chelate) |
| Signal Generation | Direct Chemiluminescence (Flash) | Time-Resolved Fluorescence Resonance Energy Transfer |
| Signal-to-Noise (S/N) Ratio | High, due to low background in the absence of the trigger.[5] | Very High, due to time-gated detection that minimizes background fluorescence. |
| Signal-to-Background (S/B) Ratio | Generally high. | Consistently high, with reported values often exceeding 10, 20, or even 100 in optimized assays. |
| Limit of Detection (LOD) | High sensitivity, with reported LODs in the picogram to nanogram per milliliter (pg/mL to ng/mL) range. For example, an assay for Hepatitis B surface antigen reported an LOD of 0.05 IU/mL. An ultrasensitive assay for cardiac troponin I achieved an LOD of 0.116 pg/mL. | High sensitivity, with reported LODs in the picogram to nanogram per milliliter (pg/mL) range. A TR-FRET-based immunoassay for cardiac troponin I reported an LOD of 97 pg/mL. An assay for procalcitonin reported a limit of quantification of 0.096 ng/mL. |
| Assay Format | Typically heterogeneous (requires wash steps). | Homogeneous (no-wash, mix-and-read format). |
| Assay Speed | Rapid signal generation (seconds), but overall assay time depends on incubation and wash steps. | "Mix-and-read" format can be faster overall due to the elimination of wash steps. |
| Instrumentation | Luminometer. | TR-FRET compatible plate reader with a time-resolved fluorescence detection mode. |
| Interference | Less susceptible to interference from fluorescent compounds in the sample. | The ratiometric measurement and time-resolved detection minimize interference from autofluorescent compounds. |
Signaling Pathways and Experimental Workflows
To visualize the principles and steps involved in each assay, the following diagrams are provided.
This compound Chemiluminescent Immunoassay
TR-FRET Immunoassay
Experimental Protocols
The following are generalized protocols for performing a sandwich immunoassay using either this compound or a Europium-based TR-FRET label.
Protocol 1: Sandwich Immunoassay using this compound
Materials:
-
This compound labeled detection antibody
-
Capture antibody
-
Analyte standard and samples
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
Trigger Solutions (e.g., Solution A: Hydrogen Peroxide; Solution B: Sodium Hydroxide)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of analyte standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the this compound labeled detection antibody in Assay Buffer and add 100 µL to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate 5 times with Wash Buffer to remove unbound labeled antibody.
-
Signal Detection: Place the plate in a luminometer. Inject Trigger Solution A followed by Trigger Solution B according to the instrument's protocol. Measure the chemiluminescent signal (Relative Light Units, RLU) immediately. The signal is typically a flash of light lasting a few seconds.
Protocol 2: Homogeneous Sandwich Immunoassay using Europium-based TR-FRET
Materials:
-
Europium (Eu³⁺) labeled donor antibody
-
Acceptor fluorophore-labeled antibody
-
Analyte standard and samples
-
TR-FRET Assay Buffer
-
White, low-volume 384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the Eu³⁺-labeled donor antibody and the acceptor-labeled antibody in TR-FRET Assay Buffer.
-
Assay Reaction: In a 384-well microplate, add the following in order:
-
Analyte standards or samples.
-
Eu³⁺-labeled donor antibody solution.
-
Acceptor-labeled antibody solution. The final assay volume is typically 20 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes to several hours) to allow for the formation of the immunocomplex. The plate should be protected from light.
-
Signal Detection: Place the microplate in a TR-FRET plate reader.
-
Set the excitation wavelength (typically 320-340 nm).
-
Set the emission wavelengths for the donor (e.g., 615 nm for Europium) and the acceptor (e.g., 665 nm).
-
Set the time delay (e.g., 50-150 µs) and the measurement window (e.g., 100-400 µs).
-
-
Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. This ratiometric measurement helps to normalize for variations in pipetting and reagent concentrations.
Conclusion
Both this compound and TR-FRET labels offer high sensitivity for the detection of biomolecules in immunoassays. The choice between these two technologies will depend on the specific requirements of the assay.
-
This compound is a robust chemiluminescent label that provides a very strong, albeit brief, signal. It is an excellent choice for assays where high sensitivity is paramount and a luminometer is available. The primary drawback is the requirement for wash steps, which can increase assay time and variability.
-
TR-FRET technology, particularly with lanthanide chelates like Europium, excels in providing a very high signal-to-noise ratio due to its time-gated detection methodology. This makes it exceptionally well-suited for high-throughput screening and assays with complex sample matrices where background fluorescence can be a major issue. The homogeneous, "mix-and-read" format simplifies the workflow, reduces assay time, and is amenable to automation and miniaturization.
For researchers prioritizing the highest possible signal-to-noise ratio, robustness against interferences, and a simplified, no-wash workflow, TR-FRET labels are generally the superior choice. However, for applications where the instrumentation for TR-FRET is not available, or for established assays utilizing chemiluminescence, This compound remains a highly sensitive and reliable option. Ultimately, the selection should be based on a careful consideration of the assay's specific needs for sensitivity, throughput, and the available instrumentation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 3. Immunoassay System Based on the Technology of Time-Resolved Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbiabiosciences.com [columbiabiosciences.com]
- 5. cdn0.scrvt.com [cdn0.scrvt.com]
A Head-to-Head Battle: Nsp-SA-NHS-based Chemiluminescent Immunoassay vs. Traditional ELISA for Small Molecule Detection
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of small molecules is a critical aspect of various analytical workflows. While the Enzyme-Linked Immunosorbent Assay (ELISA) has long been a staple in this domain, newer technologies like the Nsp-SA-NHS-based chemiluminescent immunoassay (CLIA) offer compelling alternatives. This guide provides an objective comparison of these two powerful immunoassay platforms, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The fundamental principle of both immunoassays lies in the specific recognition of a target analyte by antibodies.[1] However, they differ significantly in their signal generation and detection methods, which in turn impacts their performance characteristics such as sensitivity, speed, and cost.[2][3] This comparison will focus on the detection of the small molecule Bisphenol A (BPA) as a representative example to highlight the practical differences between the two techniques.
Performance Characteristics: A Quantitative Comparison
The selection of an immunoassay often hinges on its performance metrics. The following tables summarize the key validation parameters for an this compound-based CLIA and a traditional competitive ELISA for the detection of Bisphenol A.
| Validation Parameter | This compound based CLIA for BPA | Competitive ELISA for BPA | Reference |
| Linear Range | 0.4 - 5 ng/mL | 1 - 1000 ng/mL | [4][5] |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 - 0.1 ng/mL | |
| IC50 (50% Inhibitory Concentration) | 2.3 ng/mL | Not explicitly stated, but within the linear range | |
| Precision (Intra-assay %CV) | Not explicitly stated | 6.2% - 9.8% | |
| Precision (Inter-assay %CV) | Not explicitly stated | 10.1% - 12.6% | |
| Recovery | Not explicitly stated | 90.8% - 114% | |
| Specificity/Cross-reactivity | High specificity for BPA demonstrated | Low cross-reactivity with other phenols (<1%) |
Table 1: Performance Comparison of this compound CLIA and Competitive ELISA for Bisphenol A Detection.
| General Assay Characteristic | This compound based CLIA | Competitive ELISA | Reference |
| Principle | Competitive, Chemiluminescent | Competitive, Colorimetric | |
| Assay Time | Faster due to rapid chemiluminescent reaction | Longer due to substrate incubation times | |
| Sensitivity | Generally higher due to signal amplification | Good, but can be limited for low-abundance analytes | |
| Cost | Reagents and instrumentation can be more expensive | Generally more cost-effective | |
| Instrumentation | Luminometer | Spectrophotometer (ELISA plate reader) |
Table 2: General Comparison of this compound CLIA and Competitive ELISA.
Signaling Pathways and Methodological Workflow
To visualize the underlying mechanisms and experimental steps, the following diagrams illustrate the signaling pathways and workflows for both the this compound based CLIA and a competitive ELISA.
Caption: Signaling pathway of a competitive this compound based CLIA.
Caption: Signaling pathway of a competitive ELISA.
Caption: Comparison of experimental workflows for this compound CLIA and Competitive ELISA.
Detailed Experimental Protocols
The following are representative protocols for the validation of an this compound-based CLIA and a competitive ELISA for the detection of a small molecule like Bisphenol A.
This compound based Chemiluminescent Immunoassay Protocol
This protocol is a direct competitive CLIA for the quantification of Bisphenol A.
-
Plate Coating: Coat a 96-well white microplate with a rabbit anti-mouse IgG polyclonal antibody at an optimized concentration (e.g., 100 µL/well in PBS) and incubate for 2 hours at 37°C.
-
Washing: Wash the plate four times with PBST (PBS with 0.05% Tween 20).
-
Blocking: Block the plate with 5% non-fat milk in PBS (340 µL/well) for 2 hours at 37°C.
-
Washing: Wash the plate four times with PBST.
-
Competitive Reaction: Add 50 µL of the BPA standard or sample, 50 µL of anti-BPA monoclonal antibody, and 50 µL of this compound labeled BPA-BSA conjugate to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the plate four times with PBST.
-
Signal Generation and Detection: Place the plate in a chemiluminescence instrument. Inject trigger solutions (e.g., solution A and B containing an oxidizing agent) and immediately measure the relative light units (RLU). The light intensity is inversely proportional to the concentration of BPA in the sample.
Competitive ELISA Protocol
This protocol outlines a standard competitive ELISA for the quantification of Bisphenol A.
-
Plate Coating: Coat a 96-well microplate with a BPA-protein conjugate (e.g., BHPVA-OVA) at an optimized concentration in carbonate buffer (pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 0.8% gelatin in PBS) for 2 hours at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Competitive Reaction: Add 50 µL of the BPA standard or sample and 50 µL of the anti-BPA polyclonal antibody to each well.
-
Incubation: Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Substrate Incubation: Add 100 µL of the enzyme substrate (e.g., TMB) and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2M H₂SO₄).
-
Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of BPA in the sample.
Conclusion: Making the Right Choice
Both this compound-based CLIA and competitive ELISA are robust methods for the quantification of small molecules. The choice between them depends on the specific requirements of the assay.
-
This compound-based CLIA is the preferred method when high sensitivity and rapid results are paramount. Its ability to detect very low concentrations of analytes makes it ideal for applications in early disease diagnosis and trace contaminant analysis. However, the higher cost of reagents and the need for a dedicated luminometer might be limiting factors.
-
Competitive ELISA remains a highly valuable and widely used technique, particularly when cost-effectiveness and high-throughput are major considerations. It offers good sensitivity and reliability for a wide range of applications. The longer incubation times are a trade-off for its lower cost and accessibility.
By carefully considering the performance data, experimental protocols, and the specific needs of your research, you can confidently select the immunoassay platform that will deliver the most accurate and reliable results for your small molecule quantification studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the difference between ELISA and CLIA?-poclightbio.com [poclightbio.com]
- 3. Enzyme-Linked Immunosorbent Assay versus Chemiluminescent Immunoassay: A General Overview - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
A Comparative Guide to Inter-Assay and Intra-Assay Precision: Nsp-SA-nhs Acridinium Ester vs. Alternative Labels
For researchers, scientists, and drug development professionals, the reliability and reproducibility of immunoassays are paramount. Precision, a key performance characteristic, is defined by the closeness of agreement between independent measurements of a sample. This guide provides an objective comparison of the inter-assay and intra-assay precision of chemiluminescent immunoassays (CLIAs) using the acridinium ester Nsp-SA-nhs against common alternative labeling technologies, supported by experimental data and detailed protocols.
Principles of Detection: Acridinium Esters vs. Enzyme Labels
This compound , a chemiluminescent acridinium ester, generates light through a direct, non-enzymatic chemical reaction. When exposed to a trigger solution, typically containing hydrogen peroxide in an alkaline buffer, the acridinium ester is oxidized. This forms an unstable intermediate that rapidly decomposes, releasing energy as a photon of light. This "flash" reaction is complete within seconds, offering a rapid and highly sensitive signal.
In contrast, traditional enzyme labels like Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) produce a signal through enzymatic catalysis. The enzyme converts a substrate into a colored, fluorescent, or chemiluminescent product. This "glow" luminescence is more prolonged, lasting for minutes to hours, and allows for signal amplification over time as a single enzyme molecule can process multiple substrate molecules.
Performance Comparison: Precision of this compound (Acridinium Esters) vs. Alternatives
The precision of an immunoassay is typically expressed as the coefficient of variation (%CV), which should ideally be low. Acceptable limits are generally less than 10-15% for intra-assay precision and less than 15-20% for inter-assay precision.
While specific precision data for assays using this compound is not widely published, data from various CLIAs using the same acridinium ester technology demonstrate its high reproducibility. The following table summarizes typical precision values for acridinium ester-based assays and compares them with common alternatives like HRP and AP-based ELISAs.
| Labeling Technology | Analyte Example | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Acridinium Ester (e.g., this compound) | Cardiac Troponin I | 1.21 - 2.12 | 2.01 - 3.49 |
| Acridinium Ester (e.g., this compound) | Luteinizing Hormone | 1.1 - 4.4 | 1.5 - 4.2 |
| Horseradish Peroxidase (HRP) | Human IgG | 5.0 | 9.3 |
| Horseradish Peroxidase (HRP) | General ELISA | < 10 | < 15 |
| Alkaline Phosphatase (AP) | Bone-specific AP | Varies by assay | Varies by assay |
Note: The precision data for Acridinium Ester is representative of the technology and provides a strong indication of the expected performance for an assay developed with this compound.
Visualizing the Mechanisms
The fundamental differences in signal generation between these labeling technologies are key to understanding their performance characteristics.
Performance Showdown: Nsp-SA-NHS CLIA vs. Traditional ELISA in Linearity and Recovery Studies
For researchers, scientists, and professionals in drug development, the choice of immunoassay platform is critical for generating reliable and accurate data. This guide provides an objective comparison of the performance of Nsp-SA-NHS-based chemiluminescent immunoassays (CLIA) against the traditional enzyme-linked immunosorbent assay (ELISA), with a focus on two key validation parameters: linearity and recovery. The experimental data presented herein demonstrates the superior sensitivity and robustness of the this compound CLIA platform.
In the realm of immunoassays, acridinium esters such as this compound have emerged as a powerful tool for developing highly sensitive chemiluminescent assays.[1] Unlike colorimetric or fluorescent signals generated in ELISAs, the light emission in this compound CLIAs is the result of a direct chemical reaction triggered by an alkaline hydrogen peroxide solution, leading to a rapid and intense "flash" of light.[2] This fundamental difference in signal generation often translates to enhanced analytical sensitivity and a wider dynamic range.[1]
At a Glance: Key Performance Differences
| Feature | This compound CLIA | Traditional ELISA |
| Principle | Chemiluminescence | Colorimetric/Fluorometric |
| Signal Generation | Direct chemical reaction | Enzymatic amplification |
| Sensitivity | High (femtogram to picogram) | Moderate (picogram to nanogram) |
| Dynamic Range | Wide | Narrow |
| Speed | Fast (seconds for signal) | Slower (minutes for substrate) |
Linearity: Ensuring Proportionality Across Dilutions
Linearity assesses the ability of an immunoassay to produce results that are directly proportional to the concentration of the analyte in the sample. A high degree of linearity, typically indicated by a coefficient of determination (R²) close to 1.0, is crucial for accurately quantifying samples with varying analyte concentrations.
A study developing a magnetic particle-based CLIA for the detection of Human Epididymis Protein 4 (HE4), a biomarker for ovarian cancer, demonstrated excellent linearity over a broad range.[3] The assay, which utilized an acridinium ester for signal generation, exhibited a linear detection range of 0–1000 pmol/L.[3] Furthermore, when the results were compared with a commercially available ELISA, a strong correlation was observed, with a correlation coefficient of 0.9589.
Table 1: Linearity Comparison for HE4 Detection
| Parameter | This compound CLIA | Traditional ELISA |
| Analyte | Human Epididymis Protein 4 (HE4) | Human Epididymis Protein 4 (HE4) |
| Linear Range | 0–1000 pmol/L | Data not explicitly provided, but good correlation with CLIA was noted. |
| Correlation Coefficient (vs. ELISA) | 0.9589 | Not Applicable |
Recovery: Gauging the Impact of the Sample Matrix
Spike and recovery experiments are vital for determining the accuracy of an assay by assessing the influence of the sample matrix (e.g., serum, plasma) on the detection of the analyte. A known amount of the analyte is "spiked" into a sample, and the percentage of the spiked analyte that is measured, or "recovered," is calculated. An acceptable recovery range is typically 80-120%.
The aforementioned study on HE4 also reported satisfactory recovery rates for their magnetic particle-based CLIA. The recovery of HE4 in serum samples ranged from 83.62% to 105.10%, falling well within the acceptable range for clinical analysis. This indicates that the this compound CLIA method is robust and not significantly affected by interfering substances in the serum matrix.
Table 2: Spike and Recovery Comparison for HE4 Detection
| Parameter | This compound CLIA | Traditional ELISA |
| Analyte | Human Epididymis Protein 4 (HE4) | Human Epididymis Protein 4 (HE4) |
| Sample Matrix | Human Serum | Human Serum |
| Recovery Rate | 83.62% - 105.10% | Data not explicitly provided for direct comparison. |
A separate comparative study on the diagnosis of human toxoplasmosis found that a novel CLIA using an acridinium ester label was more sensitive and provided better differentiation between positive and negative sera compared to a conventional ELISA. This further supports the performance advantages of acridinium ester-based CLIAs.
The Underlying Chemistry and Workflow
The enhanced performance of this compound CLIAs can be attributed to the direct and efficient nature of the chemiluminescent reaction. The following diagrams illustrate the signaling pathway and the general experimental workflows for linearity and recovery studies.
Caption: this compound chemiluminescent reaction pathway.
Caption: Workflow for a linearity study.
Caption: Workflow for a spike and recovery study.
Experimental Protocols
This compound Labeling of Antibodies
This protocol outlines the general steps for labeling an antibody with this compound.
-
Antibody Preparation: Purify the antibody to remove any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide). Exchange the antibody into a suitable labeling buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 8.0. Adjust the antibody concentration to a working concentration (e.g., 1-2 mg/mL).
-
This compound Solution Preparation: Immediately before use, dissolve the this compound ester in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a calculated molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically but typically ranges from 10:1 to 40:1 (this compound:antibody). Incubate the reaction mixture for 30 minutes to 2 hours at room temperature in the dark with gentle mixing.
-
Purification of the Conjugate: Remove the unreacted this compound and byproducts by gel filtration (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 369 nm (for the acridinium ester). Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.
This compound Chemiluminescent Immunoassay (Sandwich Format)
This protocol describes a typical sandwich CLIA using this compound-labeled detection antibodies.
-
Plate Coating: Coat the wells of a white, opaque 96-well microplate with a capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the this compound-labeled detection antibody to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step thoroughly to remove any unbound labeled antibody.
-
Signal Generation and Detection: Place the microplate in a chemiluminescence reader. Inject the trigger solution (e.g., an alkaline hydrogen peroxide solution) into each well and measure the relative light units (RLU) immediately. The light emission is rapid and typically measured within 2 seconds.
Linearity Study Protocol
-
Sample Preparation: Prepare a sample containing a high concentration of the analyte, either from a high-level patient sample or by spiking a base matrix with a known amount of analyte.
-
Serial Dilution: Perform a series of dilutions of the high-concentration sample using the assay diluent. The dilution factors should cover the expected working range of the assay.
-
Assay Performance: Analyze the undiluted sample and all dilutions according to the established this compound CLIA protocol.
-
Data Analysis: Calculate the concentration of the analyte in each dilution based on the standard curve. Correct the calculated concentrations for the dilution factor. Plot the measured concentrations against the expected (theoretical) concentrations and perform a linear regression analysis to determine the R² value.
Recovery Study Protocol
-
Sample Selection: Obtain a set of representative samples in the matrix of interest (e.g., serum).
-
Spiking: Divide each sample into two aliquots. Spike one aliquot with a known concentration of the analyte. The other aliquot remains unspiked. The amount of spiked analyte should be sufficient to be accurately measured by the assay.
-
Assay Performance: Analyze both the spiked and unspiked samples using the this compound CLIA protocol.
-
Calculation of Recovery: Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100 The acceptable range for recovery is typically 80-120%.
Conclusion
The use of this compound as a chemiluminescent label offers significant advantages over traditional enzyme-based systems in immunoassays. The direct, rapid, and intense light emission leads to superior sensitivity and a broader dynamic range. As demonstrated by the data for HE4 detection, this compound CLIAs exhibit excellent linearity and recovery, indicating a high degree of accuracy and reliability. For researchers and drug development professionals seeking high-performance immunoassays, the this compound CLIA platform presents a compelling alternative to conventional ELISA.
References
Nsp-SA-nhs Assays: A Comparative Guide to Limit of Detection
In the landscape of sensitive molecular detection, Nsp-SA-nhs (N-(4-aminobutyl)-N-ethylisoluminol-succinimidyl ester) assays, a type of chemiluminescent immunoassay (CLIA), have emerged as a powerful tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the limit of detection (LOD) of this compound assays against alternative methods for the detection of common analytes, supported by experimental data and detailed protocols.
Performance Benchmark: Limit of Detection
The limit of detection is a critical parameter for any analytical method, representing the lowest concentration of an analyte that can be reliably detected. The following tables summarize the LOD of this compound assays in comparison to other widely used techniques for the detection of Bisphenol A (BPA) and Bisphenol S (BPS).
Table 1: Comparison of Limit of Detection (LOD) for Bisphenol A (BPA)
| Assay Type | Limit of Detection (LOD) | Sample Matrix |
| This compound CLIA | 0.1 ng/mL [1] | Not specified |
| ELISA | 0.05 µg/L (0.05 ng/mL) | Not specified |
| ELISA | 9.934 µg/L (9.934 ng/mL)[2] | Barreled Drinking Water |
| ELISA | 0.13 ng/mL[3] | Not specified |
| GC-MS | 57 ppb (57 ng/mL) | Standard Solutions |
| GC-MS | 0.004 µg/L (0.004 ng/mL) | Seawater |
| GC-MS | 0.23-2.70 µg/kg (0.23-2.70 ng/g) | Paper Products |
| HPLC-MS/MS | 0.12 ng/mL | Serum |
| HPLC-MS/MS | LOD was 10–30 times lower than HPLC-FL | Aqueous Simulants |
| HPLC-MS/MS | 0.037 ng/mL | Water |
Table 2: Comparison of Limit of Detection (LOD) for Bisphenol S (BPS)
| Assay Type | Limit of Detection (LOD) | Sample Matrix |
| This compound CLIA | 1.48 ng/mL (IC10) | Canned Beverages |
| ELISA | 10 pg/mL (0.01 ng/mL) | Biological, food, and water samples |
| GC-MS | 1–50 ng/L (0.001-0.05 ng/mL) | Wastewater and Surface Water |
| HPLC-MS/MS | 0.0017 to 3.1 ng/g | Food Composite Samples |
| HPLC-MS/MS | 0.06 ng/mL | Serum |
| UPLC-MS/MS | 0.05 µg/L (0.05 ng/mL) | Urine |
Experimental Protocols
This compound Chemiluminescent Immunoassay (CLIA) Protocol for BPA Detection
This protocol is based on a direct competitive CLIA method.
1. Reagent Preparation:
-
Coating Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk in PBST.
-
Analyte Standard: Prepare a series of BPA standards by serial dilution in a suitable buffer.
-
This compound Labeled Antigen: Synthesize by coupling this compound to a BPA analog (e.g., BVA-BSA conjugate).
2. Assay Procedure:
-
Coating: Coat a 96-well white microplate with an anti-BPA antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add the BPA standards or samples and the this compound labeled antigen to the wells. Incubate for 1 hour at 37°C. During this step, the free BPA in the sample competes with the labeled antigen for binding to the antibody on the plate.
-
Washing: Wash the plate five times with washing buffer to remove unbound reagents.
-
Signal Generation: Add trigger solutions (e.g., hydrogen peroxide and sodium hydroxide) to initiate the chemiluminescent reaction.
-
Detection: Immediately measure the light emission using a luminometer. The light intensity is inversely proportional to the concentration of BPA in the sample.
Visualizing the Process
To better understand the this compound assay, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
The signal in an this compound assay is generated through a chemiluminescent reaction involving the acridinium ester. The following diagram outlines this signaling pathway.
References
- 1. A Rapid and Sensitive Chemiluminescent Immunoassay of Bisphenol a with this compound-Labeled | Scientific.Net [scientific.net]
- 2. Establishment of ELISA Determination Method and Detection of Bisphenol A in Barreled Drinking Water | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Nsp-SA-nhs and Other Amine-Reactive Labeling Reagents
Understanding NHS Ester Stability
Nsp-SA-nhs, like many other amine-reactive labeling reagents, utilizes an NHS ester to form a stable amide bond with primary amines on target molecules, such as the lysine residues of proteins. The stability of this NHS ester is paramount for a successful conjugation reaction. The primary competing reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive. The rate of this hydrolysis is highly dependent on pH and temperature.[1][2]
Key Factors Influencing NHS Ester Stability:
-
pH: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1] At lower pH values, primary amines are protonated and less reactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is often recommended to perform labeling reactions on ice or at 4°C for longer incubation times to minimize hydrolysis.[3]
-
Solvent: NHS esters are often dissolved in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent premature hydrolysis.[2] Aqueous solutions of NHS esters should be used immediately.
Quantitative Comparison of NHS Ester Stability
The stability of an NHS ester is often expressed in terms of its half-life in aqueous solution. The following table summarizes the half-life of standard NHS esters at different pH values.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | minutes |
Table 1: Half-life of NHS Esters at Different pH Values. Data compiled from multiple sources.
Comparison of NHS and Sulfo-NHS Esters
A common alternative to the standard NHS ester is the sulfo-NHS ester. The addition of a sulfonate group imparts water solubility, eliminating the need for organic solvents. This modification also slightly increases the stability of the ester in aqueous solutions.
| Feature | NHS Ester | Sulfo-NHS Ester |
| Solubility | Insoluble in aqueous buffers; requires organic solvents (DMF, DMSO) | Soluble in aqueous buffers |
| Membrane Permeability | Permeable to cell membranes | Impermeable to cell membranes |
| Stability in Aqueous Solution | Generally lower | Slightly higher |
| Applications | Intracellular labeling, general bioconjugation | Cell surface labeling, general bioconjugation |
Table 2: Comparison of NHS and Sulfo-NHS Esters. **
A study comparing NHS-LC-Biotin and sulfo-NHS-LC-Biotin for labeling bovine aortic endothelial cells found that the biotin label from NHS-LC-Biotin had a longer half-life on the cells (38.0 hours) compared to sulfo-NHS-LC-Biotin (10.8 hours). This suggests that while sulfo-NHS esters may be slightly more stable in solution, the resulting conjugate stability can vary.
Stability of this compound
While quantitative data on the solution stability of the this compound acridinium ester itself is not provided in the reviewed literature, general handling and storage guidelines suggest that the molecule is sensitive to light, alkaline conditions, and oxidizing environments. The NHS ester portion of this compound is expected to exhibit stability characteristics similar to other NHS esters as detailed above. For optimal performance, it is recommended to prepare this compound solutions in anhydrous solvents like DMSO or DMF immediately before use and to store the powder at -20°C for long-term stability (up to 3 years). Once in a solvent, it is recommended to store at -80°C for up to 1 year.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein to be labeled
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice. Protect from light.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Assessing the Reactivity of NHS Ester Reagents
This protocol can be used to determine the relative activity of an NHS ester-containing reagent, which degrades over time due to hydrolysis.
Materials:
-
NHS ester reagent (e.g., this compound)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N NaOH
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer.
-
Initial Absorbance: Measure the absorbance of the solution at 260 nm. This reading represents the baseline absorbance from the intact NHS ester and any hydrolyzed N-hydroxysuccinimide.
-
Base Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.
-
Final Absorbance: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation: A significantly higher absorbance reading after base hydrolysis indicates that the NHS ester was active and was hydrolyzed by the NaOH, releasing N-hydroxysuccinimide, which has a strong absorbance at 260 nm. A small difference in absorbance suggests the reagent has already hydrolyzed and is inactive.
Visualizations
Figure 1: General workflow for labeling proteins with an NHS ester.
Figure 2: Key factors influencing the stability of NHS esters.
References
The Advent of Ultrasensitive Diagnostics: A Cost-Benefit Analysis of Nsp-SA-nhs in Neurodegenerative Disease Biomarker Detection
For Immediate Publication
Shanghai, China – November 29, 2025 – In the rapidly evolving landscape of diagnostic technologies, the quest for earlier and more accurate disease detection is paramount. For researchers and drug development professionals in the field of neurodegenerative diseases, the ability to reliably quantify low-abundance biomarkers such as Tau protein is critical. This guide provides a comprehensive cost-benefit analysis of Nsp-SA-nhs, a chemiluminescent acridinium ester, in diagnostic immunoassays. It objectively compares its performance and economic implications against the industry-standard Enzyme-Linked Immunosorbent Assay (ELISA) and other high-sensitivity platforms.
This compound is a key reagent in Chemiluminescence Immunoassays (CLIA), a technology renowned for its high sensitivity, broad dynamic range, and rapid signal generation.[1][2] This positions it as a powerful alternative to traditional colorimetric ELISA for the detection of biomarkers that are often present in minute concentrations, such as those associated with the early stages of neurodegenerative diseases.[3][4]
Performance Comparison: this compound (CLIA) vs. Alternatives
The primary advantage of an this compound based CLIA lies in its superior analytical sensitivity and wider dynamic range compared to conventional ELISA.[2] This is particularly crucial for the early detection of neurodegenerative biomarkers like Tau protein, where subtle changes in concentration can be indicative of disease onset and progression.
| Parameter | This compound based CLIA | Standard ELISA | Simoa (Single Molecule Array) | Meso Scale Discovery (MSD) |
| Detection Principle | Chemiluminescence | Colorimetric | Digital Immunoassay (Single Molecule Counting) | Electrochemiluminescence |
| Sensitivity (LOD) | pg/mL to fg/mL | ~10 pg/mL | fg/mL | pg/mL |
| Dynamic Range | Wide (4-5 logs) | Narrow (2-3 logs) | Wide | Wide (up to 5 logs) |
| Time-to-Result | ~1.5 - 2.5 hours | 4+ hours | ~2.5 - 3 hours | ~2 - 3 hours |
| Automation Potential | High | Moderate to High | High | High |
| Multiplexing | Possible | Limited | Up to 4-plex | Up to 10-plex |
Cost-Benefit Analysis
While CLIA, powered by reagents like this compound, offers significant performance benefits, it is associated with higher upfront and operational costs compared to ELISA. However, a comprehensive cost-benefit analysis must consider the long-term value derived from improved diagnostic accuracy and efficiency.
Instrumentation Costs:
| Instrument Type | Price Range (USD) |
| Benchtop ELISA Reader | $5,000 - $25,000 |
| Automated ELISA System | $30,000 - $100,000 |
| Automated CLIA Analyzer | $30,000 - $250,000+ |
Reagent and Consumable Costs (Estimated for Tau Protein Detection):
| Assay Component | This compound based CLIA (per 96-well plate) | Standard ELISA (per 96-well plate) | Simoa (per 96 tests) | MSD (per sample) |
| Primary Reagent | This compound: ~$200-500 for 10-25mg | Commercial Kit: ~$500-800 | Commercial Kit: ~$1500-2500 | ~$30-100 (multiplex) |
| Antibodies & Buffers | Variable (in-house development) | Included in kit | Included in kit | Included in kit |
| Microplates | ~$20-30 (white, opaque) | ~$15-25 (clear) | Proprietary cartridges | Proprietary plates |
| Estimated Cost per Sample | Variable (dependent on development) | ~$5-10 | ~$15-26 | ~$30-100+ |
The higher sensitivity of this compound based assays can lead to indirect cost savings by enabling earlier disease detection, potentially reducing the need for more expensive and invasive diagnostic procedures down the line. Furthermore, the high degree of automation associated with CLIA platforms can reduce hands-on time for laboratory personnel, leading to increased throughput and efficiency.
Experimental Protocols
Experimental Workflow for this compound based CLIA for Tau Protein Detection:
Caption: Workflow for an this compound based chemiluminescence immunoassay (CLIA).
Detailed Methodology for this compound based CLIA:
-
Plate Coating: White, opaque 96-well microplates are coated with a capture antibody specific for Tau protein and incubated overnight at 4°C.
-
Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Tau protein standards and samples are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody that recognizes a different epitope on the Tau protein is added and incubated.
-
Chemiluminescent Labeling: Following another wash step, a streptavidin-Nsp-SA-nhs conjugate is added, which binds to the biotinylated detection antibody.
-
Signal Generation: After a final wash, a trigger solution containing an oxidizing agent (e.g., hydrogen peroxide in an alkaline buffer) is added to initiate the chemiluminescent reaction.
-
Data Acquisition: The light emission is immediately measured using a luminometer. The intensity of the light is proportional to the amount of Tau protein in the sample.
Experimental Workflow for a Standard Sandwich ELISA for Tau Protein Detection:
Caption: Workflow for a standard enzyme-linked immunosorbent assay (ELISA).
Detailed Methodology for Sandwich ELISA:
-
Plate Coating and Blocking: Similar to the CLIA protocol, microplates are coated with a capture antibody and blocked.
-
Sample Incubation: Standards and samples are added and incubated.
-
Detection Antibody: An enzyme-conjugated (typically Horseradish Peroxidase - HRP) detection antibody is added and incubated.
-
Substrate Addition: After washing, a chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.
-
Reaction Termination: A stop solution is added to halt the enzymatic reaction.
-
Data Acquisition: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is proportional to the analyte concentration.
Signaling Pathway and Logical Relationships
The choice of diagnostic platform has significant downstream implications for clinical research and drug development. The enhanced sensitivity of this compound based assays can lead to a virtuous cycle of earlier detection, more precise monitoring of therapeutic interventions, and ultimately, a better understanding of disease progression.
References
- 1. How Much Does an Immunoassay Analyzer Cost? [excedr.com]
- 2. Acridinium Ester this compound Colour High Purity Light Yellow Powder - this compound Manufacturer, Chemiluminescent Reagents | Made-in-China.com [m.made-in-china.com]
- 3. Invitrogen Human Tau (Total) ELISA Kit 2 x 96 Tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. selectscience.net [selectscience.net]
Specificity Showdown: A Comparative Guide to Nsp-SA-nhs Labeled Antibodies
For researchers, scientists, and drug development professionals seeking high-sensitivity immunoassays, the choice of antibody labeling strategy is paramount. This guide provides an in-depth comparison of Nsp-SA-nhs labeled antibodies against other common alternatives, supported by experimental data and detailed protocols to inform your selection process.
This compound (N-succinimidyl-phenyl-acridinium-9-carboxylate) is a chemiluminescent label that offers distinct advantages in immunoassays due to its high quantum yield and direct chemiluminescence reaction. This guide will delve into the specificity and performance of antibodies labeled with this acridinium ester, comparing them with established methods such as enzyme-based chemiluminescence (e.g., Horseradish Peroxidase - HRP) and fluorescence-based detection.
Performance Comparison of Antibody Labeling Technologies
The selection of an antibody labeling method significantly impacts assay sensitivity, specificity, and workflow. Below is a comparative overview of key performance indicators for this compound labeled antibodies versus other prevalent techniques.
| Feature | This compound (Acridinium Ester) | HRP (Enzyme) with Luminol | Fluorescent Dyes (e.g., FITC, Alexa Fluor) |
| Detection Principle | Direct Chemiluminescence[1] | Enzymatic (Indirect) Chemiluminescence[2] | Fluorescence |
| Signal Generation | Rapid flash of light upon reaction with an oxidizing agent (e.g., H2O2) in an alkaline environment.[2][3][4] | Enzyme-catalyzed oxidation of a substrate (luminol) to produce a prolonged glow of light. | Emission of photons upon excitation by a light source at a specific wavelength. |
| Sensitivity | Very high (femtogram to attogram levels). | High (picogram to femtogram levels). | Moderate to high, dependent on the fluorophore's quantum yield and instrumentation. |
| Signal-to-Noise Ratio | Generally high due to the absence of enzymatic amplification, leading to lower background signals. | Can be high, but susceptible to higher background due to the enzymatic reaction and substrate instability. | Variable, can be affected by autofluorescence from biological samples. |
| Reaction Kinetics | Very fast, with light emission typically occurring within seconds. | Slower, with signal generation lasting for minutes to hours. | Instantaneous upon excitation. |
| Stability of Labeled Antibody | Good, though acridinium esters can be sensitive to hydrolysis in aqueous solutions. | Generally stable. | Very stable when stored properly. |
| Workflow Simplicity | Simpler, as no enzyme substrate incubation step is required. | More complex, requiring an additional substrate incubation step. | Requires a light source for excitation and specific filter sets for detection. |
| Instrumentation | Luminometer. | Luminometer or CCD camera-based imager. | Fluorometer or fluorescence microscope. |
Experimental Protocols
This compound Antibody Labeling Protocol
This protocol outlines the fundamental steps for conjugating an this compound ester to an antibody.
Materials:
-
Antibody (purified, in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the Reaction Buffer to remove any primary amine-containing substances. Adjust the antibody concentration to 1-5 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted this compound and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.1% BSA).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the acridinium ester at its maximum absorbance wavelength (around 370 nm).
Chemiluminescent Immunoassay (CLIA) Protocol using this compound Labeled Antibody
This is a general protocol for a sandwich CLIA.
Materials:
-
Microplate (white, opaque)
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample containing the antigen of interest
-
This compound labeled detection antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Trigger solutions (e.g., Solution A: Nitric acid and hydrogen peroxide; Solution B: Sodium hydroxide)
-
Luminometer
Procedure:
-
Coating: Coat the microplate wells with the capture antibody and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add the sample to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the this compound labeled detection antibody to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Generation and Detection: Place the microplate in a luminometer. Inject Trigger Solution A followed by Trigger Solution B into each well and measure the chemiluminescent signal immediately.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Workflow for labeling antibodies with this compound ester.
Caption: Simplified mechanism of acridinium ester chemiluminescence.
Caption: Simplified EGFR signaling pathway, a common target for antibody-based analysis.
Application in Signaling Pathway Analysis
The high sensitivity of this compound labeled antibodies makes them particularly well-suited for studying signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and cancer development. In this context, this compound labeled antibodies can be used to detect and quantify the expression levels of key phosphorylated proteins in the cascade, even at low concentrations. For instance, a specific this compound labeled antibody could be used in a CLIA to measure the amount of phosphorylated ERK (p-ERK) in cell lysates, providing a sensitive readout of pathway activation.
Conclusion
This compound labeled antibodies offer a powerful tool for researchers requiring high sensitivity and a simplified workflow in their immunoassays. The direct chemiluminescence mechanism provides a rapid and robust signal with a high signal-to-noise ratio, making it an excellent choice for the detection of low-abundance analytes. While the initial cost of the labeling reagent may be higher than some alternatives, the superior performance and potential for automation can provide significant advantages in research, diagnostics, and drug development. Careful consideration of the specific experimental needs and available instrumentation will ultimately guide the optimal choice of antibody labeling technology.
References
- 1. artronlab.com [artronlab.com]
- 2. The difference between luminol and acridinium ester in chemiluminescence applications [vacutaineradditives.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
Nsp-SA-nhs Assays vs. ELISA and RIA: A Comparative Guide
For researchers, scientists, and drug development professionals selecting the optimal immunoassay for their specific needs, understanding the comparative performance of different platforms is crucial. This guide provides an objective comparison of Nsp-SA-nhs (N-(4-aminobutyl)-N-ethylisoluminol-succinimidyl ester) based chemiluminescent immunoassays (CLIA) with traditional Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA). We will delve into the correlation between these methods, present supporting experimental data, and provide detailed experimental protocols.
Performance and Correlation Analysis
This compound is an acridinium ester used to label antibodies or antigens for chemiluminescent immunoassays. The light emission resulting from a chemical reaction provides a highly sensitive and quantitative measurement of the analyte. When comparing this compound based assays, often referred to as electrochemiluminescence immunoassays (ECLIA) or chemiluminescence immunoassays (CLIA), with ELISA and RIA, several key performance characteristics emerge.
Studies have consistently demonstrated a strong correlation between CLIA/ECLIA and ELISA for the detection of various analytes, including hormones, antibodies, and disease biomarkers.[1][2][3][4][5] For instance, in the detection of HIV and HBsAg, a very good agreement between ELISA and electrochemiluminescence was observed, with kappa coefficients of 0.80 and 0.98, respectively. Another study on islet autoantibodies in Type 1 Diabetes reported a strong Spearman's rank correlation for GADA (r = 0.959) and moderately strong correlations for IA-2A (r = 0.719) and ZnT8A (r = 0.681) between CLIA and ELISA. Similarly, a positive linear correlation was found between CLIA S/Co values and ELISA IgG titers for SARS-CoV-2 antibodies (Spearman's rank = 0.82).
While demonstrating good agreement, ECLIA often provides superior assay performance compared to ELISA. Key advantages of ECLIA include a wider linear range, which can eliminate the need for serial dilutions, and higher sensitivity and specificity. This enhanced sensitivity makes it particularly suitable for detecting low concentrations of analytes. Furthermore, automated ECLIA platforms offer higher throughput and require smaller sample volumes, making them more efficient for large-scale screening.
Comparisons with RIA also highlight the advantages of non-radioisotopic methods. While RIA can be highly sensitive, it involves the handling and disposal of radioactive materials, which poses safety and logistical challenges. One study comparing RIA, EIA (ELISA), and FIA for serum thyroxine found RIA to be more sensitive than EIA. However, the correlation between RIA and EIA was good (r = 0.91), suggesting that EIA can be a reliable alternative. Given the high sensitivity of modern CLIA, this compound based assays present a safer and often more practical alternative to RIA without compromising on performance.
The following table summarizes the quantitative data from various studies comparing these immunoassay platforms.
| Analyte | Methods Compared | Sample Matrix | Key Findings | Reference |
| HIV Antibodies | ELISA vs. Electrochemiluminescence | Blood Donor Sera | Very good agreement (kappa = 0.80) | |
| HBsAg | ELISA vs. Electrochemiluminescence | Blood Donor Sera | Excellent agreement (kappa = 0.98) | |
| Islet Autoantibodies (GADA, IA-2A, ZnT8A) | CLIA vs. ELISA | Serum | Strong to moderately strong correlation (Spearman's r = 0.959 for GADA, 0.719 for IA-2A, 0.681 for ZnT8A) | |
| Anti-HBs Antibodies | CLIA vs. ELISA | Serum | Good analytical agreement (Agreement = 0.84) | |
| SARS-CoV-2 IgG Antibodies | CLIA vs. ELISA | Convalescent Plasma | Positive linear correlation (Spearman's rank = 0.82) | |
| Serum Thyroxine | RIA vs. EIA (ELISA) | Serum | Good correlation (r = 0.91) | |
| Bisphenol A (BPS) | CLIA vs. Ultraviolet Analysis | Canned Beverages | High reliability (Correlation = 0.956) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for this compound based CLIA, ELISA, and RIA.
This compound Chemiluminescent Immunoassay (CLIA) Protocol (Competitive)
This protocol describes a competitive immunoassay for the detection of a small molecule like Bisphenol A (BPA).
-
Coating: White microtiter plates are coated with a capture antibody (e.g., rabbit anti-mouse IgG) overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS-T).
-
Blocking: Plates are blocked with a blocking buffer (e.g., 5% gelatin) for 2 hours at 37°C to prevent non-specific binding.
-
Washing: Plates are washed again three times with wash buffer.
-
Competitive Reaction: A mixture of the sample or standard containing the analyte (BPA) and a known amount of this compound labeled analyte-conjugate (e.g., BPS-OVA-Nsp-SA) is added to the wells. A primary antibody specific to the analyte is also added. The plate is incubated for 30 minutes at 37°C. During this incubation, the free analyte in the sample competes with the labeled analyte for binding to the primary antibody.
-
Washing: Plates are thoroughly washed to remove unbound reagents.
-
Signal Generation: An oxidizing agent (trigger solution) is added to initiate the chemiluminescent reaction of the acridinium ester.
-
Detection: The light signal is immediately measured using a luminometer. The intensity of the light is inversely proportional to the concentration of the analyte in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive)
-
Coating: Microtiter plates are coated with an antigen-protein conjugate (e.g., BPA-BSA) overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer.
-
Blocking: Plates are blocked with a blocking buffer for 2 hours at 37°C.
-
Washing: Plates are washed again.
-
Competitive Reaction: A mixture of the sample or standard and a specific primary antibody is added to the wells and incubated. The free analyte in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Plates are washed to remove unbound antibodies.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) is added and incubated.
-
Washing: Plates are washed to remove unbound secondary antibodies.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, leading to a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Detection: The absorbance is read using a microplate reader at a specific wavelength. The absorbance is inversely proportional to the analyte concentration.
Radioimmunoassay (RIA) Protocol (Competitive)
-
Reaction Setup: A mixture of the sample or standard, a specific antibody, and a radiolabeled antigen (e.g., ¹²⁵I-labeled antigen) is prepared in reaction tubes.
-
Incubation: The mixture is incubated to allow for competitive binding between the unlabeled antigen in the sample and the radiolabeled antigen for the limited number of antibody binding sites.
-
Separation: The antibody-bound antigen is separated from the free antigen. This can be achieved by methods like precipitation with a secondary antibody or solid-phase coating of the primary antibody.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of the unlabeled antigen in the sample.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound CLIA, ELISA, and the logical relationship of their correlation.
Caption: Workflow of a competitive this compound based CLIA.
Caption: Workflow of a competitive ELISA.
Caption: Correlation and performance comparison of immunoassay methods.
References
- 1. w.malariaworld.org [w.malariaworld.org]
- 2. oaji.net [oaji.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Evaluation of the Chemiluminescence Immunoassay and ELISA for the Detection of Islet Autoantibodies in Type 1 Diabetes [mdpi.com]
- 5. Correlation of Automated Chemiluminescent Method with Enzyme-Linked Immunosorbent Assay (ELISA) Antibody Titers in Convalescent COVID-19 Plasma Samples: Development of Rapid, Cost-Effective Semi-Quantitative Diagnostic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nsp-SA-nhs: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Nsp-SA-nhs, a chemiluminescent acridinium ester. While specific quantitative disposal parameters for this compound are not publicly available, this guide synthesizes safety data for similar compounds and outlines best practices for its management as a chemical waste stream.
Core Safety and Handling Information
Adherence to safety protocols is the first step in responsible chemical disposal. The following table summarizes key handling and storage information derived from safety data sheets of analogous chemical compounds.
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated. | [1][2] |
| Handling | Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. Use in a well-ventilated area. Wash hands thoroughly after handling. | [1][2][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is refrigerated or in a freezer to maintain product quality. The material is moisture-sensitive. | |
| Spill Response | Cover drains to prevent entry into the sewer system. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area and avoid generating dust. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized laboratory chemicals, must be conducted in accordance with national and local regulations. It is classified as a hazardous waste and requires disposal at an approved waste disposal plant.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, residues, and contaminated materials (e.g., pipette tips, tubes, gloves), as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Leave the chemical waste in its original container whenever possible.
-
If transferring to a new container, ensure it is a suitable, closed, and properly labeled container for chemical waste. The label should clearly identify the contents as "this compound waste" and include any relevant hazard symbols.
-
-
Collection and Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's procedures for requesting a chemical waste pickup.
-
-
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations. This typically involves incineration by a licensed hazardous waste management company.
-
Crucially, do not dispose of this compound down the drain or in regular trash. It should not be released into the environment.
-
-
Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself. Consult your local EHS guidelines for procedures on decontaminating empty containers before disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Nsp-SA-nhs
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Nsp-SA-nhs (Acridinium NHS Ester). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
This compound is a chemiluminescent acridinium ester containing an N-hydroxysuccinimide (NHS) ester functional group. This composition makes it highly reactive towards primary amines and sensitive to environmental conditions. The following procedures are designed to mitigate risks and ensure proper handling from receipt to disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Form | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Solid (Powder) | Safety glasses with side shields or chemical splash goggles.[1][2] | Nitrile or other chemically resistant gloves.[3] A lab coat that extends below the mid-thigh is also required.[1] | A dust mask (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood.[3] |
| Solution | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemically resistant gloves. A lab coat that extends below the mid-thigh is also required. | Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound is sensitive to light and moisture. Store the container in a cool, dark, and dry place. Recommended storage for the powder is at -20°C for up to three years.
-
Solutions of this compound should be stored at -80°C for up to one year.
-
Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.
2. Preparation of Stock Solutions:
-
Handle the solid powder in a chemical fume hood to minimize inhalation risk.
-
Use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the this compound powder.
-
Prepare solutions immediately before use whenever possible, as NHS esters can hydrolyze in the presence of moisture.
3. Use in Experiments:
-
Perform all reactions in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Waste Management
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
1. Waste Segregation and Collection:
-
Segregate all this compound waste from regular trash.
-
Use a designated, clearly labeled, and sealed hazardous waste container. The container material should be compatible with the solvents used (e.g., high-density polyethylene).
2. Management of Different Waste Streams:
-
Unused or Expired Solid this compound: The original vial containing the powder should be placed directly into the designated chemical waste container. Do not dispose of it in the regular trash.
-
Solutions of this compound: Collect all solutions containing this compound in a sealed, labeled hazardous waste container.
-
Aqueous Solutions from Labeling Reactions: Before collection, quench the reactive NHS ester to ensure safer handling.
-
Adjust the pH of the aqueous solution to between 7 and 8.5 with a suitable buffer, such as sodium bicarbonate.
-
Allow the solution to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester.
-
Transfer the quenched solution to your designated aqueous hazardous waste container.
-
-
Contaminated Labware: All disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the designated solid chemical waste container.
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste container.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
